Hdac6-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[[benzoyl(benzyl)amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C22H20N2O3/c25-21(23-27)19-13-11-18(12-14-19)16-24(15-17-7-3-1-4-8-17)22(26)20-9-5-2-6-10-20/h1-14,27H,15-16H2,(H,23,25) |
InChI Key |
RYYSFLYMIIWLMK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hdac6-IN-30: A Deep Dive into the Mechanism of Action of a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Hdac6-IN-30, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The information presented herein is synthesized from publicly available scientific literature, primarily focusing on the design, synthesis, and biological evaluation of this compound.
Core Mechanism of Action
This compound, also identified as compound 8g, is a small molecule designed to selectively inhibit the enzymatic activity of HDAC6.[1][2] Unlike other histone deacetylases that are primarily located in the nucleus and act on histone proteins to regulate gene expression, HDAC6 is predominantly found in the cytoplasm and deacetylates non-histone proteins.[1] This cytoplasmic localization and unique substrate profile make HDAC6 a compelling target for therapeutic intervention in various diseases, including cancer.[1]
The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its key cytoplasmic substrates, most notably α-tubulin.[1] The acetylation of α-tubulin is a critical post-translational modification that influences the stability and function of microtubules. By inhibiting HDAC6, this compound promotes the accumulation of acetylated α-tubulin, which in turn leads to the polymerization of microtubules and subsequent alterations in cell morphology.[1] This disruption of microtubule dynamics is a key factor in the cellular effects of the inhibitor.
Molecular docking studies have provided insights into the binding mode of this compound within the catalytic pocket of the HDAC6 enzyme. These studies suggest that the compound establishes strong interactions with the L1 loop of the enzyme, contributing to its potent and selective inhibition.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through enzymatic assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 21 nM | HDAC6 | The half maximal inhibitory concentration, indicating high potency.[1][2] |
| Selectivity | 40-fold vs. other HDACs | HDAC6 | Demonstrates significant selectivity for HDAC6 over other isoforms.[1] |
Signaling Pathways and Cellular Effects
The inhibition of HDAC6 by this compound triggers a cascade of downstream cellular events, primarily through the modulation of microtubule-dependent processes.
HDAC6 Signaling Pathway and the Effect of this compound
Caption: Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin and microtubule stabilization.
The key cellular consequences of this compound treatment include:
-
Increased Protein Acetylation: The most direct effect is the accumulation of acetylated proteins within the cell.[1][2]
-
Microtubule Polymerization: The hyperacetylation of α-tubulin enhances the stability of microtubules, promoting their polymerization.[1]
-
Altered Cell Morphology: Changes in the microtubule network lead to visible alterations in the shape and structure of treated cells.[1]
-
Impact on Cell Motility and Proliferation: Given the crucial role of HDAC6 in cell motility and proliferation, its inhibition by this compound is expected to impede these processes, which is a key rationale for its investigation as an anti-cancer agent.[1]
Experimental Protocols
While the full, detailed experimental protocols are proprietary to the original research publication, this section outlines the general methodologies employed in the evaluation of this compound based on the available information.
HDAC Enzyme Inhibition Assay
This assay is fundamental to determining the potency and selectivity of HDAC inhibitors.
Workflow for HDAC Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound against HDAC enzymes.
-
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the enzyme activity.
-
Procedure (General):
-
Recombinant HDAC enzyme is incubated with a fluorogenic substrate and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
The data is analyzed to generate a dose-response curve and calculate the IC50 value.
-
-
Selectivity Determination: The assay is repeated with other HDAC isoforms to determine the IC50 values for each and thereby calculate the selectivity of the inhibitor.
Western Blotting for Protein Acetylation
This technique is used to assess the effect of this compound on the acetylation status of its target proteins within cells.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. In this context, antibodies specific for acetylated α-tubulin and total α-tubulin are used.
-
Procedure (General):
-
Cancer cell lines are treated with this compound at various concentrations for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
The intensity of the bands is quantified to determine the relative increase in protein acetylation.
-
Cell Morphology Analysis
Microscopy is used to visualize the effects of this compound on the physical appearance of cells.
-
Principle: Changes in the cytoskeleton, particularly the microtubule network, result in observable changes in cell shape, size, and adhesion.
-
Procedure (General):
-
Cells are cultured on coverslips or in imaging-compatible plates.
-
Cells are treated with this compound.
-
At various time points, cells are fixed and permeabilized.
-
The microtubule network can be visualized by immunofluorescence using an antibody against α-tubulin, and the nucleus can be counterstained with a fluorescent dye like DAPI.
-
Images are captured using a fluorescence microscope.
-
Changes in cell morphology are qualitatively and/or quantitatively assessed.
-
Conclusion
This compound is a potent and selective inhibitor of HDAC6 that exerts its effects through the hyperacetylation of cytoplasmic proteins, most notably α-tubulin. This leads to the stabilization of microtubules, altered cell morphology, and likely impacts cellular processes such as motility and proliferation. The data available to date suggests that this compound is a valuable research tool for studying the biological roles of HDAC6 and holds potential as a lead compound for the development of novel therapeutics. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in various disease models.
References
The Cellular Target of Hdac6-IN-30: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target and mechanism of action of Hdac6-IN-30, a selective inhibitor of Histone Deacetylase 6 (HDAC6).
Executive Summary
This compound is a potent and selective small molecule inhibitor that targets the class IIb histone deacetylase, HDAC6. Its primary cellular function is the inhibition of the deacetylase activity of HDAC6, leading to the hyperacetylation of its downstream substrates. This guide details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to characterize this compound.
The Cellular Target: Histone Deacetylase 6 (HDAC6)
The designated cellular target of this compound is Histone Deacetylase 6 (HDAC6) .[1] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and possesses two catalytic domains and a unique zinc-finger ubiquitin-binding domain.[1] This cytoplasmic localization and its substrate profile distinguish HDAC6 from the nuclear histone-modifying HDACs.
HDAC6 plays a crucial role in various cellular processes, including:
-
Cell motility and migration: Through the deacetylation of α-tubulin, a major component of microtubules.[1]
-
Protein quality control: By interacting with ubiquitinated misfolded proteins and facilitating their clearance through the aggresome-autophagy pathway.
-
Chaperone activity regulation: Via deacetylation of Heat Shock Protein 90 (Hsp90).
The deregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1]
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to the catalytic pocket of the HDAC6 enzyme, thereby inhibiting its deacetylase activity.[1] This inhibition leads to an accumulation of acetylated forms of HDAC6 substrates. A key downstream effect is the increased acetylation of α-tubulin, which results in the polymerization of microtubules and subsequent alterations in cell morphology.[1] Molecular docking studies have indicated that this compound establishes a strong binding interaction within the catalytic pocket, specifically engaging with the L1 loop of the HDAC6 enzyme.[1]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through enzymatic assays. The following table summarizes the key quantitative data for this compound (referred to as compound 8g in the primary literature).
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound (8g) | HDAC6 | 21 | ~40-fold selective for HDAC6 | [1] |
Experimental Protocols
The characterization of this compound involves several key experimental procedures. The following are detailed methodologies for the primary assays used to determine its cellular target and efficacy.
In Vitro HDAC Enzyme Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Objective: To determine the IC50 value of this compound against HDAC6 and other HDAC isoforms to assess potency and selectivity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound and other control inhibitors
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted inhibitor or vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Western Blot Analysis for Protein Acetylation
This technique is used to detect the levels of acetylated proteins within cells after treatment with an HDAC inhibitor.
Objective: To confirm the cellular activity of this compound by measuring the acetylation of its known substrate, α-tubulin.
Materials:
-
Cell lines (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-α-tubulin).
Visualizations
Signaling Pathway of HDAC6 Inhibition by this compound
Caption: Mechanism of this compound action in the cytoplasm.
Experimental Workflow for this compound Characterization
Caption: Workflow for the characterization of this compound.
References
Hdac6-IN-30: A Technical Guide to its Core Signaling Pathway and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-30, also identified as compound 8g, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 21 nM.[1] Its selectivity and mechanism of action make it a significant tool for research into the cellular functions of HDAC6 and a potential starting point for the development of therapeutics targeting diseases where HDAC6 is implicated, such as cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the this compound signaling pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Signaling Pathway of this compound
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with two catalytic domains and a zinc-finger ubiquitin-binding domain.[2] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6's main substrates are non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90. This compound exerts its effects by inhibiting the deacetylase activity of HDAC6, leading to the hyperacetylation of these key substrates and subsequent downstream cellular events.
The primary signaling cascade initiated by this compound involves:
-
Inhibition of HDAC6: this compound binds to the catalytic site of HDAC6, blocking its ability to remove acetyl groups from its substrate proteins.
-
Hyperacetylation of α-tubulin: This leads to an increase in the acetylation of α-tubulin at lysine (B10760008) 40. Acetylated microtubules are more stable, which affects microtubule-dependent processes.[3]
-
Alteration of Microtubule Dynamics: The increased stability of microtubules results in changes to the cytoskeleton, affecting cell motility, cell division, and intracellular transport.[2] Inhibition of HDAC6 by this compound has been shown to result in microtubule polymerization and changes in cell morphology.[2]
-
Hyperacetylation of Hsp90: Increased acetylation of Hsp90 disrupts its chaperone function. This can lead to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins.
-
Downstream Cellular Effects: The culmination of these events can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation in cancer cells.
The following diagram illustrates the core signaling pathway affected by this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound (compound 8g) have been characterized against a panel of HDAC isoforms.
| Target | IC50 (nM) | Selectivity (fold vs. HDAC6) |
| HDAC6 | 21 | 1 |
| HDAC1 | >840 | >40 |
Table 1: Inhibitory activity and selectivity of this compound. Data extracted from the abstract of Jha S, et al. Eur J Med Chem. 2024.[2]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound and other selective HDAC6 inhibitors. These protocols are based on standard methodologies in the field and should be adapted based on specific laboratory conditions and reagents.
Synthesis of this compound (N-hydroxy-4-((2-(naphthalen-1-yl)acetamido)methyl)benzamide)
A detailed synthesis protocol for this compound is described in the primary literature.[2] The general approach for synthesizing similar benzamide-based HDAC inhibitors involves a multi-step process that can be summarized as follows:
-
Amide Coupling: A substituted benzoic acid is coupled with a suitable amine to form the central amide bond.
-
Functional Group Interconversion: Modification of functional groups to introduce the zinc-binding group, typically a hydroxamic acid.
-
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
The following diagram outlines a generalized workflow for the synthesis of a benzamide-based HDAC inhibitor.
References
Hdac6-IN-30 and Aggresome Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a cellular stress response implicated in a variety of diseases, including neurodegenerative disorders and cancer. The formation of aggresomes is a key cellular mechanism to manage and clear misfolded protein aggregates. This process is highly dependent on the function of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb histone deacetylase. HDAC6 facilitates the transport of ubiquitinated protein aggregates along microtubules to the microtubule-organizing center (MTOC), where they coalesce into aggresomes. Inhibition of HDAC6, therefore, presents a promising therapeutic strategy to modulate cellular responses to protein aggregation stress.
This technical guide focuses on Hdac6-IN-30, a selective HDAC6 inhibitor, and its role in the context of aggresome formation. While direct experimental data on the effect of this compound on aggresome formation is not currently available in peer-reviewed literature, this guide will provide a comprehensive overview of the compound, its known biological activities, and the well-established role of HDAC6 inhibition in the aggresome pathway, using data from other selective HDAC6 inhibitors as a reference.
This compound: A Selective HDAC6 Inhibitor
This compound, also referred to as compound 8g in the primary literature, is a potent and selective inhibitor of HDAC6.[1][2]
Chemical Structure:
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized, and for comparative purposes, data for other well-known HDAC6 inhibitors are also presented.
| Compound | Target | IC50 (nM) | Selectivity | Cell Line | Assay Type | Reference |
| This compound (compound 8g) | HDAC6 | 21 | 40-fold selective for HDAC6 | - | Enzymatic Assay | [1][2] |
| Tubastatin A | HDAC6 | 15 | >1000-fold vs other HDACs (except HDAC8, 57-fold) | - | Cell-free Assay | |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | - | - | Cell-free Assay | |
| SAHA (Vorinostat) | Pan-HDAC | - | Broad spectrum | Multiple | Various | [3] |
Note: The selectivity of this compound was determined to be 40-fold over other tested HDAC isoforms.[1]
The Role of HDAC6 in Aggresome Formation
HDAC6 plays a crucial role in the cellular response to misfolded protein stress by facilitating the formation of aggresomes.[4][5] This process involves several key steps:
-
Recognition of Ubiquitinated Proteins: Misfolded proteins are tagged with ubiquitin chains for degradation. When the proteasome is overwhelmed, these ubiquitinated proteins accumulate. HDAC6, through its zinc finger ubiquitin-binding domain (ZnF-UBP), recognizes and binds to these polyubiquitinated proteins.[4]
-
Microtubule-Dependent Transport: HDAC6 acts as an adaptor protein, linking the ubiquitinated cargo to the dynein motor complex. This complex then transports the protein aggregates along microtubules towards the MTOC.
-
Aggresome Assembly: At the MTOC, the aggregated proteins coalesce to form a single, large inclusion body known as the aggresome. The aggresome is typically enclosed by a cage of intermediate filaments, such as vimentin.[6]
-
Autophagic Clearance: The aggresome is then targeted for degradation through the autophagy-lysosome pathway.
Effect of HDAC6 Inhibition on Aggresome Formation
Inhibition of HDAC6 disrupts the process of aggresome formation. By blocking the deacetylase activity of HDAC6, its interaction with the dynein motor complex is impaired, which in turn prevents the transport of ubiquitinated protein aggregates to the MTOC.[3]
While specific studies on this compound's effect on aggresome formation are not yet published, studies with other HDAC6 inhibitors, such as SAHA and tubacin, and HDAC6 knockdown experiments have demonstrated that inhibiting HDAC6 function leads to:
-
Suppression of vimentin-positive aggresome formation: Treatment with HDAC6 inhibitors prevents the characteristic perinuclear accumulation of vimentin, a key marker of aggresomes.[3][7]
-
Accumulation of diffuse ubiquitinated protein aggregates: Instead of forming a single large aggresome, ubiquitinated proteins remain dispersed throughout the cytoplasm.
This disruption of aggresome formation can sensitize cells, particularly cancer cells that are under high proteotoxic stress, to apoptosis.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC6-Mediated Aggresome Formation
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the integrated networks of aggresome formation, proteasome, and autophagy potentiates ER stress-mediated cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
The Effect of HDAC6 Inhibition on Protein Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in cellular protein homeostasis by modulating two major protein degradation pathways: the ubiquitin-proteasome system (UPS) and autophagy. Its ability to bind ubiquitinated proteins and its deacetylase activity on non-histone substrates, such as α-tubulin and cortactin, position it as a key regulator of cellular stress responses and protein quality control. This technical guide provides an in-depth analysis of the mechanisms by which HDAC6 inhibitors, exemplified by compounds structurally and functionally similar to Hdac6-IN-30, impact these degradation pathways. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.
Introduction to HDAC6 and Protein Degradation
Cells employ two primary systems to degrade misfolded, damaged, or unnecessary proteins: the ubiquitin-proteasome system and the autophagy-lysosome pathway.
-
The Ubiquitin-Proteasome System (UPS): This pathway is responsible for the degradation of most short-lived regulatory proteins and misfolded proteins from the endoplasmic reticulum. Proteins are tagged with a polyubiquitin (B1169507) chain, which serves as a signal for their recognition and degradation by the 26S proteasome.
-
Autophagy: This is a catabolic process involving the sequestration of cytoplasmic components, including protein aggregates and damaged organelles, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases.[1]
HDAC6 is a class IIb histone deacetylase that is predominantly located in the cytoplasm.[2] It possesses two catalytic deacetylase domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), which allows it to bind to both mono- and poly-ubiquitinated proteins.[3][4] This unique structure enables HDAC6 to link the ubiquitination status of proteins to their transport and degradation.
The Role of HDAC6 in the Ubiquitin-Proteasome System
HDAC6 acts as a crucial link between the UPS and autophagy, particularly when the proteasome is overwhelmed. It recognizes and binds to ubiquitinated misfolded proteins through its ZnF-UBP domain.[4] Rather than directly mediating their proteasomal degradation, HDAC6 facilitates the transport of these protein aggregates along microtubules to a perinuclear region, forming a structure known as an aggresome.[5] This process is dependent on the dynein motor complex. The formation of the aggresome serves as a quality control mechanism to sequester potentially toxic protein aggregates, which can then be cleared by autophagy.[5]
Inhibition of HDAC6 can lead to an accumulation of poly-ubiquitinated proteins, especially when the proteasome is also inhibited, suggesting a synergistic effect.[6]
The Role of HDAC6 in Autophagy
HDAC6 is a key regulator of several stages of the autophagy pathway:
-
Aggresome Formation: As mentioned, HDAC6 is instrumental in the formation of aggresomes from ubiquitinated protein aggregates, which are then targeted for autophagic clearance.[5]
-
Autophagosome-Lysosome Fusion: HDAC6 plays a critical role in the maturation of autophagosomes by promoting their fusion with lysosomes. This function is mediated through its deacetylase activity on cortactin, which promotes the assembly of an F-actin network required for the fusion process.[7][8] Inhibition of HDAC6 has been shown to impair this fusion, leading to an accumulation of autophagosomes.[7][8]
-
Regulation of Autophagy-Related Proteins: HDAC6 can deacetylate key autophagy-related proteins, such as LC3, potentially influencing autophagosome formation and flux.[5]
Quantitative Effects of HDAC6 Inhibition
Table 1: Effect of HDAC6 Inhibition on Protein Ubiquitination
| Cell Line | HDAC6 Inhibitor | Concentration | Treatment Duration | Effect on Poly-ubiquitinated Proteins | Reference |
| ES-2 Ovarian Cancer | NK84 (HDAC6i) + PS-341 (Proteasome Inhibitor) | 10 µM | Not Specified | Massive accumulation | [6] |
| HEK293 | MG132 (Proteasome Inhibitor) | Not Specified | Not Specified | Accumulation in HDAC6 knockdown cells | [2] |
Table 2: Effect of HDAC6 Inhibition on Autophagy
| Cell Line | HDAC6 Inhibitor/Condition | Effect | Quantitative Measurement | Reference |
| HDAC6 KO MEFs | Knockout of HDAC6 gene | Defect in protein aggregate clearance | ~3-fold accumulation of ubiquitinated protein aggregates | [7] |
| HDAC6 KO MEFs | Knockout of HDAC6 gene | Impaired autophagosome-lysosome fusion | ~2-fold increase in the autophagosome/autophagolysosome ratio | [7] |
| HCT116 Colorectal Cancer | C1A (HDAC6i) | Inhibition of autophagy | Potent resolution of autophagy substrates induced by 3-MA and chloroquine | [1] |
| Podocytes | Tubacin (HDAC6i) | Restoration of autophagic flux after AGE stimulation | Increased LC3-II expression | [9] |
Experimental Protocols
Western Blot for Detecting Poly-ubiquitinated Proteins
This protocol is used to assess the accumulation of poly-ubiquitinated proteins following treatment with an HDAC6 inhibitor, often in combination with a proteasome inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the HDAC6 inhibitor and/or a proteasome inhibitor (e.g., MG132) for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Autophagic Flux Assay using mCherry-GFP-LC3
This assay allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mCherry.
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 tandem construct
-
HDAC6 inhibitor
-
Fluorescence microscope
Procedure:
-
Culture cells expressing mCherry-GFP-LC3 on coverslips.
-
Treat the cells with the HDAC6 inhibitor for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Autophagosomes: Appear as yellow puncta (both GFP and mCherry signals are present).
-
Autolysosomes: Appear as red puncta (the GFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal persists).
-
-
Quantify the number of yellow and red puncta per cell to assess autophagic flux. A blockage in autophagosome-lysosome fusion will result in an accumulation of yellow puncta.
Visualizations
Signaling Pathways
References
- 1. The HDAC6 inhibitor C1A modulates autophagy substrates in diverse cancer cells and induces cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 6. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance | MDPI [mdpi.com]
- 7. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-30: A Technical Guide for its Application in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone modification, HDAC6 is predominantly a cytoplasmic enzyme. Its major substrates include α-tubulin and cortactin, key components of the cytoskeleton, as well as the chaperone protein Hsp90. Through its deacetylase activity, HDAC6 plays a critical role in regulating microtubule dynamics, axonal transport, autophagy, and the clearance of misfolded protein aggregates—all of which are pathological hallmarks of many neurodegenerative disorders.
Hdac6-IN-30 (also known as compound 8g) is a selective inhibitor of HDAC6. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, the therapeutic rationale for its use in neurodegenerative disease models, and detailed experimental protocols for its evaluation. While specific in vivo data for this compound in neurodegenerative models is not yet extensively published, this guide draws upon the established principles of selective HDAC6 inhibition and data from structurally related and well-characterized inhibitors to provide a robust framework for its preclinical assessment.
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized in vitro. The following tables summarize its inhibitory activity and provide a comparison with other commonly used selective HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 8g)
| Target | IC50 (nM) | Selectivity vs. HDAC1 | Reference |
| HDAC6 | 21 | 40-fold | [1] |
Table 2: Comparative In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound (Compound 8g) | 21 | ~840 | ~40 |
| Tubastatin A | 4 | 247 | ~62 |
| ACY-738 | 1.7 | 45 | ~26 |
| Ricolinostat (ACY-1215) | 5 | 185 | ~37 |
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound in neurodegenerative diseases stems from its ability to modulate key cellular pathways implicated in neuronal health and survival. Inhibition of HDAC6 by this compound is expected to lead to the hyperacetylation of its primary substrate, α-tubulin. This, in turn, enhances the stability of microtubules, which are essential for axonal transport. By improving the transport of mitochondria, synaptic vesicles, and other vital cargoes, this compound can potentially alleviate the axonal transport deficits that are a common feature of many neurodegenerative conditions.
Furthermore, HDAC6 is involved in the cellular response to misfolded protein stress. It facilitates the formation of aggresomes, which are cellular inclusions that sequester misfolded proteins for clearance by autophagy. While the precise role of HDAC6 in this process is complex, its inhibition has been shown to enhance the clearance of pathogenic protein aggregates, such as tau and α-synuclein, in some disease models.
References
The Discovery and Synthesis of Hdac6-IN-30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, synthesis, and biological evaluation of Hdac6-IN-30, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the compound's quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Data Presentation
This compound, also identified as compound 8g in the primary literature, demonstrates significant potency and selectivity for the HDAC6 isoform.[1] A summary of its inhibitory activity is presented below.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound (8g) | HDAC6 | 21 | 40-fold vs. other HDACs | [2][3][4][5] |
Signaling Pathways and Experimental Workflows
The discovery and evaluation of this compound involve a series of logical steps from synthesis to biological characterization. The following diagrams, generated using the DOT language, illustrate the key processes.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.
Synthesis of this compound (Compound 8g)
The synthesis of this compound is a multi-step process. The following is a generalized procedure based on the synthesis of similar benzamide (B126) derivatives, as the specific, detailed protocol for this compound from the primary literature by Jha S, et al. was not available in the public domain at the time of this guide's compilation. Researchers should refer to the supplementary information of the specified publication for the exact, step-by-step procedure.
General Scheme:
-
Amide Coupling: A substituted benzoic acid is activated and coupled with a substituted amine to form the benzamide core structure.
-
Functional Group Interconversion: Subsequent steps involve the modification of functional groups on the periphery of the molecule to install the hydroxamic acid moiety, which is crucial for binding to the zinc ion in the HDAC active site.
Example Step (Illustrative):
To a solution of 4-(bromomethyl)benzoic acid in an appropriate solvent (e.g., DMF), is added a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA). The mixture is stirred at room temperature for a specified time. Subsequently, the desired amine is added, and the reaction is stirred until completion. The product is then isolated and purified using standard techniques such as column chromatography. The final hydroxamic acid is typically formed by treating the corresponding ester with hydroxylamine.
HDAC Enzymatic Assay
The inhibitory activity of this compound against various HDAC isoforms is determined using a fluorometric assay.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound and reference compounds (e.g., Trichostatin A, SAHA)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-tubulin Acetylation
This cell-based assay is used to confirm the intracellular activity of this compound by measuring the acetylation level of α-tubulin, a known substrate of HDAC6.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control to normalize the results.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.[6]
References
Hdac6-IN-30: A Technical Guide to its Selectivity Profile and Core Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and possesses two catalytic domains. Its substrates are predominantly non-histone proteins such as α-tubulin, cortactin, and Hsp90, making it a key regulator of cell motility, protein quality control, and microtubule dynamics. The development of selective HDAC6 inhibitors is a critical area of research, aiming to provide more targeted therapies with fewer side effects than pan-HDAC inhibitors. Hdac6-IN-30 (also referred to as compound 8g) has been identified as a potent and selective inhibitor of HDAC6. This technical guide provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.
Data Presentation: Selectivity Profile of this compound
This compound demonstrates potent inhibition of HDAC6 with an IC50 value of 21 nM. Critically, it exhibits a 40-fold greater selectivity for HDAC6 over other HDAC isoforms. While the specific IC50 values for this compound against a full panel of HDAC isoforms are not detailed in publicly accessible literature, the reported selectivity highlights its specificity for HDAC6. The table below summarizes the known inhibitory activity.
| Inhibitor | Target HDAC | IC50 (nM) | Selectivity |
| This compound (Compound 8g) | HDAC6 | 21 | ~40-fold vs. other HDACs |
Experimental Protocols
The characterization of this compound involves standard biochemical and cell-based assays to determine its inhibitory potency, selectivity, and cellular effects.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDAC isoforms in the presence of an inhibitor.
Principle: A fluorogenic substrate, typically an acetylated lysine (B10760008) side chain linked to a fluorescent reporter molecule, is used. Deacetylation of the substrate by an active HDAC enzyme makes it susceptible to a developer enzyme, which cleaves the deacetylated substrate and releases the fluorophore. The resulting fluorescence is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.) to the desired concentration in assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare the fluorogenic HDAC substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted HDAC enzyme.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of Protein Acetylation
This technique is used to assess the effect of this compound on the acetylation status of its target proteins within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-acetylated-α-tubulin (to assess HDAC6 inhibition)
-
Anti-α-tubulin (as a loading control for acetylated-α-tubulin)
-
Anti-acetylated-Histone H3 (to assess inhibition of nuclear HDACs and confirm selectivity)
-
Anti-Histone H3 or β-actin (as loading controls)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls.
-
Mandatory Visualizations
HDAC6 Signaling Pathways
Caption: Key cytoplasmic signaling pathways regulated by HDAC6.
Experimental Workflow: In Vitro HDAC Inhibition Assay
Caption: Step-by-step workflow for determining IC50 values.
Experimental Workflow: Western Blot for Acetylation
Caption: Workflow for assessing cellular protein acetylation.
Structural Basis for the Selective Inhibition of HDAC6 by Hdac6-IN-30: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular principles underlying the selectivity of Hdac6-IN-30, a potent inhibitor of Histone Deacetylase 6 (HDAC6). Dysregulation of HDAC6 activity is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling target for therapeutic intervention. This compound has emerged as a significant research tool for dissecting the cellular functions of this unique cytoplasmic deacetylase. This document outlines the quantitative inhibitory profile of this compound, details the experimental methodologies for its characterization, and visualizes the key interactions and pathways involved in its mechanism of action.
Data Presentation: Quantitative Inhibitory Profile
The inhibitory potency of this compound (also identified as compound 8g in the primary literature) has been quantified against a panel of HDAC isoforms to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For a comprehensive understanding of its selectivity, it is recommended to consult the primary research article by Jha S, et al. in the European Journal of Medicinal Chemistry (2024).[1]
| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC6 |
| HDAC6 | 21 | 1 |
| HDAC1 | >840 | >40 |
| HDAC2 | Data not available | - |
| HDAC3 | Data not available | - |
| HDAC8 | Data not available | - |
| HDAC10 | Data not available | - |
Note: The IC50 values for HDAC isoforms other than HDAC6 and HDAC1 are not publicly available in the abstracts of the primary literature and would be contained within the full scientific publication.
Structural Basis for Selectivity
The remarkable selectivity of this compound for HDAC6 over other HDAC isoforms is attributed to its unique chemical structure, which allows it to exploit the distinct topology of the HDAC6 active site. Molecular docking studies have elucidated the key interactions driving this specificity.[1]
A critical feature of the HDAC6 catalytic domain is the presence of a flexible L1 loop and the serine 531 (S531) residue, which are not conserved in other HDAC isoforms. This compound is designed to form specific interactions within this region. The inhibitor's capping group is thought to bind within a pocket formed by the L1 loop, while other moieties of the inhibitor can form hydrogen bonds with the S531 residue.[1] This multi-point interaction within a less-conserved region of the active site is a key determinant of its high affinity and selectivity for HDAC6.
Signaling and Cellular Effects
HDAC6 is a predominantly cytoplasmic enzyme with several key non-histone substrates, most notably α-tubulin. The acetylation status of α-tubulin plays a crucial role in regulating microtubule dynamics, cell motility, and intracellular transport. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin. This hyperacetylation results in more stable microtubules and can impact various cellular processes, including cell migration and protein trafficking. In contrast, pan-HDAC inhibitors also affect the acetylation of nuclear histones, leading to widespread changes in gene expression. The selectivity of this compound for HDAC6 minimizes these effects on histone acetylation.[1]
Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. The following are representative protocols for these key experiments. For the exact conditions used for this compound, refer to the primary publication.[1]
In Vitro HDAC Enzymatic Assay (Fluorogenic)
This assay quantifies the enzymatic activity of purified HDAC isoforms and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A)
-
This compound and other control inhibitors
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted this compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Cellular Protein Acetylation
This technique is used to assess the effect of this compound on the acetylation levels of its target (α-tubulin) and to confirm its selectivity by examining the acetylation of non-target proteins (e.g., histone H3).
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to a suitable confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels to determine the dose-dependent effect of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of HDAC6. Its selectivity is derived from its ability to form specific interactions with non-conserved residues, particularly within the L1 loop pocket and with serine 531, in the catalytic site of HDAC6. By potently inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, thereby modulating microtubule stability and impacting associated cellular processes. The detailed protocols and structural insights provided in this guide offer a framework for the further investigation and application of this compound in preclinical research and drug development. For a complete dataset and detailed experimental specifics, researchers are encouraged to consult the primary scientific literature.
References
Methodological & Application
Application Notes and Protocols for Hdac6-IN-30 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone proteins.[1][2] Its substrates include key proteins like α-tubulin and the chaperone heat shock protein 90 (Hsp90), implicating HDAC6 in cell motility, protein quality control, and stress responses.[1][3] Dysregulation of HDAC6 activity has been linked to the progression of cancer, neurodegenerative disorders, and inflammatory diseases, making it a promising therapeutic target.[4][5]
Hdac6-IN-30 is a potent and selective inhibitor of HDAC6 with an IC50 value of 21 nM.[6] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its target engagement, cellular potency, and phenotypic effects.
Signaling Pathway and Mechanism of Action
HDAC6 exerts its biological functions through the deacetylation of key cytoplasmic proteins. Inhibition by this compound is expected to increase the acetylation levels of these substrates, leading to downstream cellular effects.
Caption: HDAC6 signaling pathway and the mechanism of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the cellular effects of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Experimental Workflow:
Caption: Workflow for the cell viability MTT assay.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116 colon cancer, MCF7 breast cancer) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[7]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HDAC6 inhibitor like Ricolinostat or Tubastatin A).[7]
-
Incubation: Incubate the cells with the compound for 72 hours.[7]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using appropriate software (e.g., GraphPad Prism).
Target Engagement Assay (Western Blot for Acetylated α-Tubulin)
This assay directly measures the inhibition of HDAC6's enzymatic activity within the cell by quantifying the acetylation level of its primary substrate, α-tubulin.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116, MCF7) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (and controls) for a defined period (e.g., 24 hours).[7][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the same membrane with an antibody for total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Data Presentation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Positive Control |
| HCT-116 | [Insert experimental value] | [Insert experimental value] |
| MCF7 | [Insert experimental value] | [Insert experimental value] |
| Other | [Insert experimental value] | [Insert experimental value] |
Table 2: Target Engagement of this compound
| Treatment Concentration | Fold Increase in Acetylated α-Tubulin (Normalized) |
| Vehicle Control | 1.0 |
| This compound [Conc. 1] | [Insert experimental value] |
| This compound [Conc. 2] | [Insert experimental value] |
| This compound [Conc. 3] | [Insert experimental value] |
| Positive Control | [Insert experimental value] |
Summary
These protocols provide a robust framework for the cellular characterization of this compound. The MTT assay offers insights into the compound's effect on cell viability and proliferation, while the Western blot for acetylated α-tubulin confirms direct target engagement and inhibition of HDAC6 in a cellular context. Together, these assays are essential for advancing the preclinical development of novel HDAC6 inhibitors.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Hdac6-IN-30 (and other selective HDAC6 inhibitors)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1][2] Unlike other HDACs, its major substrates are non-histone proteins such as α-tubulin, Hsp90, and cortactin.[1][3][4] Dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a compelling therapeutic target.[1][2]
Hdac6-IN-30 is a potent and selective inhibitor of HDAC6. These application notes provide detailed protocols for the in vitro characterization of this compound and other selective HDAC6 inhibitors, enabling researchers to investigate their biochemical and cellular effects.
Data Presentation
The following tables summarize the in vitro inhibitory activity of several well-characterized selective HDAC6 inhibitors against various HDAC isoforms. This data is provided for comparative purposes and to highlight the selectivity profile that can be expected from a potent HDAC6 inhibitor. Researchers should generate similar data for this compound.
Table 1: In Vitro Inhibitory Activity (IC50) of Selective HDAC6 Inhibitors
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | HDAC10 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | 15 | >1000 | >1000 | >1000 | >1000 | - | >66 | [4] |
| WT161 | <50 | >1000 | >1000 | >1000 | >1000 | - | >20 | [5] |
| HPB | ~500 | ~18000 | - | - | - | - | ~36 | [6] |
| Compound 5b | 150 | - | - | - | 1400 | - | 9.3 | [7] |
| Compound 12 | 21.2 | >40000 | >40000 | >40000 | - | >40000 | >1886 | [8] |
Note: IC50 values can vary depending on assay conditions. The data presented here is for illustrative purposes.
Experimental Protocols
In Vitro HDAC6 Enzymatic Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of this compound for HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 100 µM) and perform 3-fold serial dilutions.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with vehicle control (e.g., DMSO) and no enzyme control.
-
Add recombinant HDAC6 enzyme to each well, except for the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution. The developer will stop the HDAC6 reaction and cleave the deacetylated substrate to release the fluorophore.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of α-Tubulin Acetylation
This protocol is used to confirm the cellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.[7]
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the fold-change in α-tubulin acetylation.
Cell Viability/Proliferation Assay
This protocol assesses the effect of this compound on cell viability or proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well clear microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Visualizations
Caption: Simplified HDAC6 signaling pathway and points of intervention by this compound.
References
- 1. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hdac6-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone proteins.[1][2] Its substrates include α-tubulin, the molecular chaperone Hsp90, and cortactin, making it a key regulator of microtubule dynamics, protein quality control, cell migration, and the cellular stress response.[3][4][5] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, positioning it as a promising therapeutic target.[1][4]
Hdac6-IN-30 is a potent and selective inhibitor of HDAC6. These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the therapeutic potential of this compound. The following protocols are intended as a framework that can be adapted to specific disease models and research questions.
Mechanism of Action of HDAC6 Inhibitors
HDAC6 inhibitors exert their effects by blocking the deacetylation of key cytoplasmic proteins. This leads to hyperacetylation of substrates like α-tubulin, which affects microtubule stability and transport, and Hsp90, which can lead to the degradation of its client oncogenic proteins.[6] By inhibiting HDAC6, compounds like this compound can induce a range of anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis and metastasis.[4][7] In the context of neurodegenerative diseases, HDAC6 inhibition can enhance the clearance of misfolded protein aggregates.[5]
Figure 1: Simplified signaling pathway of HDAC6 and the inhibitory action of this compound.
Experimental Protocols
Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study
Objective: To determine the MTD and preliminary pharmacokinetic profile of this compound in the selected animal model.
Methodology:
-
Animal Model: Healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c) of a single sex.
-
Dose Escalation: Administer this compound at escalating doses to different cohorts of mice (n=3-5 per group). Dosing can be initiated based on in vitro cytotoxicity data.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application and the vehicle used should be optimized for solubility and tolerability.[2]
-
Monitoring: Monitor animals daily for signs of toxicity, including weight loss (>20% is a common endpoint), changes in behavior, and physical appearance for a period of 7-14 days.
-
Pharmacokinetics: For PK analysis, administer a single dose of this compound. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[8] Analyze plasma concentrations of this compound using LC-MS/MS to determine parameters like Cmax, Tmax, AUC, and half-life.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the curve (total drug exposure) |
| t1/2 | Half-life |
Table 1: Key Pharmacokinetic Parameters.
In Vivo Efficacy Study (Xenograft Cancer Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Figure 2: General workflow for an in vivo xenograft efficacy study.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
-
Cell Line: Select a cancer cell line with known HDAC6 expression.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound (at a dose below MTD)
-
Group 3: Positive Control (Standard-of-care chemotherapy, e.g., Paclitaxel)[2]
-
Group 4: this compound + Positive Control (Combination therapy)
-
-
Dosing and Monitoring: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups and begin daily dosing. Measure tumor volume with calipers 2-3 times weekly.[2][9] The formula for tumor volume is: (Length x Width²) x 0.5. Monitor body weight as a measure of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 150 | - | -2 ± 1.5 |
| This compound | 750 ± 90 | 50 | -4 ± 2.0 |
| Positive Control | 600 ± 85 | 60 | -10 ± 2.5 |
| Combination | 250 ± 50 | 83 | -12 ± 3.0 |
Table 2: Example Data Summary for Efficacy Study.
Pharmacodynamic (PD) / Target Engagement Assay
Objective: To confirm that this compound engages its target in vivo by measuring the acetylation of its substrate, α-tubulin.
Methodology:
-
Sample Collection: At the end of the efficacy study, or from a separate satellite group of tumor-bearing mice, collect tumors and other relevant tissues (e.g., spleen, liver) at a specified time point after the final dose (e.g., 4 hours).[8]
-
Protein Extraction: Homogenize tissue samples in RIPA buffer with protease and deacetylase inhibitors (like Trichostatin A and Sodium Butyrate) to prepare protein lysates.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate and imaging system.
-
-
Quantification: Densitometry analysis is used to quantify the ratio of acetylated α-tubulin to total α-tubulin. A significant increase in this ratio in the this compound treated groups indicates successful target engagement.[2][8]
| Treatment Group | Relative Acetylated α-tubulin / Total α-tubulin (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound | 4.5 |
| Positive Control | 1.2 |
| Combination | 4.8 |
Table 3: Example Data for Pharmacodynamic Analysis.
Conclusion
This document provides a foundational framework for the preclinical in vivo evaluation of this compound. A well-designed study incorporating pharmacokinetic, efficacy, and pharmacodynamic assessments is crucial for establishing a robust data package to support further development. Researchers should adapt these general protocols to their specific disease model and scientific objectives, ensuring all animal studies are conducted under approved institutional guidelines for animal care and use.[2]
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC6-IN-30 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "HDAC6-IN-30" is not specifically identified in the public domain. These application notes and protocols are based on the characteristics of other potent and selective histone deacetylase 6 (HDAC6) inhibitors and should be adapted based on empirical validation for your specific compound.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes by deacetylating non-histone proteins.[1][2] Unlike other HDACs that are typically located in the nucleus, HDAC6's main substrates include α-tubulin, HSP90, and cortactin.[3][4] Through its enzymatic activity, HDAC6 is involved in regulating cell motility, protein quality control, and signaling pathways.[4][5] Inhibition of HDAC6 has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[3][6][7] this compound is a potent and selective inhibitor of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin, which can be used as a key biomarker of its activity.[6][8]
Mechanism of Action
This compound selectively binds to the catalytic domain of the HDAC6 enzyme, inhibiting its ability to remove acetyl groups from its protein targets.[9] A primary consequence of HDAC6 inhibition is the accumulation of acetylated α-tubulin.[6][8][10] Increased acetylation of α-tubulin is associated with enhanced microtubule stability and can affect cellular processes such as intracellular transport.[6][7][8] Furthermore, HDAC6 inhibition can impact the chaperone activity of HSP90, leading to the degradation of client proteins, many of which are implicated in cancer progression.[3][11] HDAC6 also plays a role in the aggresome-autophagy pathway, which is responsible for clearing misfolded proteins.[3][12] By inhibiting HDAC6, this compound can disrupt these critical cellular functions.
Data Presentation
Table 1: Reported IC50 Values for Various Selective HDAC6 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several selective HDAC6 inhibitors against different cancer cell lines. This data can serve as a reference for determining the initial concentration range for this compound in your experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Tubastatin A | RPMI8226 | Multiple Myeloma | ~2500 |
| ACY-1215 (Ricolinostat) | A549 | Non-Small Cell Lung Cancer | ~10000 |
| Cmpd 18 | HCT-116 | Colon Cancer | 2590 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[5]
Table 2: Recommended Concentration Ranges for HDAC6 Inhibitors in Cell Culture
Based on published studies, the following concentration ranges for different HDAC6 inhibitors have been shown to be effective in cell culture for observing specific biological effects.
| Inhibitor | Cell Line/System | Effective Concentration Range | Observed Effect |
| Tubastatin A | Superior Cervical Ganglion (SCG) cultures | 1 µM | Axonal transport rescue |
| T-3796106 | SCG cultures | 100 nM | Axonal transport rescue |
| T-3793168 | SCG cultures | 250 nM | Axonal transport rescue |
| Tubastatin A | Human whole blood | 10 - 30 µM | Increased α-tubulin acetylation |
| ACY-1215 | Human whole blood | 10 - 30 µM | Increased α-tubulin acetylation |
| T-3796106 & T-3793168 | Human whole blood | 10 nM - 30 µM | Dose-dependent increase in α-tubulin acetylation |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of this compound and establish a working concentration range for subsequent experiments.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium. A starting range of 10 nM to 30 µM is recommended based on data from other HDAC6 inhibitors.[6][8] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value. The optimal non-toxic concentration for further experiments should be below the IC50 value.
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation
This protocol is used to confirm the inhibitory activity of this compound by detecting the level of acetylated α-tubulin.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the desired concentration of this compound for a specific time (e.g., 4-24 hours), wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to the total α-tubulin or β-actin level. A significant increase in the ratio of acetylated α-tubulin to total α-tubulin in treated cells compared to control cells indicates effective HDAC6 inhibition.
Visualizations
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6 Inhibitor Administration in Mouse Models
Disclaimer: No specific information could be found for a compound designated "Hdac6-IN-30." The following application notes and protocols are based on data from preclinical studies of other well-characterized, selective Hdac6 inhibitors, namely ACY-738 , Tubastatin A , and KA2507 . These protocols and data are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with Hdac6 inhibitors in mouse models of various diseases.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes. Unlike other HDACs, its main substrates are non-histone proteins, including α-tubulin and the molecular chaperone heat shock protein 90 (Hsp90).[1][2][3] By deacetylating these key proteins, HDAC6 influences microtubule dynamics, protein folding and degradation, cell migration, and immune responses.[4][5] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and inflammatory conditions.[4][6] Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy.[1]
These application notes provide detailed methodologies for the in vivo administration of selective Hdac6 inhibitors in mouse models, summarize quantitative data from preclinical studies, and illustrate the key signaling pathways modulated by Hdac6.
Data Presentation: Quantitative In Vivo Data for Hdac6 Inhibitors
The following tables summarize key quantitative data from preclinical studies involving the administration of selective Hdac6 inhibitors in various mouse models.
Table 1: Pharmacokinetic Parameters of Hdac6 Inhibitors in Mice
| Inhibitor | Dose & Route | Cmax | Tmax | Half-life (t½) | Brain/Plasma Ratio | Mouse Strain | Reference |
| ACY-738 | 5 mg/kg, i.p. | 1310 ng/mL | 0.083 h | 12 min | - | NZB/W | [7][8] |
| ACY-738 | 20 mg/kg, i.p. (twice, 4h apart) | Brain: ~60-66 nM | - | - | - | APP/PS1 | [9] |
| Tubastatin A | 3 mg/kg, i.v. | - | - | - | 0.15 (at 8 min) | CD1 | [10] |
| SW-100 | - | - | - | - | 2.44 (at 1 h) | Wild-type | [11] |
| KA2507 | 200 mg/kg, p.o. | 300 ng/mL | - | - | - | - | [12] |
Table 2: Pharmacodynamic Effects of Hdac6 Inhibitors in Mice
| Inhibitor | Dose & Route | Tissue | Biomarker | Fold Change/Effect | Time Point | Mouse Model/Strain | Reference |
| ACY-738 | 100 mg/kg/day in food | Brain | Acetylated α-tubulin | 1.5-fold increase | 1 month | C57/Bl6 | [13] |
| ACY-738 | Early treatment in food | Cortex | Acetylated α-tubulin | Significantly elevated | - | APP/PS1 | [9] |
| Tubastatin A | 10 mg/kg, i.p. | Left Ventricle | Acetylated α-tubulin | Significant increase | 1, 4, 8 h | C57BL/6 | [14] |
| Tubastatin A | 20 mg/kg, i.p. (twice, 4h apart) | Cortex | Acetylated α-tubulin | Significant increase | 90 min post 2nd dose | C57BL/6 | [10] |
| KA2507 | 200 mg/kg, p.o. | B16-F10 Tumors | Acetylated α-tubulin | Increase | - | - | [15] |
Table 3: Efficacy of Hdac6 Inhibitors in Mouse Models
| Inhibitor | Disease Model | Dose & Route | Treatment Duration | Key Efficacy Readout | Result | Mouse Strain | Reference |
| ACY-738 | Alzheimer's Disease | Formulated in chow | Early and late intervention | Cognitive deficits | Recovery of phenotype | APP/PS1 | [9] |
| ACY-738 | Systemic Lupus Erythematosus | 5 or 20 mg/kg, i.p. | 16 weeks | Proteinuria, anti-dsDNA levels | Decreased disease severity | NZB/W | [16] |
| Tubastatin A | Alzheimer's Disease | - | - | Cognitive deficits, Aβ load, Tau hyperphosphorylation | Alleviated deficits | AD transgenic mice | [17] |
| Tubastatin A | Stroke | - | Post-ischemia | Brain infarction, functional deficits | Reduced infarction and deficits | MCAO rats | [18] |
| KA2507 | Melanoma | 100-200 mg/kg, p.o. | 20 days | Tumor growth | Inhibition of tumor growth | Syngeneic B16-F10 | [12] |
| KA2507 | Colorectal Cancer | - | - | Tumor growth | Antitumor efficacy | CT26 and MC38 | [12] |
Experimental Protocols
Protocol 1: Administration of ACY-738 via Intraperitoneal (i.p.) Injection
Objective: To achieve systemic delivery of ACY-738 for studying its effects in various disease models.
Materials:
-
ACY-738 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare a stock solution of ACY-738 in DMSO. For injections, dilute the stock solution in PBS to the final desired concentration. A common vehicle is a low percentage of DMSO in PBS.[6]
-
Dosage Calculation: Calculate the required volume of the final ACY-738 solution based on the mouse's body weight and the target dose (e.g., 5-20 mg/kg).[16]
-
Injection:
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck and allow its hind legs to be supported.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the ACY-738 solution intraperitoneally.
-
-
Frequency: Administer injections as required by the experimental design. For example, daily injections for a specified number of weeks.[16]
Protocol 2: Administration of ACY-738 via Formulated Rodent Chow
Objective: To provide a less stressful, long-term administration of ACY-738, avoiding repeated injections.
Materials:
-
ACY-738 powder
-
Standard rodent chow
-
Appropriate equipment for incorporating the compound into the chow (collaboration with a specialized vendor is recommended).
Procedure:
-
Formulation: Work with a commercial vendor to formulate rodent chow containing the desired concentration of ACY-738 (e.g., 100 mg/kg of chow).[13]
-
Acclimation: Acclimate the mice to the powdered or pelleted chow for a few days before introducing the medicated diet.
-
Administration: Provide the ACY-738-formulated chow ad libitum.
-
Monitoring: Monitor food intake to ensure consistent drug consumption. Body weight should also be monitored regularly.
-
Duration: This method is suitable for long-term studies lasting several weeks or months.[13]
Protocol 3: Administration of Tubastatin A via Intraperitoneal (i.p.) Injection
Objective: To deliver Tubastatin A systemically for investigating its therapeutic effects.
Materials:
-
Tubastatin A hydrochloride
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water or saline
-
Sterile administration vials and syringes
Procedure:
-
Vehicle Preparation: A common vehicle for Tubastatin A is a mixture of DMSO, PEG300, Tween 80, and water/saline. A typical preparation involves dissolving Tubastatin A in DMSO first, then adding PEG300, followed by Tween 80, and finally bringing it to the final volume with water or saline.[19]
-
Dosage Calculation: Prepare the final solution to deliver the desired dose (e.g., 0.5 mg/kg to 25 mg/kg) in a suitable injection volume (e.g., 10 mL/kg).[10][19]
-
Injection: Follow the i.p. injection procedure as described in Protocol 1.
-
Frequency: Daily injections are common in many study designs.[19]
Protocol 4: Administration of KA2507 via Oral Gavage (p.o.)
Objective: To administer KA2507 orally to assess its efficacy in preclinical models.
Materials:
-
KA2507
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Vehicle Preparation: Suspend KA2507 in the chosen vehicle, such as 0.5% methylcellulose (B11928114) in water.[20]
-
Dosage Calculation: Calculate the volume of the suspension needed for each mouse based on its weight and the target dose (e.g., 100-200 mg/kg).[12]
-
Gavage:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the mouth, allowing the mouse to swallow it. Pass the needle along the side of the mouth to avoid the trachea.
-
Once the needle is at the correct depth, slowly administer the KA2507 suspension.
-
Withdraw the needle gently.
-
-
Frequency: Daily oral gavage is a common administration schedule.[12]
Protocol 5: Western Blot for Acetylated α-Tubulin
Objective: To quantify the pharmacodynamic effect of Hdac6 inhibitors by measuring the level of acetylated α-tubulin in tissues.
Materials:
-
Tissue samples (e.g., brain, tumor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantification: Densitometry analysis is used to quantify the bands. The level of acetylated α-tubulin is typically normalized to the total α-tubulin level.[21][22]
Mandatory Visualizations
Caption: Hdac6 deacetylates α-tubulin and Hsp90, regulating key cellular functions.
Caption: Hdac6 facilitates the clearance of misfolded proteins via the aggresome-autophagy pathway.
Caption: A general experimental workflow for evaluating Hdac6 inhibitors in mouse models.
References
- 1. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MPD: Brown2: project protocol [phenome.jax.org]
- 5. researchgate.net [researchgate.net]
- 6. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 10. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain Penetrable Histone Deacetylase 6 Inhibitor SW-100 Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fear Conditioning Assay in Mouse [bio-protocol.org]
- 13. | BioWorld [bioworld.com]
- 14. Fear Conditioning Assay in Mouse [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Open field test for mice [protocols.io]
- 20. A novel orally active HDAC6 inhibitor T-518 shows a therapeutic potential for Alzheimer’s disease and tauopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acetylated α‐tubulin alleviates injury to the dendritic spines after ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease [frontiersin.org]
Application Notes: Detecting Acetylated Tubulin Modulation by Hdac6-IN-30
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb of histone deacetylases.[1] Unlike other HDACs that mainly target nuclear histones, HDAC6's key substrates include non-histone proteins such as α-tubulin, cortactin, and the chaperone protein Hsp90.[2][3][4][5] One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin at the lysine-40 (K40) residue.[2][3] This post-translational modification is crucial for regulating microtubule stability and dynamics, which in turn affects fundamental cellular processes like cell migration, intracellular transport, and cell division.[5][6]
In various disease states, including cancer and neurodegenerative disorders, the activity of HDAC6 is often dysregulated.[4][6] Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy.[1][4] Hdac6-IN-30 is a potent and selective inhibitor of HDAC6. By blocking the enzymatic activity of HDAC6, it prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated tubulin.[4][7] This hyperacetylation is a direct biomarker of target engagement and can be used to assess the inhibitor's efficacy in a cellular context.
Western blotting is a robust and widely used technique to detect and quantify this change in protein acetylation.[8] This protocol provides a detailed methodology for treating cells with this compound, preparing cell lysates, and performing a Western blot to specifically measure the levels of acetylated α-tubulin relative to a loading control.
Mechanism of Action and Experimental Rationale
The experiment is designed to quantify the increase in acetylated α-tubulin following the inhibition of HDAC6 by this compound. Cells are treated with the inhibitor, which blocks HDAC6's deacetylase activity. This leads to an accumulation of acetylated α-tubulin within the cells. The expected outcome is a dose-dependent increase in the signal for acetylated α-tubulin in treated samples compared to vehicle-treated controls, while the levels of total α-tubulin or another housekeeping protein remain relatively constant.
Signaling Pathway Diagram
Caption: this compound inhibits HDAC6, preventing the deacetylation of α-tubulin and promoting microtubule stability.
Detailed Experimental Protocol
This protocol outlines the steps from cell culture and treatment to the final analysis of Western blot data.
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) at a density that will ensure they reach 70-80% confluency at the time of harvesting. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) as the highest inhibitor concentration.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the inhibitor to take effect. The optimal time and concentration should be determined empirically for each cell line.
2. Protein Extraction (Cell Lysis)
All steps should be performed on ice to minimize protein degradation.
-
Washing: After incubation, aspirate the medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[9][10]
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[9][12]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube. Discard the pellet.[12]
3. Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) or Bradford assay.[13][14] This is critical for ensuring equal protein loading in each lane of the gel.
-
Standard Curve: Prepare a standard curve using known concentrations of a standard protein like Bovine Serum Albumin (BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions and calculate the protein concentration of each sample.
4. Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 10-30 µg per lane).[15]
-
Laemmli Buffer: Add the calculated volume of lysate to an appropriate volume of Laemmli sample buffer (e.g., add equal volumes of lysate and 2x Laemmli buffer).[12]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9] Centrifuge briefly before loading onto the gel.
5. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Gel Selection: Use a polyacrylamide gel with a percentage suitable for resolving proteins of ~55 kDa (the size of tubulin). A 10% or 12% Tris-glycine gel is typically appropriate.[16]
-
Loading: Load the denatured protein samples and a molecular weight marker into the wells of the gel.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[17]
6. Protein Transfer (Blotting)
-
Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, pre-wet it in methanol (B129727) for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer.[17] Nitrocellulose membranes only require equilibration in transfer buffer.
-
Assembly: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer: Transfer the proteins from the gel to the membrane. Typical conditions for a wet transfer are 100 V for 60-90 minutes or overnight at a lower voltage in the cold.[17]
7. Immunoblotting and Detection
-
Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.[18] A parallel blot should be run and incubated with a primary antibody for a loading control (e.g., total α-tubulin, β-actin, or GAPDH).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[18]
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of acetylated tubulin after this compound treatment.
Data Presentation Tables
Table 1: Reagent and Buffer Compositions
| Buffer/Reagent | Component | Concentration |
|---|---|---|
| RIPA Lysis Buffer [9] | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| Triton X-100 | 1% | |
| Sodium deoxycholate | 0.5% | |
| SDS | 0.1% | |
| Protease/Phosphatase Inhibitors | 1x | |
| 2x Laemmli Buffer [12] | Tris-HCl, pH 6.8 | 0.125 M |
| SDS | 4% | |
| Glycerol | 20% | |
| 2-mercaptoethanol | 10% | |
| Bromophenol blue | 0.004% | |
| 10x Transfer Buffer [11] | Tris Base | 250 mM |
| Glycine | 1.92 M | |
| 1x Transfer Buffer | 10x Transfer Buffer | 1x |
| Methanol | 20% | |
| H₂O | to final volume | |
| TBST Buffer | Tris-HCl, pH 7.6 | 20 mM |
| NaCl | 150 mM | |
| Tween-20 | 0.1% | |
| Blocking Buffer | Non-fat Dry Milk or BSA | 5% (w/v) |
| | TBST | to final volume |
Table 2: Antibody Dilutions and Incubation Conditions
| Antibody | Host Species | Dilution Range | Incubation Time | Incubation Temp. |
|---|---|---|---|---|
| Primary Antibodies | ||||
| Acetyl-α-Tubulin (Lys40) | Mouse or Rabbit | 1:1,000 - 1:10,000[2][19] | Overnight | 4°C |
| Total α-Tubulin | Mouse or Rabbit | 1:1,000 - 1:5,000 | 1-2 hours or O/N | RT or 4°C |
| β-Actin | Mouse or Rabbit | 1:1,000 - 1:10,000 | 1-2 hours or O/N | RT or 4°C |
| GAPDH | Mouse or Rabbit | 1:1,000 - 1:10,000 | 1-2 hours or O/N | RT or 4°C |
| Secondary Antibody | ||||
| Anti-Mouse IgG-HRP | Goat or Donkey | 1:2,000 - 1:10,000 | 1 hour | Room Temp. |
| Anti-Rabbit IgG-HRP | Goat or Donkey | 1:2,000 - 1:10,000 | 1 hour | Room Temp. |
Note: Optimal antibody dilutions must be determined empirically. Refer to the manufacturer's datasheet for initial recommendations.[2][20]
Table 3: Summary of Key Experimental Parameters
| Step | Parameter | Recommended Value |
|---|---|---|
| Protein Loading | Amount per lane | 10 - 30 µg[15] |
| SDS-PAGE | Acrylamide % | 10-12% |
| Voltage | 100 - 150 V | |
| Transfer | Type | Wet or Semi-Dry |
| Duration (Wet) | 60-90 min at 100 V | |
| Blocking | Duration | 1 hour |
| Detection | Substrate | Enhanced Chemiluminescence (ECL) |
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 2. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Acetyl-alpha-Tubulin (Lys40) (D20G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 10. protocols.io [protocols.io]
- 11. novusbio.com [novusbio.com]
- 12. Sample preparation for western blot | Abcam [abcam.com]
- 13. licorbio.com [licorbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. High Resolution Separation of Tubulin Monomers on Polyacrylamide Minigels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. biocompare.com [biocompare.com]
- 19. acetylated Tubulin(Lys40) Monoclonal Antibody (7E5H8) (66200-1-IG) [thermofisher.com]
- 20. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
Application Notes and Protocols for Immunofluorescence Staining of Tubulin Acetylation with Hdac6-IN-30
Principle
Alpha-tubulin, a critical component of microtubules, undergoes post-translational modification through the acetylation of its lysine-40 (Lys40) residue. This modification is linked to stable, long-lived microtubules and is integral to cellular processes such as cell motility, intracellular transport, and cilia formation. The level of α-tubulin acetylation is maintained by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs). Histone Deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic enzyme that functions as the primary deacetylase for α-tubulin.[1][2][3]
Hdac6-IN-30 is a potent and selective inhibitor of HDAC6.[4][5] By specifically targeting HDAC6, this compound blocks the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin (hyperacetylation) within the cell.[2][6] This induced hyperacetylation can be visualized and quantified using immunofluorescence microscopy, providing a robust method to assess the cellular activity and efficacy of this compound.
These application notes provide a comprehensive protocol for treating cultured cells with this compound and subsequently detecting the increase in tubulin acetylation via immunofluorescence staining.
Signaling Pathway and Experimental Rationale
The experimental approach is founded on the direct mechanism of action of this compound. The inhibitor prevents the enzymatic activity of HDAC6, which results in the accumulation of acetylated α-tubulin. This endpoint is then visualized using a primary antibody specific to the acetylated form of α-tubulin, followed by a fluorescently labeled secondary antibody. The resulting fluorescence intensity directly correlates with the level of tubulin acetylation and, consequently, the inhibitory activity of this compound.
Caption: Mechanism of this compound leading to tubulin hyperacetylation.
Data Presentation
Quantitative analysis of immunofluorescence images can be performed by measuring the mean fluorescence intensity of acetylated tubulin staining per cell. This data should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 100 | ± 15 | 1.0 |
| This compound | 10 | 250 | ± 30 | 2.5 |
| This compound | 50 | 550 | ± 55 | 5.5 |
| This compound | 100 | 800 | ± 70 | 8.0 |
| This compound | 250 | 820 | ± 75 | 8.2 |
Note: The data presented above is hypothetical and serves as an example of expected results. Actual results will vary depending on the cell line, experimental conditions, and imaging parameters.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
Materials and Reagents
-
Cell Line: e.g., HeLa, NIH-3T3, or a cell line relevant to the research area.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
This compound: Stock solution prepared in DMSO.
-
Sterile Glass Coverslips: 12 mm or 18 mm.
-
Multi-well plates: 12-well or 24-well.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-acetyl-α-tubulin (Lys40) antibody (e.g., clone 6-11B-1).
-
Secondary Antibody: Fluorochrome-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium.
Experimental Workflow
Caption: Workflow for immunofluorescence staining of acetylated tubulin.
Detailed Step-by-Step Protocol
1. Cell Culture and Treatment
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will achieve 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working solutions of this compound in fresh cell culture medium from a concentrated DMSO stock. A dose-response study using concentrations from 1 nM to 250 nM is recommended to determine the optimal concentration.[4] Include a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for a desired period. A 24-hour incubation is often sufficient to observe a significant increase in tubulin acetylation.[4]
2. Immunofluorescence Staining
-
Fixation: After treatment, aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[6]
-
Primary Antibody Incubation: Dilute the primary anti-acetyl-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500 to 1:1000).[8] Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: From this step onwards, protect the samples from light. Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations (e.g., 1:500).[7] Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[6]
-
Wash the cells three times with PBS for 5 minutes each in the dark.[6]
-
Counterstaining: Incubate the cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.[7]
-
Wash the cells twice with PBS.
3. Mounting and Imaging
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorochrome and DAPI. Capture images using identical exposure settings for all experimental conditions to allow for accurate quantitative comparison.[7]
4. Quantitative Image Analysis
-
Using image analysis software (e.g., ImageJ/Fiji), outline individual cells based on the tubulin staining.
-
Measure the mean fluorescence intensity of the acetylated tubulin signal within each outlined cell.[8]
-
Subtract the background fluorescence from a cell-free region of the image.
-
Calculate the average fluorescence intensity for at least 50-100 cells per condition.
-
Normalize the data to the vehicle control to determine the fold change in tubulin acetylation.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Tubulin acetylation promotes penetrative capacity of cells undergoing radial intercalation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring HDAC6 Activity Following Hdac6-IN-30 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Its dysregulation has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. Hdac6-IN-30 is a selective inhibitor of HDAC6. These application notes provide detailed protocols for measuring the enzymatic activity of HDAC6 in vitro and for assessing the downstream cellular effects of this compound treatment.
Data Presentation
The inhibitory activity of this compound and other relevant HDAC inhibitors is summarized below. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected HDAC Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity for HDAC6 |
| This compound | 21 | - | - | - | - | Selective for HDAC6 |
| HDAC-IN-30 | 42.7 | 13.4 | 28.0 | 9.18 | 131 | Multi-target inhibitor |
| Tubastatin A | 15 | - | - | - | - | Highly selective for HDAC6 |
| HPB | 31 | 1,130 | - | - | - | ~36-fold selective over HDAC1 |
Signaling Pathways and Experimental Workflow
To understand the biological context of HDAC6 inhibition, it is essential to visualize its signaling pathways and the experimental procedures used to measure its activity.
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC6 Activity Assay
This protocol is adapted from commercially available kits and provides a method to directly measure the enzymatic activity of HDAC6 in the presence of an inhibitor.[1][2]
Materials:
-
HDAC6 Assay Buffer
-
HDAC6 Lysis Buffer
-
Purified active HDAC6 or cell/tissue lysates
-
This compound (or other inhibitors) dissolved in DMSO
-
HDAC6 Substrate (fluorogenic, e.g., AFC-based)
-
Developer solution
-
AFC Standard (for standard curve)
-
96-well white microplate
-
Microplate fluorometer
Procedure:
-
Sample Preparation:
-
For cell lysates: Homogenize 1-2 x 10^6 cells in 100 µL of ice-cold HDAC6 Lysis Buffer. Incubate on ice for 5 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.[1][2]
-
For tissue lysates: Homogenize 5-10 mg of tissue in 100 µL of ice-cold HDAC6 Lysis Buffer. Centrifuge as above and collect the supernatant.[1][2]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Assay Setup:
-
Prepare a standard curve using the AFC standard (e.g., 0, 100, 200, 300, 400, 500 pmol/well) in HDAC6 Assay Buffer to a final volume of 100 µL/well.[1]
-
In separate wells, add 1-10 µL of your sample (lysate or purified enzyme) to the 96-well plate.
-
For inhibitor wells, add the same amount of sample and include this compound at various concentrations. For a control inhibitor, a compound like Tubacin can be used.[1]
-
For a positive control, use a known amount of active human HDAC6.[1]
-
Adjust the volume in all sample and control wells to 50 µL with HDAC6 Assay Buffer.
-
-
Enzymatic Reaction:
-
Signal Development and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Generate a standard curve by plotting the fluorescence of the AFC standards against their concentrations.
-
Determine the concentration of the fluorescent product in your samples from the standard curve.
-
Calculate the HDAC6 activity and the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Western Blot for Acetylated α-Tubulin
This protocol allows for the assessment of HDAC6 activity within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin. Increased acetylation of α-tubulin is an indicator of HDAC6 inhibition.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total α-tubulin or a housekeeping protein like β-actin.
-
Quantify the band intensities using image analysis software.
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal for each sample.
-
Compare the normalized values of the this compound-treated samples to the vehicle-treated control to determine the fold-change in acetylation.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the activity of HDAC6 after treatment with the selective inhibitor this compound. By employing both in vitro enzymatic assays and cell-based Western blotting, a thorough understanding of the inhibitor's potency and its effects on downstream cellular pathways can be achieved. This will aid in the advancement of drug discovery and development efforts targeting HDAC6.
References
Application Notes and Protocols for Hdac6-IN-30 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in Alzheimer's disease (AD) research. Its primary cytoplasmic localization and principal role in the deacetylation of non-histone proteins, such as α-tubulin and heat shock protein 90 (Hsp90), position it at the crossroads of several pathological pathways implicated in AD.[1][2] Increased HDAC6 expression and activity are observed in AD brains, correlating with the disease's hallmark pathologies: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3]
Inhibition of HDAC6 offers a multifaceted therapeutic approach. By increasing α-tubulin acetylation, HDAC6 inhibitors can stabilize microtubules, thereby restoring impaired axonal transport, a critical process disrupted early in AD pathogenesis.[4][5] Furthermore, HDAC6 inhibition has been shown to promote the clearance of misfolded tau and Aβ aggregates, potentially through the enhancement of autophagy.[2][6] The modulation of Hsp90 acetylation by HDAC6 inhibitors can also lead to the degradation of tau.[7]
Data Presentation: Efficacy of Selective HDAC6 Inhibitors in Preclinical AD Models
The following tables summarize quantitative data from studies on selective HDAC6 inhibitors in various Alzheimer's disease research models. This data can serve as a benchmark for evaluating the potential efficacy of Hdac6-IN-30.
Table 1: In Vitro Activity of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/System | Observed Effect | Reference(s) |
| Tubastatin A | HDAC6 | 15 | Neuronal cells | Increased α-tubulin acetylation | [7] |
| ACY-1215 | HDAC6 | 5 | Multiple cell lines | Promotes autophagic clearance of Aβ and hyperphosphorylated tau | [8] |
| M344 | HDAC6 | - | Primary neuronal cultures | Significant decrease in PHF1-positive tau levels | [9] |
Table 2: In Vivo Efficacy of Selective HDAC6 Inhibitors in AD Mouse Models
| Compound | Mouse Model | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Tubastatin A | rTg4510 (tauopathy) | 25 mg/kg/day (i.p.) | 2 months | Restored memory function; Reduced total tau levels | [7] |
| HDAC6 Knockout | APPPS1-21 (amyloidopathy) | N/A | Lifelong | Ameliorated cognitive deficits; Restored α-tubulin acetylation | [10] |
| TBA | 5xFAD | 100 mg/kg (i.p.) | 4 weeks | Rescued oxidative stress and mitochondrial transport impairment |
Signaling Pathways and Experimental Workflows
HDAC6 Inhibition in Alzheimer's Disease Signaling Pathway
The following diagram illustrates the central role of HDAC6 in AD pathology and the key mechanisms through which its inhibition can exert therapeutic effects.
Caption: Mechanism of HDAC6 Inhibition in Alzheimer's Disease.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.
References
- 1. Histone deacetylase 6 interacts with the microtubule-associated protein tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 3. HDAC6 Inhibitor Blocks Amyloid Beta-Induced Impairment of Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loss of HDAC6, a novel CHIP substrate, alleviates abnormal tau accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased acetylation of Peroxiredoxin1 by HDAC6 inhibition leads to recovery of Aβ-induced impaired axonal transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Selective HDAC6 Inhibitors in Glioblastoma Cell Lines
Disclaimer: As of the latest update, there is no publicly available research specifically detailing the use of a compound named "Hdac6-IN-30" in glioblastoma cell lines. The following application notes and protocols are a comprehensive guide based on the established effects of other potent and selective Histone Deacetylase 6 (HDAC6) inhibitors in glioblastoma research. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] Epigenetic modifiers, particularly histone deacetylases (HDACs), have emerged as promising therapeutic targets. HDAC6, a unique cytoplasmic Class IIb HDAC, is frequently overexpressed in glioblastoma tissues and cell lines.[1][2][3] Its activity is linked to cell proliferation, migration, therapy resistance, and the maintenance of glioma stem cells (GSCs).[3][4][5]
Selective inhibition of HDAC6 presents a targeted therapeutic strategy. By focusing on a specific HDAC isoform, off-target effects associated with pan-HDAC inhibitors can be minimized.[6] The primary cytoplasmic substrate of HDAC6 is α-tubulin; its deacetylation is crucial for microtubule dynamics, cell motility, and primary cilia disassembly required for cell cycle progression.[2][7] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, disrupting these processes and inducing anti-tumor effects.
These application notes provide an overview of the expected biological effects and detailed protocols for evaluating a selective HDAC6 inhibitor, exemplified by the placeholder "this compound," in glioblastoma cell lines.
Mechanism of Action of HDAC6 Inhibition
HDAC6 inhibitors exert their primary effect through the enzymatic inhibition of HDAC6, leading to the hyperacetylation of its substrates. The most well-characterized substrate is α-tubulin. Increased acetylation of α-tubulin stabilizes microtubules, affecting intracellular transport and cell migration. This mechanism also disrupts the disassembly of the primary cilium, a process necessary for cell cycle progression, leading to cell cycle arrest and differentiation of glioma cells.[7] Furthermore, HDAC6 inhibition has been shown to modulate several critical signaling pathways involved in glioblastoma pathogenesis.
Caption: Mechanism of HDAC6 Inhibition in Glioblastoma.
Data Presentation: Effects of Selective HDAC6 Inhibitors on Glioblastoma Cell Lines
The following tables summarize quantitative data reported for various selective HDAC6 inhibitors in glioblastoma cell lines. This data provides a benchmark for the expected efficacy of novel HDAC6 inhibitors like this compound.
Table 1: IC50 Values of Selective HDAC6 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | IC50 Value | Reference |
| ACY-1215 | Patient-Derived GBM | ~500 nM | [6] |
| MPT0B291 | U-87MG, C6 | Varies (Dose-dependent) | [7] |
| JOC1 | U87-MG | 1.13 µM | [2][8] |
| JOC1 | U251-MG | 0.94 µM | [2][8] |
| JOC1 | GNS179 (GSC) | 0.82 µM | [2][8] |
| Tubastatin A | U87-MG | Not specified | [4][9] |
Table 2: Summary of Biological Effects
| Effect | Observation | Glioblastoma Cell Lines | Reference |
| Cell Proliferation | Significant reduction in a dose-dependent manner. | Patient-Derived GBM, U-87MG, U251, A172 | [6][7] |
| Apoptosis | Induction of apoptotic cell death. | Patient-Derived GBM, U-87MG | [1][4][6] |
| Cell Cycle | Increased number of cells in the G2/M phase. | Patient-Derived GBM | [6] |
| Protein Expression | Increased levels of acetylated α-tubulin. | U87MG, U251-MG, GNS179 | [1][8][9] |
| Migration | Reduced migratory and clonogenic potential. | U87MG | [1][9] |
| Therapy Sensitization | Sensitizes glioblastoma cells to temozolomide (B1682018) (TMZ). | TMZ-resistant GBM cells | [3][4] |
Key Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition affects multiple signaling pathways crucial for glioblastoma progression. Understanding these pathways is key to elucidating the comprehensive mechanism of action.
-
Sonic Hedgehog (Shh)/Gli1 Pathway: HDAC6 inhibition has been shown to downregulate the expression and activity of Gli1, a key transcription factor in the Shh pathway.[10] This pathway is critical for the maintenance and differentiation of glioma stem cells.[10]
-
PI3K/Akt Pathway: HDAC6 can deacetylate HSP90, which stabilizes phosphorylated Akt.[6] By inhibiting HDAC6, this pro-survival signaling can be attenuated.
-
Autophagy: HDAC6 is involved in the fusion of autophagosomes with lysosomes. Its inhibition can impair the autophagic flux, leading to the accumulation of autophagosomes and cellular stress.[1][4]
-
DNA Damage Response (DDR): HDAC6 has been implicated in DNA repair mechanisms. Its inhibition can impair the DDR, thereby sensitizing GBM cells to DNA-damaging agents like temozolomide.[6]
Caption: Key Signaling Pathways Affected by HDAC6 Inhibition.
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the effects of an HDAC6 inhibitor in glioblastoma cell lines.
Caption: General Experimental Workflow.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed glioblastoma cells (e.g., U87-MG) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[4][5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[2][5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4]
-
Formazan (B1609692) Crystal Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[4][5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Acetylated α-Tubulin
This protocol is used to detect the increase in acetylated α-tubulin, a direct marker of HDAC6 inhibition.
-
Cell Lysis: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-acetylated-α-Tubulin (Lys40): (e.g., Sigma-Aldrich, T7451)
-
Anti-α-Tubulin: (as a loading control)
-
Anti-HDAC6: (e.g., Cell Signaling Technology)
-
Anti-β-Actin: (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed 1 x 10⁵ to 2 x 10⁵ cells per well in a 6-well plate and treat with this compound for 48-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay (steps 1 and 2).
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate for at least 2 hours at -20°C.[12][13]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12][13]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[12]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to gate cell populations in G0/G1, S, and G2/M phases.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of Hedgehog and HDAC6: In Vitro and In Vivo Studies Reveal a New Role for Lysosomal Stress in Reducing Glioblastoma Cell Viability - ProQuest [proquest.com]
- 4. Combined Inhibition of Hedgehog and HDAC6: In Vitro and In Vivo Studies Reveal a New Role for Lysosomal Stress in Reducing Glioblastoma Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and Characterization of Novel Contilisant+Tubastatin a Multitarget Small Molecules Against Glioblastoma [mdpi.com]
- 6. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor MPT0B291 suppresses Glioma Growth in vitro and in vivo partially through acetylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HDAC6 inhibition induces glioma stem cells differentiation and enhances cellular radiation sensitivity through the SHH/Gli1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Histone Deacetylase Inhibitors Impair Glioblastoma Cell Motility and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective HDAC6 Inhibitors in Peripheral Neuropathy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral neuropathy, a debilitating condition characterized by damage to peripheral nerves, is a significant side effect of various chemotherapeutic agents, leading to dose limitations and a decreased quality of life for cancer patients. A promising therapeutic strategy for chemotherapy-induced peripheral neuropathy (CIPN) involves the selective inhibition of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and axonal transport, through the deacetylation of non-histone proteins such as α-tubulin.
Dysregulated HDAC6 activity is implicated in the pathogenesis of peripheral neuropathy by destabilizing microtubules and impairing axonal transport, particularly of mitochondria.[1][2] Inhibition of HDAC6 has been shown to restore α-tubulin acetylation, thereby stabilizing microtubules, improving mitochondrial transport and function, and ultimately reversing the hallmarks of peripheral neuropathy in preclinical models.[1][3] This document provides a comprehensive overview of the application of selective HDAC6 inhibitors in peripheral neuropathy research, with a focus on experimental protocols and data presentation. While specific data for a compound designated "Hdac6-IN-30" is not available in the peer-reviewed literature, the following information is based on studies of other well-characterized selective HDAC6 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of selective HDAC6 inhibitors in the context of peripheral neuropathy.
Table 1: In Vitro Activity of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Cell Line/Enzyme Source | Reference |
| ACY-1083 | HDAC6 | - | - | - | [3] |
| ACY-1215 (Ricolinostat) | HDAC6 | - | - | MM1.s | [4][5] |
| CKD-011 | HDAC6 | <5 | α-tubulin acetylation | MM1.s | [4][5] |
| HPB | HDAC6 | ~36-fold selective over HDAC1 | Enzymatic Assay | Recombinant Human HDAC1 and HDAC6 | [6] |
| WT161 | HDAC6 | - | - | - | [7] |
| Tubastatin A | HDAC6 | - | - | - | [1][8][9] |
Note: Specific IC50 values for all compounds were not consistently available in the reviewed literature.
Table 2: In Vivo Efficacy of Selective HDAC6 Inhibitors in Rodent Models of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
| Compound | Animal Model | Chemotherapy Agent | Dosing Regimen | Key Outcomes | Reference |
| ACY-1083 | Mouse | Cisplatin | - | Reversed mechanical allodynia, restored intraepidermal nerve fiber density | [3] |
| ACY-1215 (Ricolinostat) | Mouse | Cisplatin | - | Prevented and reversed mechanical allodynia, spontaneous pain, and numbness | [3] |
| CKD-011 | Rat | Bortezomib | 40 mg/kg | Significantly improved peripheral neuropathy | [4][5] |
| CKD-011 | Rat | Oxaliplatin | 5, 10, 20, 40 mg/kg | Alleviated peripheral neuropathy, reversed axon and myelin damage | [4][5] |
| CKD-011 | Rat | Cisplatin | 5, 10, 20, 40 mg/kg | Alleviated peripheral neuropathy | [4][5] |
| CKD-011 | Rat | Paclitaxel | 5, 10 mg/kg | Alleviated peripheral neuropathy, comparable to gabapentin (B195806) (60 mg/kg) | [4][5] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which HDAC6 inhibitors ameliorate peripheral neuropathy is through the restoration of microtubule-dependent axonal transport.
Caption: Mechanism of HDAC6 inhibition in peripheral neuropathy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro HDAC6 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Tubastatin A)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the HDAC6 enzyme and the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-tubulin Acetylation
Objective: To assess the ability of a test compound to increase α-tubulin acetylation in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary dorsal root ganglion neurons)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy
Objective: To evaluate the efficacy of a test compound in preventing or reversing CIPN in an animal model.
Materials:
-
Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice)
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel, bortezomib)
-
Test compound and vehicle
-
Von Frey filaments for assessing mechanical allodynia
-
Cold plate or acetone (B3395972) test for assessing cold allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test)
Procedure:
-
Acclimate animals to the testing environment.
-
Establish baseline sensory thresholds using the von Frey, cold plate, and/or Hargreaves tests.
-
Induce peripheral neuropathy by administering the chemotherapeutic agent according to an established protocol.
-
Monitor the development of neuropathic pain symptoms.
-
Once neuropathy is established, administer the test compound or vehicle daily.
-
Perform behavioral testing at regular intervals to assess the effect of the compound on mechanical and thermal sensitivity.
-
At the end of the study, tissues such as dorsal root ganglia (DRG), sciatic nerve, and skin from the paw can be collected for further analysis (e.g., Western blot for α-tubulin acetylation, immunohistochemistry for intraepidermal nerve fiber density).
References
- 1. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 2. HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of histone deacetylase 6 inhibitors in alleviating chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of histone deacetylase 6 inhibitors in alleviating chemotherapy-induced peripheral neuropathy [epain.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Use of HDAC6 Inhibitors in Charcot-Marie-Tooth Disease
Audience: Researchers, scientists, and drug development professionals.
Note: No specific experimental data was found for the compound "Hdac6-IN-30" in the context of Charcot-Marie-Tooth (CMT) disease in the reviewed literature. The following application notes and protocols are a synthesis of preclinical research on other selective Histone Deacetylase 6 (HDAC6) inhibitors that have been investigated for their therapeutic potential in CMT.
I. Application Notes
Introduction
Charcot-Marie-Tooth (CMT) disease is a group of inherited peripheral neuropathies with no current curative treatment.[1][2][3] A promising therapeutic target that has emerged is Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme that deacetylates non-histone proteins, notably α-tubulin.[1][2][3] The deacetylation of α-tubulin is implicated in the disruption of axonal transport, a key pathological feature in several forms of CMT.[4][5][6] Pharmacological inhibition of HDAC6 has been shown to reverse disease phenotypes in preclinical models of both axonal (CMT2) and demyelinating (CMT1) forms of the disease.[1][7][8]
Mechanism of Action of HDAC6 Inhibition in CMT
HDAC6 plays a crucial role in various cellular processes relevant to CMT pathology. Its inhibition is believed to confer therapeutic benefits through several mechanisms:
-
Restoration of Axonal Transport: HDAC6 deacetylates α-tubulin, a primary component of microtubules, which serve as tracks for axonal transport.[5] Inhibition of HDAC6 increases the acetylation of α-tubulin, which enhances the stability of microtubules and improves the transport of essential cargoes like mitochondria along the axon.[4][5][9] Defective axonal transport is a common pathogenic mechanism in many forms of CMT.[4][9]
-
Regulation of Protein Quality Control: HDAC6 is involved in the clearance of misfolded protein aggregates through the aggresome-autophagy pathway.[7] In some forms of CMT, such as those caused by mutations in PMP22, protein aggregation can be a contributing factor to pathology.[7][8] HDAC6 inhibitors can modulate chaperone proteins like HSP90 and HSP70, aiding in the proper folding and clearance of proteins like PMP22.[8]
-
Improvement of Myelination: In models of demyelinating CMT, such as CMT1A, HDAC6 inhibition has been shown to improve the myelination of Schwann cells.[7][8]
The signaling pathway affected by HDAC6 inhibition in the context of CMT is depicted below:
Summary of Preclinical Data
Several selective HDAC6 inhibitors have demonstrated therapeutic efficacy in various preclinical models of CMT. The table below summarizes key quantitative data for some of these compounds.
| Compound | Model System | Key Findings | IC50 (HDAC6) | Reference |
| ACY-738, ACY-775, ACY-1215 | HSPB1-mutant mouse model (CMT2) | Increased α-tubulin acetylation, improved motor and sensory nerve conduction, and increased innervation of neuromuscular junctions. | Potent and selective (specific values not detailed in abstract) | [1][2][3] |
| T-3796106 | HSPB1 S135F cell model (CMT2) | Dose-dependently increased α-tubulin acetylation and rescued impaired mitochondrial transport. | 12 nM | [10] |
| T-3793168 | HSPB1 S135F cell model (CMT2) | Dose-dependently increased α-tubulin acetylation and rescued impaired mitochondrial transport at 250 nM. | 86 nM | [10] |
| CKD-504 | C22 mouse model (CMT1A) | Improved myelination of the sciatic nerve, improved motor skills, and decreased PMP22 protein levels in patient-derived Schwann cells. | Ki of 6.28 nM | [7][8] |
| Tubastatin A | HSPB1 S135F mouse model (CMT2) | Corrected axonal transport defects and rescued the CMT phenotype. | Not specified | [4] |
| ORY-4001 | CMT1A model | Positive effects on a CMT1A model, with high selectivity and a good safety profile. | Not specified |
II. Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of HDAC6 inhibitors in CMT models, based on methodologies described in the literature.
Protocol 1: In Vitro HDAC6 Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of a test compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic peptide substrate (e.g., RHK-K(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)
-
Test compound (serially diluted)
-
Developer solution (e.g., Trypsin/TSA solution)
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions, recombinant HDAC6 enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity (e.g., λEx360 nm/λEm460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for α-tubulin Acetylation in Cell Culture
Objective: To assess the ability of an HDAC6 inhibitor to increase α-tubulin acetylation in a cellular context.
Materials:
-
Neuronal cell line or primary neurons (e.g., DRG neurons, iPSC-derived motor neurons)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 3: In Vivo Efficacy Study in a CMT Mouse Model
Objective: To evaluate the therapeutic effect of an HDAC6 inhibitor on the disease phenotype in a relevant CMT mouse model (e.g., C22 mice for CMT1A, HSPB1 or GARS mutant mice for CMT2).
Materials:
-
CMT mouse model and wild-type littermates
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Behavioral testing apparatus (e.g., rotarod, balance beam)
-
Electrophysiology equipment for nerve conduction studies
Procedure:
-
Dosing: Administer the test compound or vehicle to the mice daily for a specified period (e.g., 4 weeks).
-
Behavioral Testing:
-
Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall. This assesses motor coordination and balance.
-
Balance Beam Test: Measure the time taken and the number of slips for a mouse to traverse a narrow beam. This evaluates fine motor control.
-
-
Electrophysiological Assessments:
-
Anesthetize the mice and measure motor nerve conduction velocity (MNCV) and compound muscle action potential (CMAP) in the sciatic nerve. These measurements provide a functional assessment of peripheral nerve health.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect sciatic nerves and other relevant tissues.
-
Process the tissues for histological analysis (e.g., myelin thickness, axonal diameter, neuromuscular junction integrity).
-
-
Statistical Analysis: Compare the outcomes between the treated, vehicle, and wild-type groups using appropriate statistical tests.
A generalized workflow for testing HDAC6 inhibitors is presented below:
References
- 1. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 - Wikipedia [en.wikipedia.org]
- 6. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective HDAC6 Inhibitors for Neurodegenerative Disease | Research & Innovation [research.utoronto.ca]
Application Notes and Protocols: Hdac6-IN-30 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology due to its unique cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein degradation, and microtubule dynamics.[1][2] Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins like α-tubulin and Hsp90.[1][3] Overexpression of HDAC6 is associated with the progression of various cancers, making it an attractive target for therapeutic intervention.[3]
Hdac6-IN-30 is a selective inhibitor of HDAC6 with a reported IC50 of 21 nM.[4] While specific preclinical and clinical data on the combination of this compound with chemotherapy are not extensively documented in publicly available literature, the broader class of selective HDAC6 inhibitors has shown significant promise in synergistic combination with conventional chemotherapeutic agents.[5][6] This document provides a detailed overview of the rationale, application notes, and generalized experimental protocols for investigating the combination of a selective HDAC6 inhibitor, exemplified by this compound, with chemotherapy.
The combination of HDAC6 inhibitors with chemotherapy is based on the principle of enhancing the cytotoxic effects of standard cancer treatments and overcoming drug resistance.[5][7] Preclinical and clinical studies have shown that combining HDAC inhibitors with DNA-damaging agents or other targeted therapies can lead to synergistic effects, potentiate apoptosis, and reduce chemoresistance.[7][8]
Rationale for Combination Therapy
The synergistic effect of combining HDAC6 inhibitors with chemotherapy stems from multiple mechanisms of action:
-
Disruption of Microtubule Dynamics: Both taxanes (a common class of chemotherapy) and HDAC6 inhibitors lead to the hyperacetylation of α-tubulin, which can enhance microtubule stability and disrupt cell division.[9]
-
Impairment of Protein Quality Control: HDAC6 plays a crucial role in the aggresome pathway, which clears misfolded proteins.[10] Inhibition of HDAC6 can lead to the accumulation of cytotoxic protein aggregates, particularly in combination with proteasome inhibitors.
-
Modulation of Chaperone Proteins: HDAC6 deacetylates and regulates the function of Hsp90, a chaperone protein essential for the stability of many oncoproteins.[1][3] Inhibition of HDAC6 disrupts Hsp90 function, leading to the degradation of its client proteins.
-
Enhancement of DNA Damage: HDAC inhibitors can alter chromatin structure, making DNA more accessible to damaging agents used in chemotherapy and radiotherapy.[8]
-
Induction of Apoptosis: HDAC6 inhibition has been shown to induce apoptosis in cancer cells.[11][12] This effect can be potentiated when combined with chemotherapeutic agents that also trigger programmed cell death.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the combination of selective HDAC6 inhibitors with chemotherapy.
Table 1: In Vitro Synergistic Effects of HDAC6 Inhibitor and Chemotherapy
| Cell Line | Chemotherapeutic Agent | HDAC6 Inhibitor Concentration (nM) | Chemotherapy Concentration (µM) | Combination Effect | Reference |
| Ovarian Cancer (ES-2) | Paclitaxel | Varies | Varies | Synergistic anti-proliferative activity | [9] |
| Colorectal Cancer | Oxaliplatin | Ricolinostat (ACY-1215) | Varies | Synergistic antitumor effects | [5] |
| Lymphoma | Bendamustine | Ricolinostat (ACY-1215) | Varies | Higher apoptosis induction | [5] |
| Hepatocellular Carcinoma (HepG2) | N/A (single agent) | HDAC-IN-30 (2.5-5 µM) | N/A | G2 phase cell cycle arrest | [13] |
Table 2: In Vivo Efficacy of HDAC6 Inhibitor Combination Therapy
| Cancer Model | Chemotherapeutic Agent | HDAC6 Inhibitor | Dosing Regimen | Outcome | Reference |
| Multiple Myeloma Xenograft | Ixazomib | Lead compound 1-1 | Not Specified | Delayed tumor growth | [14] |
| Hepatocellular Carcinoma | N/A (single agent) | HDAC-IN-30 (12, 24 mg/kg) | Intraperitoneal injection, every two days for 4 weeks | Potent anticancer activity | [13] |
| Refractory Solid Tumors | N/A (single agent) | KA2507 | Twice-daily oral dosing | Prolonged disease stabilization | [15] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by HDAC6 inhibition and a typical experimental workflow for evaluating combination therapy.
Caption: HDAC6 signaling and chemotherapy synergy.
Caption: Experimental workflow for combination therapy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treat cells with either single agents or a combination of both at various concentrations. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control. Combination index (CI) values can be calculated using CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
Objective: To assess the effect of this compound and chemotherapy on the acetylation of α-tubulin and the expression of apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Lyse treated cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).
-
Administer treatments according to a predetermined schedule (e.g., daily, every other day).
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of selective HDAC6 inhibitors like this compound with conventional chemotherapy represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and data presented here provide a framework for researchers to explore these synergistic interactions further. Future studies should focus on elucidating the precise molecular mechanisms underlying this synergy and identifying predictive biomarkers to guide the clinical application of this combination therapy.
References
- 1. What are HDAC6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 6. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 15. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Cell Line with Hdac6-IN-30 Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a stable cell line exhibiting resistance to the histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-30. This protocol is designed for researchers in oncology, neurodegenerative disease, and other fields where HDAC6 is a therapeutic target.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses by deacetylating non-histone proteins like α-tubulin and Hsp90.[1][2] The development of selective HDAC6 inhibitors, such as this compound, represents a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[1][2] However, the emergence of drug resistance is a significant challenge in cancer therapy and can limit the long-term efficacy of targeted agents. Understanding the mechanisms of resistance is paramount for developing effective combination therapies and next-generation inhibitors.
This document outlines a detailed protocol for generating a stable cell line with acquired resistance to this compound. The primary method involves continuous exposure of a parental cell line to gradually increasing concentrations of the inhibitor.[3][4] This process mimics the clinical scenario of acquired resistance and provides a valuable in vitro model to investigate the underlying molecular mechanisms.
Key Principles
The development of a drug-resistant cell line is achieved by subjecting a population of cancer cells to sustained drug-induced stress.[3][5] This selective pressure eliminates sensitive cells, allowing the rare, inherently resistant cells to survive and proliferate. Over time, with escalating drug concentrations, a stable population of resistant cells is established. The characterization of these resistant cells, in comparison to their parental counterparts, can reveal the molecular adaptations that confer resistance.
Potential mechanisms of resistance to HDAC inhibitors include:
-
Activation of compensatory signaling pathways: Upregulation of pro-survival pathways such as PI3K/AKT/mTOR and MAPK can counteract the effects of HDAC inhibition.[6]
-
Overexpression of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[6]
-
Altered expression of apoptotic proteins: Changes in the levels of pro- and anti-apoptotic proteins, such as those in the BCL-2 family, can render cells less susceptible to drug-induced cell death.[6]
Experimental Workflow
The overall process for developing and characterizing an this compound resistant cell line is depicted in the workflow diagram below.
Caption: Experimental workflow for generating and characterizing an this compound resistant cell line.
Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the initial sensitivity of the parental cell line to this compound.
Materials:
-
Parental cell line of choice (e.g., a cancer cell line known to be sensitive to HDAC inhibitors)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a period that is relevant to the cell line's doubling time and the inhibitor's mechanism of action (e.g., 48-72 hours).
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Protocol 2: Development of the this compound Resistant Cell Line
Objective: To generate a stable cell line with acquired resistance to this compound.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks
Methodology:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%), as determined from the initial IC50 curve.[4]
-
Monitoring and Passaging: Closely monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency and exhibit a stable growth rate, passage them.
-
Stepwise Concentration Increase: After the cells have adapted to the initial concentration (typically after 2-3 passages with stable growth), gradually increase the concentration of this compound.[4] A recommended starting point is a 1.5 to 2-fold increase in concentration.[3]
-
Iterative Process: Repeat the process of monitoring, passaging, and stepwise concentration increases. If excessive cell death occurs (more than 50%), reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase (e.g., 1.2-fold).[3][4]
-
Long-Term Culture: Continue this process for several months. The goal is to establish a cell line that can proliferate in a concentration of this compound that is significantly higher (e.g., 5 to 10-fold or more) than the initial IC50 of the parental line.[3]
-
Cryopreservation: At various stages of resistance development (e.g., after adapting to a new concentration), it is crucial to cryopreserve vials of the cells as backups.[4]
Protocol 3: Confirmation and Characterization of Resistance
Objective: To confirm the resistant phenotype and investigate the underlying molecular mechanisms.
A. Confirmation of Resistance:
-
IC50 Re-evaluation: Perform the IC50 determination protocol (Protocol 1) on both the parental and the newly developed resistant cell line.
-
Resistance Index (RI): Calculate the Resistance Index by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI significantly greater than 1 confirms resistance.[4]
B. Stability of Resistance:
-
Drug-Free Culture: Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages).
-
IC50 Check: Periodically (e.g., every 5 passages), re-determine the IC50 of the cells to see if the resistant phenotype is stable or reverts in the absence of the drug.
C. Molecular and Cellular Characterization:
-
Western Blot Analysis:
-
Objective: To assess changes in protein expression levels that may contribute to resistance.
-
Methodology: Prepare whole-cell lysates from both parental and resistant cells (both treated and untreated with this compound). Perform SDS-PAGE and western blotting to analyze the expression of:
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To analyze changes in the mRNA expression of genes potentially involved in resistance.
-
Methodology: Isolate total RNA from parental and resistant cells. Synthesize cDNA and perform qRT-PCR for genes encoding drug efflux pumps (e.g., ABCB1, ABCC1) and other relevant targets identified from literature or sequencing data.
-
-
RNA Sequencing (RNA-Seq):
-
Objective: To obtain a global, unbiased view of the transcriptomic changes in the resistant cells compared to the parental cells.
-
Methodology: Isolate high-quality RNA from both cell lines and perform RNA-Seq. Analyze the data to identify differentially expressed genes and altered signaling pathways.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: this compound IC50 Values and Resistance Index
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound Resistant | [Insert Value] | [Calculate Value] |
Table 2: Relative Protein Expression Levels (from Western Blot Quantification)
| Protein | Parental | This compound Resistant | Fold Change |
| Acetylated α-tubulin (treated) | [Value] | [Value] | [Calculate] |
| p-AKT/Total AKT | [Value] | [Value] | [Calculate] |
| ABCB1 | [Value] | [Value] | [Calculate] |
| BCL-2 | [Value] | [Value] | [Calculate] |
Table 3: Relative mRNA Expression Levels (from qRT-PCR)
| Gene | Parental | This compound Resistant | Fold Change |
| ABCB1 | 1.0 | [Calculate Value] | [Calculate] |
| ABCC1 | 1.0 | [Calculate Value] | [Calculate] |
Potential Signaling Pathways in this compound Resistance
The development of resistance to this compound can involve the activation of pro-survival signaling pathways that bypass the effects of HDAC6 inhibition. The diagram below illustrates some of the key potential pathways.
References
- 1. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-30: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Hdac6-IN-30, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in high-throughput screening (HTS) assays. This compound is a potent inhibitor with a reported IC50 value of 21 nM, making it a valuable tool for identifying and characterizing novel HDAC6 inhibitors.[1] This document outlines biochemical and cell-based assay methodologies, data presentation guidelines, and visual representations of relevant pathways and workflows.
Introduction to HDAC6
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase.[2] It plays a crucial role in various cellular processes by deacetylating non-histone protein substrates, most notably α-tubulin and the chaperone protein Hsp90.[2] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions.[2] Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy.
This compound: A Selective Inhibitor
This compound is a potent and selective inhibitor of HDAC6. Its selectivity makes it an excellent tool for dissecting the specific roles of HDAC6 in cellular pathways and for screening compound libraries to identify new modulators of this enzyme.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Histone Deacetylase 6 (HDAC6) | [1] |
| IC50 | 21 nM | [1] |
| Mode of Action | Selective HDAC6 Inhibition | [1] |
Biochemical High-Throughput Screening Assay
A common method for identifying HDAC6 inhibitors in a high-throughput format is the fluorogenic biochemical assay. This assay measures the enzymatic activity of purified HDAC6 on a synthetic substrate.
Signaling Pathway of Key HDAC6 Substrates
The following diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins, which can be modulated by inhibitors like this compound.
References
Troubleshooting & Optimization
Hdac6-IN-30 solubility issues and solutions
Welcome to the technical support center for Hdac6-IN-30. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and the heat shock protein Hsp90. By inhibiting HDAC6, this compound can increase the acetylation levels of these target proteins, which plays a role in various cellular processes such as protein folding, degradation of misfolded proteins, and microtubule dynamics.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has fallen out of solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue. Common solutions include gentle warming, sonication, and the use of co-solvents.
Q4: Can I store this compound in solution?
It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Long-term storage of solutions, especially in aqueous buffers, is not recommended as it may lead to precipitation and degradation of the compound.
Q5: What is the expected molecular weight of this compound?
The molecular weight of this compound is 360.41 g/mol .
Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available resources, the following table provides solubility information for structurally related benzamide (B126) compounds and general guidelines for hydrophobic small molecules. Note: This data is for illustrative purposes, and it is crucial to experimentally determine the solubility of this compound in your specific solvent and buffer systems.
| Solvent | Benzamide Solubility (g/L at 25°C) | General Guidance for Hydrophobic Compounds |
| Water | 13.5[2] | Generally low, often requiring co-solvents or formulation strategies. |
| Ethanol (B145695) | Soluble[3] | Often a good co-solvent to improve aqueous solubility. |
| Methanol | Highly Soluble[4][5] | A strong polar organic solvent, good for initial stock preparation. |
| Acetone | Soluble[3][4][5] | Another useful organic solvent for stock solutions. |
| DMSO | pKa ≈ 23.3[2] | Excellent solvent for creating high-concentration stock solutions. |
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.
Issue: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. The compound crashes out of solution due to the change in solvent polarity.
Solutions:
-
Increase the percentage of organic co-solvent: If your experimental system allows, increasing the final concentration of DMSO or adding another co-solvent like ethanol can help maintain solubility.
-
Use a surfactant: Low concentrations of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in polarity can sometimes prevent precipitation.
-
Sonication: After dilution, sonicate the solution in a water bath for 5-15 minutes. This can help to break up aggregates and re-dissolve the compound.
-
Gentle Warming: Briefly warm the solution to 37°C. Increased temperature can improve the solubility of many compounds. However, be cautious about the thermal stability of this compound and your biological system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.604 mg of this compound.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, you can use the following techniques:
-
Sonication: Place the vial in a sonicator water bath for 5-15 minutes.
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before use.
-
Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for In Vitro Assays
-
Prepare the Aqueous Buffer: Prepare your desired final concentration of aqueous buffer (e.g., PBS, DMEM, RPMI-1640).
-
Pre-warm the Buffer: If your experiment is at 37°C, pre-warm the aqueous buffer to this temperature.
-
Perform Serial Dilutions (if necessary): It is often better to perform an intermediate dilution in a solvent mixture before the final dilution into the aqueous buffer. For example, dilute the 10 mM DMSO stock to 1 mM in a 50:50 mixture of DMSO and your aqueous buffer.
-
Final Dilution: Add the stock or intermediate dilution to the pre-warmed aqueous buffer while vortexing. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to minimize solvent effects on cells.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
Visualizations
Signaling Pathway
Caption: Simplified overview of HDAC6's role in cellular stress and cytoskeletal dynamics.
Experimental Workflow
Caption: A typical experimental workflow for using this compound in cell-based assays.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
Hdac6-IN-30 stability in cell culture media
Welcome to the technical support center for Hdac6-IN-30. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 21 nM.[1] HDAC6 is a unique, predominantly cytoplasmic histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses, by deacetylating non-histone proteins such as α-tubulin and Hsp90.[2][3][4] By inhibiting HDAC6, this compound can increase the acetylation levels of its target proteins, which can be a therapeutic strategy in diseases like cancer and neurodegenerative disorders.[1][3][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into tightly sealed vials and stored at -20°C or -80°C to minimize degradation.[6] It is advisable to avoid repeated freeze-thaw cycles.[7]
Q3: What factors can influence the stability of this compound in cell culture media?
The stability of a small molecule like this compound in cell culture media can be influenced by several factors:
-
Chemical properties of the compound: The inherent chemical structure of this compound will dictate its susceptibility to hydrolysis or other chemical degradation pathways in an aqueous environment.
-
Composition of the cell culture medium: Components within the media, such as amino acids, vitamins, or other supplements, could potentially react with the inhibitor.[7]
-
pH of the medium: The pH of the cell culture medium can significantly impact the stability of small molecules.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[7]
-
Presence of serum: Serum proteins may either stabilize the compound or, in some cases, contain enzymes that can metabolize it.[7]
-
Cellular metabolism: If cells are present, they may metabolize the compound, leading to a decrease in its effective concentration.
Troubleshooting Guide
This guide addresses common issues users may encounter when assessing the stability of this compound in their experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound observed in cell culture medium. | 1. Inherent instability of the compound in aqueous solution at 37°C.[7]2. Reaction with components in the cell culture medium.[7]3. Unstable pH of the medium. | 1. Perform a stability check in a simpler buffer system like PBS at 37°C to assess its intrinsic aqueous stability.[7]2. Test stability in different types of cell culture media to identify any reactive components.[7]3. Monitor and ensure the pH of the media remains stable throughout the experiment. |
| High variability in stability measurements between replicates. | 1. Inconsistent sample handling and processing.2. Issues with the analytical method (e.g., HPLC-MS).[8]3. Incomplete solubilization of the compound in the stock solution or media. | 1. Ensure precise and consistent timing for sample collection and processing.[7]2. Validate the analytical method for linearity, precision, and accuracy.[7]3. Confirm the complete dissolution of the compound in the solvent and media. |
| Observed loss of compound is not accounted for by chemical degradation. | 1. Non-specific binding to plasticware (e.g., plates, pipette tips).2. Cellular uptake of the compound. | 1. Use low-protein-binding labware. Include a control without cells to assess binding to the plasticware.[7]2. Analyze cell lysates to quantify the amount of compound taken up by the cells. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment for quantification (e.g., HPLC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the desired cell culture medium (with and without serum) to a final working concentration (e.g., 1 µM).
-
Incubation: Aliquot the working solutions into sterile tubes or wells of a multi-well plate. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as the initial concentration control.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.[9]
-
Sample Analysis: Thaw the samples and analyze the concentration of this compound using a validated analytical method such as HPLC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Quantitative data from the stability assessment should be organized into clear tables for easy interpretation.
Table 1: Experimental Conditions for this compound Stability Assay
| Parameter | Value |
|---|---|
| Compound | This compound |
| Stock Concentration | 10 mM in DMSO |
| Working Concentration | 1 µM |
| Cell Culture Medium | Specify Medium |
| Serum Concentration | e.g., 10% FBS or 0% |
| Incubation Temperature | 37°C |
| Incubation CO₂ | 5% |
Table 2: this compound Stability Over Time in Cell Culture Medium
| Time Point (hours) | Peak Area (Arbitrary Units) | Concentration (µM) | Percent Remaining (%) |
|---|---|---|---|
| 0 | Record Data | Record Data | 100 |
| 2 | Record Data | Record Data | Calculate |
| 4 | Record Data | Record Data | Calculate |
| 8 | Record Data | Record Data | Calculate |
| 24 | Record Data | Record Data | Calculate |
| 48 | Record Data | Record Data | Calculate |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability.
HDAC6 Signaling Pathway and Point of Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
potential off-target effects of Hdac6-IN-30
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Hdac6-IN-30.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is designed as a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase.[1][2] Its known substrates include non-histone proteins such as α-tubulin, HSP90, and cortactin.[3][4][5] Inhibition of HDAC6 leads to the hyperacetylation of these substrates, which can modulate cellular processes like cell migration, protein quality control, and microtubule dynamics.[3][4][6]
Q2: What are the potential off-target effects of this compound?
While designed for selectivity, this compound, like other small molecule inhibitors, may exhibit off-target effects. The therapeutic efficacy and safety of HDAC inhibitors can be significantly influenced by unintended interactions.[7] Potential off-targets can include other HDAC isoforms, kinases, and other zinc-dependent enzymes. For instance, hydroxamate-based HDAC inhibitors have been reported to frequently interact with metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[8] It is crucial to experimentally determine the selectivity profile of this compound in your specific model system.
Q3: My cells are showing unexpected toxicity or phenotypes not typically associated with HDAC6 inhibition. Could this be due to off-target effects?
Yes, unexpected cellular responses are often an indication of off-target activity. While on-target toxicity can occur with HDAC inhibitors, off-target effects are a common cause of unforeseen phenotypes.[9] We recommend performing a dose-response curve to determine if the toxicity correlates with the concentration of this compound. Additionally, consider profiling the inhibitor against a panel of kinases and other relevant enzymes to identify potential off-target interactions.
Q4: How can I confirm that this compound is engaging its intended target, HDAC6, in my cells?
Target engagement can be verified by assessing the acetylation status of known HDAC6 substrates. A reliable and commonly used method is to measure the level of acetylated α-tubulin (at lysine (B10760008) 40) via Western blot.[10] An increase in acetylated α-tubulin upon treatment with this compound would indicate successful target engagement. In contrast, the acetylation levels of histones, which are not substrates of HDAC6, should remain unchanged at concentrations where this compound is selective.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at low concentrations | Off-target effects: The compound may be inhibiting other essential proteins, such as kinases, leading to cytotoxicity. | Perform a broad kinase screen to identify potential off-target interactions. Lower the concentration of this compound and shorten the exposure time. |
| No increase in α-tubulin acetylation | Compound instability or poor cell permeability: The compound may be degrading in the cell culture media or not efficiently entering the cells. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Verify cellular uptake using fluorescently labeled analogs if available.[9] |
| Inactive compound: The compound may have degraded during storage. | Store stock solutions at -80°C for long-term stability.[9] Test a fresh batch of the compound. | |
| Low HDAC6 expression in the cell line: The cell line used may not express sufficient levels of HDAC6. | Confirm HDAC6 expression levels in your cell line via Western blot or qPCR. | |
| Unexpected changes in gene expression | Inhibition of other HDAC isoforms: Although designed to be selective for HDAC6, at higher concentrations, this compound might inhibit other HDACs, which are key regulators of gene expression. | Perform an HDAC profiling assay to determine the IC50 values against other HDAC isoforms. Use the lowest effective concentration of this compound. |
| Contradictory results between in vitro and cellular assays | Cellular context and metabolism: The compound may be metabolized into active or inactive forms within the cell. The presence of protein complexes in the cellular environment can also affect drug binding.[8] | Investigate the metabolic stability of this compound in your cell model. Perform target engagement studies in a cellular context, such as a cellular thermal shift assay (CETSA). |
Quantitative Data Summary
Table 1: Hypothetical Off-Target Kinase Profile of this compound
This data is for illustrative purposes only and should be experimentally verified.
| Kinase Target | IC50 (nM) |
| HDAC6 (On-Target) | 15 |
| Kinase A | > 10,000 |
| Kinase B | 8,500 |
| Kinase C | > 10,000 |
| Kinase D | 1,200 |
| Kinase E | > 10,000 |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This method utilizes an immobilized version of this compound to capture its binding partners from cell lysates, allowing for the identification of both on-target and off-target interactions.[7]
1. Probe Synthesis:
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Synthesize a structurally similar but inactive control compound.
2. Cell Culture and Lysate Preparation:
-
Culture the relevant cell line to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
3. Affinity Capture:
-
Immobilize the this compound probe and the control compound on affinity beads (e.g., streptavidin-agarose).
-
Incubate the cell lysate with the inhibitor-bound beads and control beads for 2-4 hours at 4°C.[7]
4. Washing and Elution:
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
5. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Compare the proteins captured by the this compound probe to those captured by the control beads to identify specific interactors.
Visualizations
Caption: On-target signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Logical workflow for the investigation of potential off-target effects.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting inconsistent results with Hdac6-IN-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac6-IN-30. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6) with a reported IC50 of 21 nM.[1] Its primary mechanism of action is to block the deacetylase activity of HDAC6, leading to an increase in the acetylation of its target proteins.[1] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.[2]
Q2: What are the expected cellular effects of this compound treatment?
By inhibiting HDAC6, this compound is expected to induce the following cellular effects:
-
Increased α-tubulin acetylation: This is a primary and direct downstream marker of HDAC6 inhibition.
-
Increased Hsp90 acetylation: This can affect the stability and function of Hsp90 client proteins, many of which are involved in cancer cell survival and proliferation.[2]
-
Disruption of aggresome formation: HDAC6 is involved in the transport of misfolded proteins to the aggresome for degradation. Inhibition of HDAC6 can impair this process.
-
Alterations in cell motility and morphology: Due to its role in regulating microtubule dynamics via α-tubulin deacetylation.
-
Induction of apoptosis and cell cycle arrest: These effects are often observed in cancer cell lines upon treatment with HDAC inhibitors.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. Ensure the final DMSO concentration in your experimental wells is low (ideally ≤ 0.1%) to minimize solvent-induced toxicity.
Troubleshooting Guide
Inconsistent or No Effect Observed
Q4: I am not observing the expected increase in α-tubulin acetylation after treating my cells with this compound. What could be the problem?
Several factors could contribute to this issue. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for absent α-tubulin acetylation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Degradation or Inactivity | Prepare fresh dilutions from your stock solution for each experiment. If possible, test a new vial of the compound. To confirm your experimental setup is working, include a positive control inhibitor with known activity, such as Tubastatin A. |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM). Also, perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time for your cell line. |
| Low HDAC6 Expression in Cell Line | Verify the expression level of HDAC6 in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line known to have higher HDAC6 expression. |
| Ineffective Antibody or Western Blot Protocol | Ensure your primary antibody against acetylated α-tubulin is validated and used at the recommended dilution. Optimize your Western blot protocol, including transfer efficiency and antibody incubation times. Always include a loading control, such as total α-tubulin or β-actin, to ensure equal protein loading. |
Q5: My cell viability results with this compound are inconsistent between experiments. What are the potential sources of variability?
Inconsistent cell viability results can be frustrating. Here are common factors to consider:
| Source of Variability | Recommendations for Consistency |
| Cell Culture Conditions | Use cells within a consistent and low passage number range. Ensure cell seeding density is uniform across all wells and experiments. Monitor cell health and morphology before and during the experiment. Regularly test for mycoplasma contamination. |
| Compound Preparation and Handling | Prepare fresh working dilutions of this compound for each experiment. Ensure complete dissolution of the compound in DMSO before preparing working dilutions. Maintain a consistent, low final DMSO concentration across all treatment and control groups. |
| Assay Procedure | Ensure accurate and consistent pipetting, especially for serial dilutions. Be mindful of the incubation times for both the compound treatment and the viability reagent (e.g., MTT, CellTiter-Glo). Ensure formazan (B1609692) crystals in MTT assays are fully dissolved before reading the absorbance. |
| Plate Reader Settings | Use the same plate reader and settings for all experiments. Ensure the plate is read at the correct wavelength for your chosen viability assay. |
Quantitative Data
While specific cellular IC50 values for this compound are not widely published, the following table provides reference IC50 values for other selective HDAC6 inhibitors in various cancer cell lines. This can serve as a guide for determining an appropriate concentration range for your experiments.
| HDAC6 Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Ricolinostat (ACY-1215) | MM.1S | Multiple Myeloma | 0.01 |
| Ricolinostat (ACY-1215) | MDA-MB-231 | Breast Cancer | 2.5 |
| Ricolinostat (ACY-1215) | A549 | Lung Cancer | 5.0 |
| Citarinostat (ACY-241) | HCT-116 | Colon Cancer | 3.2 |
| Tubastatin A | PANC-1 | Pancreatic Cancer | >10 (for cytotoxicity) |
Note: The potency of this compound (biochemical IC50 = 21 nM) suggests that cellular effects may be observed in the nanomolar to low micromolar range. However, this is highly cell-line dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol details the steps to assess the inhibition of HDAC6 by measuring the acetylation of its primary substrate, α-tubulin.
Caption: Workflow for acetylated α-tubulin Western blot.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to reach 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. It is crucial to also include an HDAC inhibitor cocktail or individual inhibitors like Trichostatin A (TSA) and sodium butyrate (B1204436) in the lysis buffer to preserve the acetylation status of proteins during sample preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal quantities (e.g., 20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control (e.g., total α-tubulin or β-actin), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated α-tubulin signal to the loading control.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 3,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the central role of HDAC6 and the consequences of its inhibition.
Caption: Key cytoplasmic signaling pathways regulated by HDAC6.
This diagram illustrates that this compound inhibits HDAC6, leading to the accumulation of acetylated α-tubulin and Hsp90. This, in turn, affects microtubule stability, cell motility, and the degradation of Hsp90 client proteins. HDAC6's role in aggresome formation is also depicted.
References
Technical Support Center: Optimizing Hdac6-IN-30 Incubation Time for Tubulin Acetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hdac6-IN-30 to modulate tubulin acetylation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates several non-histone proteins, with α-tubulin being a major substrate.[1][2][3] By inhibiting HDAC6, this compound prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin (hyperacetylation).[1][4] This post-translational modification is associated with altered microtubule stability and dynamics, cell motility, and intracellular transport.[4][5]
Q2: What is the expected outcome of treating cells with this compound?
A2: Treatment of cells with an effective concentration of this compound should result in a dose- and time-dependent increase in the acetylation of α-tubulin. This can be readily detected by Western blot analysis using an antibody specific for acetylated α-tubulin.[6] No significant changes are expected in the total α-tubulin protein levels.
Q3: How quickly can I expect to see an increase in tubulin acetylation after this compound treatment?
A3: An increase in tubulin acetylation can be observed in as little as 30 minutes after treatment with an HDAC inhibitor.[7][8] However, the optimal incubation time will depend on the cell type, the concentration of this compound used, and the specific experimental goals. For robust and significant changes, incubation times of 4 to 24 hours are commonly reported for various HDAC6 inhibitors.[4][5][9]
Q4: Is this compound expected to affect histone acetylation?
A4: As a selective HDAC6 inhibitor, this compound should ideally have minimal to no effect on histone acetylation, which is primarily regulated by class I HDACs (HDAC1, 2, and 3).[9][10] To confirm the selectivity of this compound in your system, it is advisable to probe for acetylation of histone H3 or H4 as a negative control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No increase in acetylated α-tubulin observed after treatment. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Insufficient incubation time: The treatment duration may be too short. 3. Compound instability: this compound may have degraded. 4. Cellular factors: The cell line used may be resistant or have low HDAC6 expression. 5. Technical issues with Western blot: Problems with antibody, transfer, or detection. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 30 min, 1h, 4h, 8h, 24h). 3. Ensure proper storage and handling of the compound. Prepare fresh stock solutions. 4. Confirm HDAC6 expression in your cell line. Consider using a positive control cell line. 5. Validate your Western blot protocol with a positive control (e.g., cells treated with a known HDAC inhibitor like Tubastatin A or Trichostatin A). |
| High background or non-specific bands on Western blot. | 1. Antibody issues: Primary or secondary antibody concentration may be too high, or the antibody may be of poor quality. 2. Insufficient blocking: The membrane was not blocked adequately. 3. Inadequate washing: Insufficient washing steps to remove unbound antibodies. | 1. Optimize antibody dilutions. Use a fresh, validated antibody. 2. Increase blocking time (e.g., 1-2 hours) or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Increase the number and duration of wash steps with TBST. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell confluency, passage number, or cell health. 2. Inconsistent inhibitor preparation: Errors in preparing or diluting this compound stock solutions. 3. Variability in Western blot procedure: Inconsistent loading, transfer, or incubation times. | 1. Maintain consistent cell culture practices. Use cells at a similar confluency and passage number for all experiments. 2. Prepare fresh stock solutions and use precise pipetting techniques. 3. Ensure equal protein loading by performing a protein quantification assay. Standardize all steps of the Western blot protocol. |
| Cell toxicity observed after treatment. | 1. High inhibitor concentration: The concentration of this compound may be cytotoxic. 2. Prolonged incubation time: Long exposure to the inhibitor may induce cell death. 3. Off-target effects: The inhibitor may have off-target effects at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration. Use a lower, non-toxic concentration for your experiments. 2. Reduce the incubation time. 3. If toxicity persists at effective concentrations, consider evaluating the selectivity of the compound. |
Data on HDAC6 Inhibitor Incubation Times and Concentrations
The following data is representative of typical results obtained with selective HDAC6 inhibitors and should be used as a guideline for optimizing experiments with this compound.
Table 1: Dose-Response of HDAC6 Inhibitors on α-Tubulin Acetylation
| Inhibitor | Cell Line | Incubation Time (hours) | Concentration Range | Method | Reference |
| T-3796106 | SCG Neurons | 24 | 1 nM - 250 nM | Western Blot | [5] |
| T-3793168 | SCG Neurons | 24 | 1 nM - 250 nM | Western Blot | [5] |
| T-3796106 | Human Whole Blood | 4 | 10 nM - 30 µM | Western Blot | [5][9] |
| T-3793168 | Human Whole Blood | 4 | 10 nM - 30 µM | Western Blot | [5][9] |
| Tubastatin A | C2C12 Myotubes | 24 | Not specified (resulted in ~7% increase) | Western Blot | [4] |
| HPOB | C2C12 Myotubes | 24 | Not specified (resulted in ~7% increase) | Western Blot | [4] |
Table 2: Time-Course of HDAC Inhibitor Effect on Tubulin Acetylation
| Inhibitor | Cell Line | Concentration | Time Points | Method | Reference |
| TSA | 293T / NIH-3T3 | Not specified | 30 min, 1h, 4h | Western Blot | [7][8] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and replace it with a fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
Protocol 2: Western Blot for Acetylated α-Tubulin
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-20% Tris-glycine) and run the gel until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 6-11B-1 clone) and a loading control (e.g., total α-tubulin or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the acetylated α-tubulin bands and normalize them to the loading control.
Visualizations
Caption: Signaling pathway of HDAC6-mediated tubulin deacetylation and its inhibition by this compound.
Caption: Experimental workflow for analyzing this compound-induced tubulin acetylation.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The disordered N-terminus of HDAC6 is a microtubule-binding domain critical for efficient tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New HDAC6-mediated deacetylation sites of tubulin in the mouse brain identified by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HDAC‐6 interacts with and deacetylates tubulin and microtubules in vivo | The EMBO Journal [link.springer.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Hdac6-IN-30 in Primary Neuronal Cultures
Welcome to the Technical Support Center for the use of Hdac6-IN-30 in primary neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 21 nM.[1] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[2][3] By inhibiting HDAC6, this compound leads to an increase in the acetylation of its substrates, which can impact various cellular processes such as microtubule dynamics, protein folding and degradation, and cellular stress responses.[3][4][5]
Q2: Is this compound expected to be cytotoxic to primary neurons?
A2: While selective HDAC6 inhibitors are generally considered to have a better safety profile than pan-HDAC inhibitors, all small molecule inhibitors have the potential to induce cytotoxicity, especially in sensitive primary neuron cultures.[2][6] Pan-HDAC inhibitors have been observed to cause some toxicity in primary cortical neurons.[2] The specific cytotoxic profile of this compound in primary neurons has not been extensively published, making it crucial for researchers to determine the optimal, non-toxic working concentration for their specific neuronal type and experimental conditions.
Q3: What are the potential mechanisms of this compound induced cytotoxicity in primary neurons?
A3: Potential mechanisms of cytotoxicity for HDAC6 inhibitors in primary neurons may include:
-
Oxidative Stress: Inhibition of HDAC6 can affect the cellular redox balance and may lead to an increase in reactive oxygen species (ROS).[4]
-
Mitochondrial Dysfunction: HDAC6 plays a role in mitochondrial transport and dynamics.[1][7][8][9] Its inhibition could potentially disrupt these processes, leading to impaired neuronal function and viability.
-
Apoptosis: Off-target effects or high concentrations of the inhibitor could trigger programmed cell death pathways, leading to caspase activation.[10]
-
Disruption of Protein Homeostasis: HDAC6 is involved in the clearance of misfolded proteins via the aggresome pathway.[3] Interference with this process could lead to proteotoxic stress.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity observed in primary neuron cultures treated with this compound.
Problem: Significant cell death or poor neuronal morphology is observed after treatment with this compound.
Step 1: Verify Experimental Parameters
-
Concentration Verification: Double-check all calculations for stock solution and final dilutions. Even small errors can lead to significant toxicity.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1% for primary neurons). Run a vehicle-only control to distinguish between compound- and solvent-induced toxicity.
-
Purity of Compound: Confirm the purity of your this compound lot. Impurities can contribute to cytotoxicity.
Step 2: Optimize Treatment Conditions
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range. A typical starting point for a compound with a 21 nM IC50 might be a range from 10 nM to 1 µM.
-
Time-Course Experiment: Evaluate the effect of exposure time. Shorter incubation periods may be sufficient to achieve the desired biological effect while minimizing toxicity.
Step 3: Implement Mitigation Strategies
If cytotoxicity persists even at optimized concentrations and durations, consider the following strategies:
-
Co-treatment with Neuroprotective Agents:
-
Antioxidants: To counteract potential oxidative stress, co-administer an antioxidant such as N-acetylcysteine (NAC).
-
Pan-Caspase Inhibitors: If apoptosis is suspected, use a pan-caspase inhibitor like Z-VAD-FMK to block the apoptotic cascade.[6]
-
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting and minimizing this compound cytotoxicity in primary neurons.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
Objective: To identify the concentration range of this compound that is non-toxic to primary neurons.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Neuronal culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Plate reader.
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density (e.g., 2 x 10^4 cells/well) in a 96-well plate and culture for 7-10 days to allow for maturation.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested range is 0, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Apoptosis using a Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis in primary neurons by measuring caspase-3 activity.
Materials:
-
Primary neuron cultures treated with this compound as described above.
-
Commercial Caspase-3 Activity Assay Kit (containing lysis buffer and caspase-3 substrate, e.g., DEVD-pNA).
-
BCA Protein Assay Kit.
-
96-well plate.
-
Plate reader.
Procedure:
-
Cell Lysis: After treatment, wash the neurons with PBS and lyse them using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Caspase-3 Reaction: In a new 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample. Add the caspase-3 substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm.
-
Analysis: Compare the caspase-3 activity in this compound-treated samples to the vehicle control.
Quantitative Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the troubleshooting experiments.
Table 1: Hypothetical Dose-Response of this compound on Primary Neuron Viability (MTT Assay)
| This compound Conc. | % Cell Viability (24h) | % Cell Viability (48h) |
| Vehicle (0 µM) | 100 ± 5.2 | 100 ± 6.1 |
| 10 nM | 98.5 ± 4.8 | 95.3 ± 5.5 |
| 50 nM | 96.2 ± 5.1 | 90.1 ± 6.3 |
| 100 nM | 94.7 ± 4.9 | 82.4 ± 7.2 |
| 250 nM | 85.1 ± 6.5 | 65.8 ± 8.1 |
| 500 nM | 60.3 ± 7.8 | 40.2 ± 9.5 |
| 1 µM | 35.8 ± 9.2 | 15.6 ± 7.9 |
Table 2: Hypothetical Effect of Mitigation Strategies on Neuronal Viability at a Potentially Toxic Concentration of this compound (e.g., 250 nM for 48h)
| Treatment | % Cell Viability |
| Vehicle | 100 ± 5.9 |
| This compound (250 nM) | 65.8 ± 8.1 |
| This compound (250 nM) + NAC (1 mM) | 88.2 ± 6.7 |
| This compound (250 nM) + Z-VAD-FMK (50 µM) | 85.5 ± 7.1 |
Signaling Pathways and Visualization
Potential Signaling Pathways Involved in this compound Effects and Cytotoxicity
This compound, by inhibiting HDAC6, can modulate several downstream pathways. The primary intended effect is the hyperacetylation of α-tubulin, which can improve microtubule stability and axonal transport. However, off-target effects or pathway dysregulation can lead to cytotoxicity, potentially through increased oxidative stress or impaired protein degradation.
Caption: Potential signaling pathways affected by this compound, leading to therapeutic effects or cytotoxicity.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
The following diagram outlines a comprehensive workflow for systematically evaluating and addressing the potential cytotoxicity of this compound in primary neuron cultures.
Caption: A comprehensive workflow for the assessment and mitigation of this compound cytotoxicity.
References
- 1. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons | PLOS One [journals.plos.org]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective HDAC6 Inhibitors for Neurodegenerative Disease | Research & Innovation [research.utoronto.ca]
- 7. rupress.org [rupress.org]
- 8. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Susceptibility and Intrinsic Apoptotic Signaling in Neurons by Induced HDAC3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-30 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the selective HDAC6 inhibitor, Hdac6-IN-30. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage Conditions for this compound
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid (Powder) | -20°C for up to 3 years. | Store in a dry, dark place. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] |
| Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month.[2] | Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and light exposure.[1] Use amber, tightly sealed tubes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[2] For in vitro experiments, ensure the final concentration of DMSO in the assay medium is low (typically less than 0.5%) to avoid solvent-induced artifacts.[3]
Q2: I am observing a decrease in the inhibitory activity of my this compound solution. What are the potential causes?
A2: A loss of activity can be attributed to several factors, including chemical degradation due to improper storage, repeated freeze-thaw cycles, exposure to light, or precipitation out of solution.[1] It is also crucial to ensure the initial purity of the compound.
Q3: How can I check if my this compound stock solution has degraded?
A3: The most reliable method to assess the integrity of your stock solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from its degradation products and confirm its concentration.[1]
Q4: What are the known off-target effects of HDAC6 inhibitors?
A4: While this compound is a selective inhibitor, like many small molecules, it may exhibit off-target effects at higher concentrations.[4] It is advisable to use the lowest effective concentration and include appropriate controls, such as a structurally unrelated inhibitor targeting the same pathway, to validate that the observed effects are due to HDAC6 inhibition.[3]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions from a stable, properly stored stock solution for each experiment. Avoid using old solutions.[3] |
| Cell Culture Variability | Standardize cell culture protocols, including cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[3] |
| Pipetting Errors | Calibrate pipettes regularly and use consistent pipetting techniques to ensure accurate compound concentrations.[3] |
Issue 2: High cellular toxicity observed at expected effective concentrations.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.[3] |
| Compound Degradation | Degradation products of the inhibitor may be more toxic than the parent compound. Verify the integrity of your stock solution using HPLC or LC-MS.[3] |
| Off-Target Effects | The inhibitor may be affecting pathways essential for cell survival. Perform a dose-response curve to determine the optimal concentration with minimal toxicity.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.[1]
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but verify the compound's temperature sensitivity first.[1]
-
Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes.[1]
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Cell-Based Assay for HDAC6 Inhibition
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound from a fresh aliquot of the stock solution in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no inhibitor).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4-24 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo) or Western blot for acetylated tubulin, a known substrate of HDAC6.[6]
Visualizations
Caption: A standard workflow for utilizing this compound in cell-based experiments.
Caption: Inhibition of HDAC6 by this compound prevents deacetylation of substrates like α-tubulin and HSP90.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Hdac6-IN-30
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed when using Hdac6-IN-30, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The information provided is based on the known functions of HDAC6 and the observed effects of selective HDAC6 inhibitors in general.
Troubleshooting Guide
Question 1: I'm observing significant cell death at concentrations where this compound is expected to be selective. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: While this compound is designed for selectivity, at higher concentrations or in certain sensitive cell lines, it may inhibit other HDACs (pan-HDAC inhibition) or other proteins. Pan-HDAC inhibition is often associated with cytotoxicity.[1] Some hydroxamate-based inhibitors have also been shown to have off-targets like metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[2]
-
Recommendation: Perform a dose-response curve to determine the therapeutic window in your specific cell line. Assess the acetylation of histone H3 (a substrate of Class I HDACs) via Western blot.[3] An increase in histone acetylation would suggest off-target inhibition of nuclear HDACs.
-
-
Cell-Type Specific Dependencies: Some cell lines may have a stronger reliance on HDAC6 for survival, particularly under stress conditions where HDAC6's role in protein quality control via the aggresome-autophagy pathway is critical.[4] Inhibition of HDAC6 can lead to the accumulation of misfolded proteins and trigger apoptosis.[5]
-
Recommendation: Evaluate the expression level of HDAC6 in your cell line. Assess markers of cellular stress and apoptosis (e.g., cleaved caspase-3, CHOP) in response to this compound treatment.
-
-
Compound Purity and Stability: Impurities in the compound or degradation over time could lead to unexpected toxicity.
-
Recommendation: Verify the purity of your this compound stock. Use freshly prepared solutions for your experiments.
-
Question 2: I am not seeing the expected increase in alpha-tubulin acetylation after treatment with this compound.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration may be insufficient to observe a significant change in tubulin acetylation.
-
Recommendation: Perform a time-course and dose-response experiment. Analyze acetylated α-tubulin levels by Western blot at multiple time points (e.g., 6, 12, 24, 48 hours) and concentrations.
-
-
Low HDAC6 Expression or Activity: The cell line you are using may have very low endogenous levels of HDAC6, or the enzyme's activity might be low under your specific culture conditions.
-
Recommendation: Confirm HDAC6 expression in your cell line via Western blot or qPCR.
-
-
Antibody Issues: The antibody used for detecting acetylated α-tubulin may not be optimal.
-
Recommendation: Use a validated antibody for acetylated α-tubulin and include appropriate positive and negative controls. A known pan-HDAC inhibitor like Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) can serve as a positive control.
-
Question 3: My cells are showing unexpected morphological changes, such as rounding up or altered adhesion, that don't correlate with the expected effects on motility.
Possible Causes and Troubleshooting Steps:
-
Cytoskeletal Disruption: HDAC6 is a key regulator of the cytoskeleton through its deacetylation of α-tubulin and cortactin.[5][6] Hyperacetylation of tubulin can affect microtubule dynamics and stability, potentially leading to changes in cell shape and adhesion.
-
Recommendation: Visualize the microtubule network and actin cytoskeleton using immunofluorescence microscopy. Stain for acetylated α-tubulin, total α-tubulin, and F-actin (using phalloidin).
-
-
Impact on Protein Chaperones: HDAC6 regulates the activity of the chaperone protein Hsp90.[4][7] Inhibition of HDAC6 can lead to Hsp90 hyperacetylation, which may affect the stability and function of numerous Hsp90 client proteins, some of which could be involved in maintaining cell structure and adhesion.
-
Recommendation: Assess the acetylation status of Hsp90 and the protein levels of known Hsp90 client proteins that are relevant to your biological system.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known substrates of HDAC6? A1: HDAC6 is a predominantly cytoplasmic deacetylase.[8] Its major non-histone substrates include α-tubulin, the molecular chaperone Hsp90, the actin-binding protein cortactin, and peroxiredoxins.[8][9] Unlike Class I HDACs, histones are not major substrates of HDAC6.[8]
Q2: What is the expected effect of this compound on cell motility? A2: HDAC6 plays a crucial role in cell migration. By deacetylating α-tubulin and cortactin, HDAC6 regulates microtubule and actin dynamics, respectively.[5] Therefore, inhibition of HDAC6 is generally expected to impair cell motility.[3]
Q3: Can inhibition of HDAC6 affect the immune response? A3: Yes, HDAC6 is involved in regulating immune responses.[10] For instance, HDAC6 inhibition has been shown to affect the function of T cells and macrophages.[10][11] It can modulate the tumor immune microenvironment, for example, by affecting the expression of PD-L1.[12]
Q4: How does HDAC6 inhibition relate to protein degradation? A4: HDAC6 is a key player in the aggresome-autophagy pathway, which is a cellular mechanism for clearing misfolded and aggregated proteins.[4] HDAC6 binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to the aggresome, where they are subsequently degraded by autophagy.[4] Inhibition of HDAC6 can impair this process.
Q5: Are there any known off-targets for HDAC6 inhibitors? A5: While highly selective inhibitors are being developed, some HDAC inhibitors, particularly those with a hydroxamic acid zinc-binding group, have been found to inhibit other metalloenzymes. One study identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors.[2] It is also possible for selective inhibitors to lose their specificity at higher concentrations and inhibit other HDAC isoforms.
Quantitative Data Summary
The following table summarizes representative quantitative data for HDAC6 inhibitors. Note that these values are for specific published inhibitors and may differ for this compound.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| HPB | HDAC6 | ~0.2 µM | ~36-fold vs HDAC1 | [8] |
| OXHA | HDAC6 | Not Specified | High selectivity for HDAC6 over HDAC1 (minimal impact on histone H3 acetylation) | [3] |
Key Experimental Protocols
Protocol 1: Western Blot for Acetylation Status
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-acetyl-α-tubulin
-
Mouse anti-α-tubulin (loading control)
-
Rabbit anti-acetyl-Histone H3 (off-target control)
-
Mouse anti-Histone H3 (loading control)
-
Rabbit anti-HDAC6
-
Mouse anti-β-actin (loading control)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Protocol 3: Immunofluorescence for Cytoskeletal Analysis
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking and Staining: Block with 1% BSA in PBS. Incubate with primary antibodies (e.g., anti-acetyl-α-tubulin). Subsequently, incubate with fluorescently labeled secondary antibodies, fluorescently labeled phalloidin (B8060827) (for F-actin), and DAPI (for nuclei).
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.
Visualizations
Caption: Known signaling pathways influenced by HDAC6 and its inhibition.
References
- 1. HDAC6—An Emerging Target Against Chronic Myeloid Leukemia? [mdpi.com]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel HDAC6-selective inhibitor's radiosensitization on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avstera.com [avstera.com]
- 12. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects with Hdac6-IN-30 experiments
This technical support center provides essential guidance for researchers utilizing Hdac6-IN-30, a selective inhibitor of Histone Deacetylase 6 (HDAC6). Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the success of your experiments, with a focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of HDAC6, a unique, primarily cytoplasmic, class IIb histone deacetylase.[1] It has an IC50 value of 21 nM for HDAC6.[2] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6's main substrates are non-histone proteins in the cytoplasm.[3][4][5] Its mechanism of action involves binding to the catalytic domain of HDAC6, preventing it from removing acetyl groups from its target proteins.
Q2: What are the key substrates of HDAC6, and how can I measure this compound activity in my experiment?
The most well-characterized substrate of HDAC6 is α-tubulin.[6][7] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation).[8] Another key substrate is the heat shock protein 90 (Hsp90).[9] The most common method to verify target engagement of this compound is to measure the levels of acetylated α-tubulin via Western blot. A significant increase in acetylated α-tubulin in treated samples compared to vehicle controls indicates successful HDAC6 inhibition.[10]
Q3: What is the recommended solvent for this compound, and what is a "vehicle control"?
The recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[1] A vehicle control is a crucial experimental control where cells or animals are treated with the solvent (the "vehicle") used to dissolve the experimental compound, at the same final concentration, but without the compound itself. This is essential to ensure that any observed effects are due to the compound (this compound) and not the solvent.
Q4: Why is the final concentration of the vehicle (DMSO) important?
High concentrations of DMSO can be toxic to cells and can induce biological effects of their own, confounding experimental results. It is critical to maintain a low and consistent final concentration of DMSO across all experimental conditions, including the vehicle control. A final DMSO concentration of less than 0.5% is generally recommended for cell culture experiments.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No increase in α-tubulin acetylation after treatment. | 1. Insufficient Drug Concentration or Exposure Time: The concentration of this compound may be too low or the incubation time too short. | Perform a dose-response experiment with a range of concentrations and a time-course experiment to determine the optimal conditions for your specific cell line.[11] |
| 2. Compound Instability: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions in high-purity, anhydrous DMSO.[10] Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.[1][10] | |
| 3. Low HDAC6 Expression: The cell line used may not express sufficient levels of HDAC6. | Verify HDAC6 expression in your cell line using Western blot or by checking public databases. Choose a cell line with known HDAC6 expression for your experiments.[10] | |
| 4. Western Blotting Issues: Problems with the antibody or blotting protocol can lead to a lack of signal. | Use a validated antibody specific for acetylated α-tubulin (e.g., at lysine (B10760008) 40). Ensure proper transfer and blotting conditions. Include a positive control if possible (e.g., cells treated with a known HDAC inhibitor like Trichostatin A).[10][11] | |
| High variability in results between replicates. | 1. Inconsistent Cell Seeding: Uneven cell density can lead to variable responses. | Ensure a uniform cell seeding density across all wells and plates. Use cells that are in the logarithmic growth phase.[11] |
| 2. Vehicle (DMSO) Concentration Varies: Inconsistent pipetting of the vehicle or compound can alter the final concentration. | Prepare a master mix for the vehicle and each drug concentration to add to the wells, ensuring consistency. Always maintain the same final DMSO concentration across all conditions. | |
| Toxicity observed in both vehicle and treated groups. | 1. High Vehicle Concentration: The final concentration of DMSO may be too high, causing cytotoxicity. | Lower the final DMSO concentration to well below 0.5% (e.g., 0.1%). Perform a DMSO toxicity curve on your cell line to determine its tolerance.[10] |
| 2. Unhealthy Cells: The cells may have been unhealthy or stressed at the start of the experiment. | Ensure cells have high viability (>95%) before starting the experiment and are not overgrown.[11] | |
| Effect observed in vehicle control group. | 1. DMSO-induced Effects: DMSO can have biological effects, such as influencing gene expression or differentiation in some sensitive cell lines. | This highlights the critical importance of the vehicle control. The effect of this compound must be evaluated as the difference between the treated group and the vehicle control group, not an untreated group. |
Experimental Protocols & Data
This compound Properties & Handling
| Parameter | Recommendation |
| Molecular Formula | C23H27N3O4 |
| IC50 | 21 nM for HDAC6[2] |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO)[1][10] |
| Stock Solution Conc. | 10-50 mM in DMSO[10] |
| Stock Solution Storage | Aliquot and store at -80°C for long-term stability (up to six months); protect from light. Avoid repeat freeze-thaw cycles.[10][11] |
| Working Dilution | Dilute stock solution in cell culture media. Ensure the final DMSO concentration is consistent and ideally <0.5%.[10] |
Protocol: Measuring α-Tubulin Acetylation in Cultured Cells
This protocol describes a typical experiment to confirm the activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
1. Cell Seeding:
-
Seed your chosen cell line (e.g., HeLa, A549) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed complete cell culture media. (e.g., for final concentrations of 50 nM, 100 nM, 250 nM, 500 nM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration drug treatment.
-
Remove the old media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubate for the desired time (e.g., 6, 12, or 24 hours) at 37°C.
3. Cell Lysis:
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
4. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., rabbit anti-acetyl-α-Tubulin, Lys40) overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., total α-tubulin, β-actin, or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities for acetylated α-tubulin and the loading control.
-
Normalize the acetylated α-tubulin signal to the loading control signal.
-
Compare the normalized values of the this compound-treated samples to the vehicle control to determine the fold-change in acetylation.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: HDAC6 signaling and a corresponding experimental workflow.
Troubleshooting Logic Diagram
Caption: A troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6 (HDAC6) is an independent deacetylase for alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC-inhibitor (S)-8 disrupts HDAC6-PP1 complex prompting A375 melanoma cell growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Hdac6-IN-30 and Off-Target Kinase Inhibition
Welcome to the technical support center for researchers utilizing Hdac6-IN-30 and other selective HDAC6 inhibitors. This resource provides essential guidance on a critical aspect of inhibitor characterization: understanding and identifying potential off-target kinase inhibition. While this compound is designed for high selectivity towards histone deacetylase 6, it is crucial for researchers to consider and investigate potential interactions with other cellular machinery, such as protein kinases. This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to help you navigate this aspect of your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a concern with HDAC6 inhibitors?
A1: Off-target effects refer to the interactions of a drug or small molecule with proteins other than its intended target. With HDAC6 inhibitors, a primary concern is the unintended inhibition of protein kinases.[1][2] This is because the cellular roles of HDAC6 and certain kinases can be intertwined, and unexpected inhibition of a kinase can lead to ambiguous experimental results or unforeseen cellular responses.[3] A thorough investigation of these unintended interactions is crucial for understanding the complete pharmacological profile of a novel HDAC inhibitor.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of HDAC6. Could this be an off-target effect?
A2: This is a strong indication of potential off-target activity. If the observed cellular response is inconsistent with the established roles of HDAC6 in processes like cell motility, stress response, or autophagy, it is prudent to suspect off-target effects. A recommended method to verify this is to perform a rescue experiment where you overexpress a drug-resistant mutant of HDAC6. If the phenotype persists, it is likely due to the inhibition of one or more off-target proteins, such as kinases.[4]
Q3: How can I proactively identify potential off-target kinase effects of my HDAC6 inhibitor?
A3: Proactive identification of off-target effects is a key step for the accurate interpretation of your findings. A common and effective approach is to perform a kinase selectivity profile, which involves screening the inhibitor against a large panel of kinases.[4] Several commercial services offer comprehensive panels that cover a significant portion of the human kinome.[1][4] Additionally, chemical proteomics methods, such as affinity purification coupled with mass spectrometry, can identify a broader range of protein interactions, including off-target kinases.[4][5][6]
Q4: What is the difference between biochemical and cell-based assays for determining off-target kinase inhibition?
A4: Biochemical assays use purified enzymes and substrates to measure the direct inhibitory activity of a compound on a kinase.[7] These assays are useful for determining the potency (e.g., IC50 value) of the inhibitor against a specific kinase.[7] In contrast, cell-based assays measure the effect of the inhibitor on kinase activity within a living cell.[7] Discrepancies between these two types of assays can arise due to factors like intracellular ATP concentrations, which can compete with ATP-competitive inhibitors, or the action of cellular efflux pumps that reduce the intracellular concentration of the compound.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Toxicity | The HDAC6 inhibitor may be inhibiting a kinase essential for cell survival. | Perform a broad kinase screen to identify potential off-target kinases.[1] Validate any "hits" with dose-response assays to determine the IC50 value.[4] |
| Inconsistent Results Between Biochemical and Cellular Assays | Differences in ATP concentration between the two assay formats. The inhibitor may be a substrate for cellular efflux pumps. The target kinase may not be expressed or active in the cell line used.[4] | Use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm inhibitor binding in a cellular context.[1] |
| Phenotype Does Not Match HDAC6 Knockdown/Knockout | The observed phenotype may be due to the inhibition of an off-target kinase rather than HDAC6. | Conduct a rescue experiment by overexpressing a drug-resistant mutant of HDAC6.[4] If the phenotype is not rescued, it is likely an off-target effect. |
| Difficulty in Validating a Putative Off-Target Kinase | The interaction may be weak or context-dependent. | Use a structurally unrelated inhibitor that targets the same putative off-target kinase to see if it reproduces the phenotype.[4] Genetic approaches like CRISPR-Cas9 knockout of the putative off-target can also provide definitive evidence.[4] |
Experimental Protocols
Protocol 1: Broad-Panel Kinase Inhibition Screen
This protocol outlines a general procedure for screening an HDAC6 inhibitor against a large panel of kinases to identify potential off-targets.
-
Compound Submission: Submit the HDAC6 inhibitor to a commercial or in-house kinase profiling service.[1]
-
Assay Performance: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases).[1]
-
Data Analysis: The percentage of inhibition of each kinase by the compound is calculated relative to a control.
-
Hit Identification: Significant "hits" are identified (e.g., >50% inhibition).
-
Follow-up: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the potency of the inhibitor against these off-targets.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target in a cellular environment.
-
Cell Treatment: Treat cells with a range of concentrations of the HDAC6 inhibitor or a vehicle control.
-
Thermal Challenge: Heat the cells at a specific temperature for a short duration. A parallel set of cells is kept at room temperature as a control.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated proteins.
-
Detection: The amount of soluble target protein (HDAC6 or a putative off-target kinase) is quantified, often by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of the inhibitor concentration. A shift in the melting curve indicates target engagement.[1]
Visualizing Workflows and Pathways
Caption: Workflow for investigating suspected off-target kinase effects.
Caption: Hypothetical signaling pathway illustrating an off-target effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC specificity and kinase off-targeting by purine-benzohydroxamate anti-hematological tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. reactionbiology.com [reactionbiology.com]
batch-to-batch variability of Hdac6-IN-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the batch-to-batch variability of Hdac6-IN-30. This guide is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic enzyme with two catalytic domains that deacetylates non-histone proteins.[2][3][4] Its key substrates include α-tubulin and the heat shock protein Hsp90.[4][5] By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin, which can affect microtubule dynamics, cell motility, and protein quality control pathways like autophagy.[5][6][7]
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during synthesis and storage:
-
Purity: The presence of impurities or residual starting materials from the synthesis process can affect the compound's activity.[8]
-
Solubility: Differences in the crystalline form or residual solvents can alter the solubility of the compound, impacting its effective concentration in assays.
-
Stability: Degradation of the compound due to improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to reduced potency.
-
Synthesis Byproducts: The synthetic route for complex molecules can sometimes generate closely related byproducts that may have different biological activities.
Q3: How can I verify the quality of a new batch of this compound?
It is good practice to perform in-house quality control on new batches of any small molecule inhibitor. Key verification steps include:
-
Confirming Identity and Purity: While techniques like NMR and mass spectrometry are standard for suppliers, users can verify purity using High-Performance Liquid Chromatography (HPLC).[8]
-
Measuring Potency: Determine the IC50 value of the new batch using a standardized in vitro HDAC6 enzymatic assay and compare it to the value obtained for previous batches and the value reported by the supplier (IC50 = 21 nM).[1][9]
-
Assessing Cellular Activity: Perform a dose-response experiment in a relevant cell line and measure a downstream biomarker of HDAC6 inhibition, such as the acetylation of α-tubulin, via Western Blot.[10][11]
Q4: What are the recommended storage conditions for this compound?
Please refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1] Generally, solid compounds should be stored in a cool, dry, and dark place. For long-term storage, it is often recommended to store compounds at -20°C or -80°C. Solutions, typically in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in our in vitro enzymatic assay.
Q: We are observing a significant shift in the IC50 value for a new batch of this compound compared to our previous lot. What could be the cause?
A: Several factors could contribute to this discrepancy:
-
Compound Potency: The most likely cause is a difference in the purity or potency of the new batch.
-
Troubleshooting Step: Re-test the new batch alongside a sample from a previous, trusted batch if available. Consider performing analytical chemistry checks like HPLC to assess purity.
-
-
Assay Conditions: Variability in assay conditions can significantly impact results.
-
Troubleshooting Step: Ensure that all assay parameters are consistent, including enzyme concentration, substrate concentration, buffer composition (pH, salt concentration), and incubation time.[9][12] The onset of inhibition for some HDAC6 inhibitors can be slow, so ensure your incubation time is sufficient.[13]
-
-
Compound Dilution: Errors in preparing serial dilutions can lead to inaccurate concentration curves.
-
Troubleshooting Step: Prepare fresh stock solutions and serial dilutions. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before preparing aqueous dilutions for the assay.
-
Issue 2: Reduced or no effect on α-tubulin acetylation in cells.
Q: Our Western blot analysis shows a weaker than expected increase in acetylated α-tubulin after treating cells with a new batch of this compound. Why is this happening?
A: This issue points towards problems with the compound's cellular activity or the experimental setup:
-
Compound Stability/Solubility: The compound may have degraded or may not be sufficiently soluble in your cell culture medium to reach its intracellular target.
-
Troubleshooting Step: Prepare a fresh stock solution from the solid compound. When diluting into media, ensure the final DMSO concentration is low (typically <0.5%) and does not cause precipitation.
-
-
Cellular Uptake: Different cell lines can have varying permeability to small molecules.
-
Antibody Quality: The antibodies used for Western blotting could be the source of the issue.
-
Troubleshooting Step: Use a positive control to ensure your primary antibodies for acetylated α-tubulin and total α-tubulin are working correctly.
-
Issue 3: Unexpected cytotoxicity or off-target effects.
Q: We are observing significant cell death at concentrations that were previously non-toxic, or we suspect off-target effects. What should we do?
A: Unexplained cytotoxicity can be caused by impurities or off-target activity:
-
Toxic Impurities: The new batch may contain toxic impurities from the synthesis process.
-
Troubleshooting Step: Contact the supplier with the batch number and inquire about any known issues. If possible, analyze the purity of the compound via HPLC or other analytical methods.
-
-
Off-Target Inhibition: While this compound is reported to be selective, high concentrations or the presence of certain impurities could lead to the inhibition of other HDACs or cellular kinases.
-
Troubleshooting Step: To confirm the effect is due to HDAC6 inhibition, assess a specific downstream marker like α-tubulin acetylation.[10] Compare the cytotoxic effects with other known selective HDAC6 inhibitors. Selective inhibition of HDAC6 is generally better tolerated by cells than pan-HDAC inhibition.[4]
-
Data and Protocols
Table 1: Key Quality Control Parameters for this compound
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Match reference spectra | Confirms the correct molecular structure.[8] |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% (typical) | Quantifies the percentage of the active compound and detects impurities. |
| Potency | In Vitro HDAC6 Enzymatic Assay | IC50 within an acceptable range of the reported value (e.g., 21 nM) | Measures the functional inhibitory activity of the compound.[1] |
| Cellular Activity | Western Blot for Acetylated α-Tubulin | Dose-dependent increase in acetylated α-tubulin | Confirms the compound is cell-permeable and engages its target in a cellular context.[10] |
Experimental Protocols
Protocol 1: In Vitro HDAC6 Enzymatic Assay
This protocol is a generalized procedure for determining the IC50 of this compound.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells (e.g., 1%).[9]
-
In a 96-well plate, add the HDAC6 enzyme, the fluorogenic substrate, and the diluted this compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).[9]
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
-
Protocol 2: Western Blot Analysis of Protein Acetylation
This protocol describes how to measure the increase in acetylated α-tubulin in cells treated with this compound.
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[7]
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate, to preserve acetylation marks).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total α-tubulin and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Experimental workflow for quality control of a new inhibitor batch.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Hdac6-IN-30 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Hdac6-IN-30, a selective inhibitor of Histone Deacetylase 6 (HDAC6), in cancer cells. The information provided is intended to help identify potential mechanisms of resistance and suggest experimental strategies to overcome it.
Troubleshooting Guide
This guide addresses common issues observed when cancer cells develop resistance to this compound.
1. Issue: Decreased sensitivity to this compound in our cancer cell line.
-
Question: Our cancer cell line, which was initially sensitive to this compound, now shows a reduced response. How can we confirm and characterize this resistance?
-
Answer: To confirm and characterize acquired resistance, a systematic approach is recommended. You should first perform a dose-response curve with this compound on the suspected resistant cells alongside the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line will confirm the phenotype. We recommend further characterization to understand the stability and specificity of the resistance.
Workflow for resistance confirmation and characterization.
2. Issue: Identifying the mechanism of resistance to this compound.
-
Question: What are the potential molecular mechanisms driving resistance to this compound in our cancer cells?
-
Answer: Resistance to HDAC6 inhibitors can be multifactorial. Based on current research, several key mechanisms have been identified. These include alterations in drug efflux, activation of pro-survival signaling pathways, and changes in the expression or activity of proteins that mediate the effects of HDAC6 inhibition.[1][2]
Potential Resistance Mechanisms:
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) proteins, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Pro-Survival Pathways: Cancer cells can upregulate signaling pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of this compound. Key pathways to investigate include:
-
Alterations in HDAC6 Substrates and Interacting Proteins:
-
HSP90: HDAC6 deacetylates and stabilizes the chaperone protein HSP90.[6][7] Resistance may arise from mechanisms that bypass the cell's dependency on HSP90 or through mutations in HSP90 that render it less sensitive to the effects of HDAC6 inhibition.
-
α-tubulin: As a major substrate of HDAC6, hyperacetylation of α-tubulin disrupts microtubule dynamics.[8] Resistant cells might adapt to this altered microtubule stability.
-
-
Induction of Autophagy: Autophagy can act as a survival mechanism for cancer cells under stress, and HDAC6 plays a role in this process.[9] Chronic treatment with an HDAC6 inhibitor may lead to the upregulation of autophagy as a resistance mechanism.
-
3. Issue: Overcoming this compound resistance in our experimental model.
-
Question: What strategies can we employ to overcome resistance to this compound?
-
Answer: A common and often effective strategy to overcome drug resistance is through combination therapy.[10] By targeting the identified resistance mechanism or a parallel survival pathway, you can often re-sensitize resistant cells to this compound.
Recommended Combination Strategies:
| Combination Agent | Rationale | Target Resistance Mechanism |
| PI3K/mTOR Inhibitors (e.g., Everolimus) | Synergistically induce apoptosis and inhibit cell proliferation.[3][11] | Activation of pro-survival PI3K/AKT/mTOR pathway. |
| EGFR Inhibitors (e.g., Gefitinib, Erlotinib) | Overcomes resistance in models where EGFR signaling is reactivated.[3] | Reactivation of EGFR signaling. |
| Proteasome Inhibitors (e.g., Bortezomib) | Enhances cytotoxicity by inhibiting both the ubiquitin-proteasome system and the aggresome-autophagy pathway.[12] | Upregulation of protein degradation pathways. |
| Chemotherapeutic Agents (e.g., Paclitaxel, Doxorubicin) | HDAC inhibitors can sensitize cancer cells to the cytotoxic effects of traditional chemotherapy.[8][10] | General enhancement of cytotoxic effects. |
| Immunotherapy (e.g., PD-1/PD-L1 inhibitors) | HDAC inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses.[2][10] | Immune evasion. |
| DNA Methyltransferase (DNMT) Inhibitors | Can synergistically reactivate silenced tumor suppressor genes.[13] | Epigenetic reprogramming. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of HDAC6, a unique, primarily cytoplasmic histone deacetylase.[8] Its anti-cancer effects are mediated through the hyperacetylation of non-histone protein substrates, including α-tubulin and the chaperone protein HSP90.[7][14] Hyperacetylation of α-tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[15] Inhibition of HDAC6 also leads to the degradation of HSP90 client proteins, many of which are oncoproteins crucial for cancer cell survival.[7]
Q2: How can we monitor the target engagement of this compound in our cells?
A2: The most direct way to monitor this compound target engagement is to measure the acetylation status of its primary substrate, α-tubulin. You can perform a Western blot analysis using an antibody specific for acetylated α-tubulin. A dose-dependent increase in acetylated α-tubulin following treatment with this compound indicates effective target engagement.
Q3: Can resistance to this compound develop through mutations in the HDAC6 gene?
A3: While theoretically possible, mutations in the drug-binding pocket of HDAC6 are not a commonly reported mechanism of resistance to HDAC inhibitors. Resistance is more frequently associated with the activation of bypass signaling pathways or increased drug efflux.[1][16]
Q4: What are some key signaling pathways to investigate when studying this compound resistance?
A4: Based on the known functions of HDAC6, we recommend investigating the following pathways in your resistant cell lines:
-
PI3K/AKT/mTOR Pathway: Assess the phosphorylation status of key proteins like AKT and S6 ribosomal protein by Western blot.
-
MAPK Pathway: Analyze the phosphorylation of ERK1/2. HDAC6 has been shown to promote ERK1 activity.[5]
-
EGFR Signaling Pathway: Measure the levels and phosphorylation status of EGFR.[4]
-
Autophagy Pathway: Monitor the levels of autophagy markers such as LC3-II and p62 by Western blot.
Key pathways implicated in HDAC6 inhibitor resistance.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease and phosphatase inhibitor cocktail, as well as a broad-spectrum HDAC inhibitor (like Trichostatin A or Sodium Butyrate) to preserve acetylation marks.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. Use a total α-tubulin or GAPDH antibody as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
For CellTiter-Glo®: Add the reagent directly to the wells according to the manufacturer's protocol.
-
-
Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
References
- 1. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. oaepublish.com [oaepublish.com]
- 14. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 15. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Resistance to Histone Deacetylase Inhibitors and Their Therapeutic Implications [ouci.dntb.gov.ua]
Technical Support Center: Validating Hdac6-IN-30 Target Engagement
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the cellular target engagement of Hdac6-IN-30, a selective Histone Deacetylase 6 (HDAC6) inhibitor.
General FAQs
Q1: What is the primary mechanism of action for an HDAC6 inhibitor like this compound?
HDAC6 is a unique, primarily cytoplasmic enzyme belonging to the class IIb histone deacetylases.[1][2] Unlike other HDACs that mainly target histone proteins in the nucleus, HDAC6's key substrates are non-histone proteins in the cytoplasm.[1][3] The primary mechanism of action for an HDAC6 inhibitor is to block the enzymatic activity of HDAC6, preventing the removal of acetyl groups from its target substrates. This leads to an accumulation of acetylated proteins, which in turn modulates various cellular processes.[4][5] Key substrates regulated by HDAC6 include α-tubulin, the molecular chaperone Hsp90, and cortactin.[1][6][7] By inhibiting HDAC6, this compound is expected to increase the acetylation levels of these proteins, affecting microtubule stability, protein folding, cell motility, and stress responses.[6][8][9][10]
Caption: this compound inhibits HDAC6, increasing acetylation of key substrates.
Q2: What are the recommended methods for confirming this compound target engagement in cells?
Validating that this compound engages its intended target, HDAC6, within a cellular context is critical. Several orthogonal methods are recommended, ranging from indirect assessment of downstream effects to direct measurement of drug-protein binding.
| Method | Principle | Throughput | Key Advantage | Key Limitation |
| Western Blot | Measures the acetylation level of a known HDAC6 substrate, typically α-tubulin (K40).[11] | Low-Medium | Direct readout of functional enzymatic inhibition; widely available. | Indirect; acetylation can be influenced by other enzymes like Sirt2.[12] |
| NanoBRET™ Assay | A live-cell proximity-based assay that measures inhibitor binding to an endogenously tagged HDAC6-NanoLuc® fusion protein.[12][13] | High | Direct, quantitative measurement of target binding in living cells.[13][14] | Requires genetically engineered cells; potential for tracer displacement issues. |
| CETSA | The Cellular Thermal Shift Assay measures the change in thermal stability of HDAC6 upon inhibitor binding in intact cells or lysates.[11] | Low-Medium | Direct, label-free method that confirms physical binding in a cellular milieu.[15] | Not all binding events result in a detectable thermal shift.[11] |
| Immunoprecipitation (IP) | Assesses how the inhibitor affects HDAC6's interaction with its binding partners, such as HSP90 or ubiquitin.[2][16] | Low | Provides insight into functional consequences of target engagement on protein complexes. | Can be technically challenging with high background. |
Troubleshooting Guide: Western Blot for α-Tubulin Acetylation
This is the most common method to verify the functional inhibition of HDAC6.
Q3: I don't see an increase in acetylated α-tubulin after treating cells with this compound. What went wrong?
This is a common issue with several potential causes. Systematically troubleshoot the problem using the following decision tree.
Caption: Troubleshooting flowchart for Western blot analysis of α-tubulin acetylation.
-
Compound Issues: Ensure this compound is fully dissolved and used at a concentration sufficient to inhibit HDAC6 in your specific cell line. The cellular IC50 can be significantly higher than the biochemical IC50 due to factors like cell permeability.[12]
-
Treatment Duration: The increase in tubulin acetylation can be time-dependent. A 4- to 24-hour incubation is a common starting point.[12][17][18]
-
Cell Line Choice: Confirm that your chosen cell line expresses HDAC6. Some cell lines may have very high basal levels of acetylated tubulin, making it difficult to detect a further increase.
-
Antibody Validation: Use a well-validated primary antibody specific for acetylated α-tubulin (Lys40). Ensure your total α-tubulin or GAPDH loading control is consistent across all lanes.[12]
Q4: How can I demonstrate that this compound is selective for HDAC6 and not inhibiting Class I HDACs in my cells?
To confirm selectivity, probe for a marker of Class I HDAC inhibition. Class I HDACs (HDAC1, 2, 3) are primarily nuclear and deacetylate histones.
-
Perform a Western Blot for Acetylated Histones: Treat your cells with this compound and a known pan-HDAC inhibitor (like SAHA or Vorinostat) as a positive control.[19]
-
Probe the Blot: Use an antibody against acetylated Histone H3 (e.g., Ac-H3K9).
-
Analyze Results: A selective HDAC6 inhibitor should cause a robust increase in acetylated α-tubulin with little to no change in acetylated Histone H3.[18][20] The pan-HDAC inhibitor should increase both.
Troubleshooting Guide: Direct Binding Assays
Q5: My CETSA experiment is not showing a thermal shift for HDAC6 with this compound treatment. Does this mean there is no target engagement?
Not necessarily. While CETSA is a powerful tool, a lack of a thermal shift is not definitive proof of non-binding.[11]
-
Reason 1: Binding Does Not Alter Stability: The binding of a compound might not induce a significant change in the protein's overall thermal stability. The nature of the binding interaction dictates the outcome.[11]
-
Reason 2: Technical Issues: CETSA requires careful optimization of the heating gradient, cell lysis conditions, and antibody performance for Western blotting.
-
Recommendation: Always validate a negative CETSA result with an orthogonal method. A NanoBRET assay or a functional assay like α-tubulin acetylation analysis should be used to confirm or refute the finding.[11]
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol outlines the key steps to measure the functional inhibition of HDAC6 in cells.
Caption: Standard experimental workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of this compound, a vehicle control (DMSO), and a positive control (e.g., Tubastatin A) for 24 hours.[5][18]
-
Lysis: Harvest cells and lyse them using a suitable buffer (e.g., RIPA) supplemented with protease inhibitors and a broad-spectrum HDAC inhibitor (like TSA) to preserve the acetylation state post-lysis.[12]
-
Quantification: Use a BCA assay to determine the protein concentration of each lysate to ensure equal loading.[12]
-
Electrophoresis and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate using SDS-PAGE. Transfer the proteins to a PVDF membrane.[5][12]
-
Antibody Incubation: Block the membrane for 1 hour. Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies: anti-acetylated-α-Tubulin (Lys40) and a loading control (anti-α-tubulin or anti-GAPDH).[12][20]
-
Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Analysis: Quantify the band intensities. The primary readout is the ratio of the acetylated-α-tubulin signal to the total α-tubulin signal.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for directly measuring this compound binding to HDAC6.
Detailed Steps:
-
Treatment: Culture cells and treat with this compound or a vehicle control (DMSO) for 1 hour to allow for target engagement.[15]
-
Harvesting: Harvest intact cells and resuspend them in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[15]
-
Analysis: Collect the supernatant and analyze the amount of soluble HDAC6 remaining at each temperature by Western blot. A successful target engagement will result in a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control.[15]
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of HDAC6 in fibrosis: a novel and effective therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. HDAC6 - Wikipedia [en.wikipedia.org]
- 10. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 15. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells [mdpi.com]
- 16. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HDAC6 Inhibitors in Neuroprotection: Hdac6-IN-30 vs. Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Histone Deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a variety of neurodegenerative diseases. By targeting HDAC6, researchers aim to restore crucial cellular processes that are often impaired in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This guide provides a detailed comparison of two selective HDAC6 inhibitors: the well-established Tubastatin A and the recently identified Hdac6-IN-30.
Introduction to HDAC6 and its Role in Neuroprotection
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular functions relevant to neuronal health. Its substrates include non-histone proteins like α-tubulin, cortactin, and heat shock protein 90 (Hsp90). Through the deacetylation of these targets, HDAC6 is involved in regulating microtubule dynamics, axonal transport, protein quality control through autophagy, and cellular stress responses. In many neurodegenerative disorders, the dysfunction of these pathways contributes to neuronal death and disease progression. Selective inhibition of HDAC6 is therefore being explored to enhance microtubule stability, improve the clearance of toxic protein aggregates, and protect neurons from oxidative stress.
Head-to-Head Comparison: this compound vs. Tubastatin A
This comparison is based on currently available data. While Tubastatin A has been extensively studied, this compound is a more recently discovered compound with limited published data on its neuroprotective effects.
Biochemical Potency and Selectivity
A critical aspect of a good chemical probe or potential therapeutic is its potency and selectivity for the target enzyme.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | HDAC6 | 21 | Selective for HDAC6. Further selectivity data against other HDAC isoforms is not yet widely available. | [1] |
| Tubastatin A | HDAC6 | 15 | >1000-fold selective over all other HDAC isoforms except HDAC8 (57-fold). | [2] |
Key Takeaway: Both this compound and Tubastatin A are potent inhibitors of HDAC6 with IC50 values in the low nanomolar range. Tubastatin A has a well-documented and high selectivity profile.[2] The full selectivity panel for this compound is not yet publicly detailed.
Neuroprotective Effects and Mechanism of Action
The ultimate goal of these inhibitors in the context of neurodegeneration is to protect neurons from damage and death.
| Feature | This compound | Tubastatin A |
| Reported Neuroprotective Effects | Data on neuroprotective effects are not yet available in peer-reviewed literature. | Confers dose-dependent protection against oxidative stress-induced neuronal death.[3][4] Alleviates stroke-induced brain infarction and functional deficits.[5] Shows beneficial effects in models of Alzheimer's disease by improving cognition and reducing amyloid-β and tau pathology.[6] |
| Mechanism of Action | Increases cellular protein acetylation levels.[1] | Increases acetylation of α-tubulin, a key component of microtubules, which is crucial for axonal transport.[3][5] Increases acetylation of peroxiredoxins, enhancing their antioxidant function.[7] Upregulates Fibroblast Growth Factor-21 (FGF-21), which has neuroprotective properties.[5] Promotes the clearance of misfolded proteins through autophagy.[6][7] |
Key Takeaway: Tubastatin A has demonstrated significant neuroprotective effects across a range of in vitro and in vivo models of neurological disorders. Its mechanisms of action are well-characterized and involve multiple pathways crucial for neuronal survival. The neuroprotective efficacy and detailed mechanism of action of this compound remain to be elucidated through further research.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of HDAC6 inhibitors are mediated through their influence on specific cellular signaling pathways.
Key Signaling Pathway: HDAC6 and Microtubule Dynamics
A primary mechanism of HDAC6-mediated neuroprotection is the enhancement of microtubule stability and axonal transport.
Caption: Inhibition of HDAC6 by this compound or Tubastatin A prevents the deacetylation of α-tubulin, leading to increased microtubule stability, enhanced axonal transport, and ultimately, neuroprotection.
Experimental Workflow: Assessing Neuroprotection In Vitro
A common experimental pipeline to evaluate the neuroprotective potential of a compound is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Comparative Guide to HDAC6 Inhibitors: Hdac6-IN-30 vs. Ricolinostat in Cancer Cell Research
In the landscape of targeted cancer therapy, Histone Deacetylase 6 (HDAC6) has emerged as a compelling target due to its primary cytoplasmic localization and its role in regulating key oncoproteins and cellular processes like cell motility and protein degradation.[1][2] This guide provides a comparative overview of two selective HDAC6 inhibitors, Hdac6-IN-30 and the more clinically advanced Ricolinostat (ACY-1215), for researchers, scientists, and drug development professionals. The comparison is based on available preclinical data.
Performance and Efficacy: A Quantitative Look
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound | 21 | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | ~11.6 | [4][5] |
Table 1: In Vitro Inhibitory Activity of this compound and Ricolinostat against HDAC Isoforms. This table summarizes the reported IC50 values, indicating the concentration of the inhibitor required to reduce the enzyme's activity by half. Lower values indicate higher potency.
Ricolinostat has been more extensively characterized in various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Ricolinostat (ACY-1215) | Multiple Myeloma (MM.1S) | Cell Viability | IC50: 2-8 µM | [6] |
| Non-Hodgkin Lymphoma (various) | Cell Viability | IC50: 1.51-8.65 µM | [7] | |
| H460 (Lung Cancer) | Apoptosis | Increased PARP and caspase 3 cleavage (at 1 µM) | [4] |
Table 2: Cellular Activity of Ricolinostat in Cancer Cell Lines. This table highlights the effects of Ricolinostat on the viability and apoptosis of different cancer cells.
Mechanism of Action: Targeting HDAC6 and Its Downstream Effects
Both this compound and Ricolinostat are designed to selectively inhibit the enzymatic activity of HDAC6. HDAC6 is unique among HDACs as it primarily resides in the cytoplasm and its main substrates are non-histone proteins.[1] The inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin and the heat shock protein 90 (Hsp90).[8]
The hyperacetylation of α-tubulin disrupts the normal dynamics of microtubules, which are crucial for cell division, migration, and intracellular transport.[7] This disruption can lead to cell cycle arrest and apoptosis. The inhibition of HDAC6 also leads to the hyperacetylation of Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for cancer cell growth and survival.[8] Hyperacetylation of Hsp90 impairs its chaperone function, leading to the degradation of its client oncoproteins.
The signaling pathways influenced by HDAC6 inhibition are complex and can vary between different cancer types. However, key pathways affected include those involved in cell proliferation, survival, and motility.
Caption: HDAC6 signaling pathway and points of intervention by inhibitors.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, detailed protocols for key experimental assays are provided below.
In Vitro HDAC6 Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 value of a compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., from BPS Bioscience)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound or Ricolinostat)
-
Developer solution
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in the assay buffer.
-
Add 50 µL of the diluted inhibitor to the wells of the 96-well plate.
-
Add 50 µL of recombinant HDAC6 enzyme to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of the fluorogenic HDAC6 substrate to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of developer solution to stop the reaction and generate a fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value using a suitable software.[9]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
HDAC inhibitor (this compound or Ricolinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the HDAC inhibitor for 48-72 hours.[10]
-
Remove the medium and add 28 µL of MTT solution to each well.[10]
-
Incubate at 37°C for 1.5 hours.[10]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes.[10]
-
Measure the absorbance at 492 nm using a microplate reader.[10]
Western Blot for Acetylated α-Tubulin
This method is used to detect the level of acetylated α-tubulin, a direct downstream target of HDAC6.
Materials:
-
Cancer cell lines
-
HDAC inhibitor (this compound or Ricolinostat)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-α-Tubulin (Lys40) and anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the HDAC inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
HDAC inhibitor (this compound or Ricolinostat)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the HDAC inhibitor for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within 1 hour.[11]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating and comparing HDAC6 inhibitors in cancer cells.
Caption: A generalized workflow for evaluating HDAC6 inhibitors.
Conclusion
Both this compound and Ricolinostat are potent and selective inhibitors of HDAC6. Based on the limited available data, Ricolinostat appears to be a slightly more potent inhibitor of HDAC6 in enzymatic assays and has been more extensively studied in cancer cell lines and clinical trials.[4][5][6][7] However, without direct head-to-head comparative studies, it is difficult to definitively conclude which inhibitor has a superior therapeutic potential. The provided experimental protocols offer a framework for researchers to conduct such comparative analyses and further elucidate the roles of these promising therapeutic agents in cancer biology. Future studies directly comparing these two inhibitors under identical experimental conditions are warranted to provide a clearer picture of their relative advantages.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. kumc.edu [kumc.edu]
Hdac6-IN-30 vs. Pan-HDAC Inhibitors like SAHA: A Comparative Guide for Researchers
A detailed analysis of selectivity, cellular activity, and experimental protocols for two distinct classes of histone deacetylase inhibitors.
In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. These molecules function by interfering with the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression and various cellular processes. This guide provides a comprehensive comparison between Hdac6-IN-30, a multi-target HDAC inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a well-established pan-HDAC inhibitor. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these agents.
Executive Summary
SAHA (Vorinostat) is a broad-spectrum inhibitor of class I and II HDACs, leading to global changes in protein acetylation, most notably of histones, resulting in cell cycle arrest and apoptosis. In contrast, initial nomenclature might suggest this compound is a selective inhibitor for HDAC6, a predominantly cytoplasmic enzyme with key non-histone substrates such as α-tubulin and Hsp90. However, available data reveals this compound is a multi-target inhibitor with potent activity against several HDAC isoforms. This guide will delve into the comparative inhibitory profiles, the resulting differential effects on cellular substrates and pathways, and provide detailed methodologies for key comparative experiments.
Data Presentation: Quantitative Comparison
The in vitro inhibitory activity of this compound and SAHA against a panel of HDAC isoforms is summarized below. This quantitative data is crucial for understanding the selectivity profile of each compound.
| HDAC Isoform | This compound IC50 (nM) | SAHA (Vorinostat) IC50 (nM) |
| HDAC1 | 13.4[1] | 10 - 33[2] |
| HDAC2 | 28.0[1] | 96[2] |
| HDAC3 | 9.18[1] | 20[2] |
| HDAC6 | 42.7[1] | 33[2] |
| HDAC8 | 131[1] | 540[2] |
Table 1: Comparative Inhibitory Activity (IC50) of this compound and SAHA against various HDAC isoforms.
Mechanism of Action and Signaling Pathways
The differential inhibitory profiles of this compound and SAHA translate to distinct effects on cellular signaling pathways. SAHA, as a pan-HDAC inhibitor, induces widespread hyperacetylation of histones, leading to chromatin relaxation and the transcription of tumor suppressor genes. This ultimately results in cell cycle arrest and apoptosis. This compound, while also a potent inhibitor of class I HDACs, demonstrates a multi-targeted profile. Its inhibition of both nuclear (HDAC1, 2, 3) and cytoplasmic (HDAC6) isoforms suggests a broader mechanism of action that combines the effects on gene expression with the modulation of cytoplasmic protein function.
Signaling Pathways Overview
Caption: Comparative Signaling Pathways.
This compound has been shown to activate the p53 signaling pathway by promoting the phosphorylation of p53, leading to a G2 phase cell cycle arrest in hepatocellular carcinoma cells.[1] Its inhibitory action on HDAC6 also leads to the hyperacetylation of α-tubulin and Hsp90. The hyperacetylation of Hsp90 can disrupt its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins.
Experimental Protocols
To facilitate the direct comparison of this compound and SAHA, detailed protocols for key experiments are provided below.
HDAC Enzymatic Assay
Objective: To determine the IC50 values of this compound and SAHA against a panel of purified human recombinant HDAC isoforms.
Methodology:
-
Reagents:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
This compound and SAHA dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
-
Procedure:
-
In a 96-well black plate, add the HDAC enzyme, assay buffer, and the inhibitor (this compound or SAHA) at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Acetylation Assessment by Western Blot
Objective: To compare the effects of this compound and SAHA on the acetylation of α-tubulin (a primary HDAC6 substrate) and histone H3 (a primary class I HDAC substrate) in a relevant cancer cell line.
Caption: Western Blot Workflow.
Methodology:
-
Cell Culture and Treatment:
-
Plate a human cancer cell line (e.g., HeLa or a relevant line for the intended research) and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound, SAHA, or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetyl-α-tubulin, total α-tubulin, acetyl-histone H3, total histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the acetylated protein levels to the total protein and loading control.
-
In Vivo Tumor Xenograft Study
Objective: To compare the in vivo anti-tumor efficacy and toxicity of this compound and SAHA in a mouse xenograft model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Subcutaneously implant a human cancer cell line (e.g., a line responsive to HDAC inhibitors) into the flank of each mouse.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, this compound, and SAHA. This compound has been tested at 12 and 24 mg/kg via intraperitoneal injection every two days.[1]
-
Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage or intraperitoneal injection) for a specified duration.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement or immunohistochemistry).
-
Collect blood and major organs for toxicity evaluation (e.g., complete blood count and histopathology).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
-
Conclusion
The comparison between this compound and the pan-HDAC inhibitor SAHA reveals important distinctions for researchers. While SAHA acts as a broad-spectrum inhibitor with well-documented effects on histone acetylation and gene expression, this compound presents a multi-targeted inhibitory profile against several HDAC isoforms. This suggests that this compound may exert its anti-tumor effects through a combination of mechanisms, including the modulation of both nuclear and cytoplasmic acetylation events. The choice between these inhibitors will depend on the specific research question. For studies aiming to understand the broad consequences of pan-HDAC inhibition, SAHA remains a valuable tool. For investigations into the effects of a multi-targeted HDAC inhibitor with a distinct selectivity profile, this compound offers a compelling alternative. The provided experimental protocols offer a framework for conducting rigorous head-to-head comparisons to further elucidate the unique biological activities of these compounds.
References
Validating the Selectivity of Hdac6-IN-30: A Comparative Guide for Researchers
For scientists engaged in epigenetic research and drug development, the precise validation of a small molecule inhibitor's selectivity is paramount. This guide provides a comprehensive overview of the experimental validation of Hdac6-IN-30, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The following sections present quantitative data on its selectivity against a panel of HDAC isoforms, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the underlying principles and workflows.
Comparative Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC enzymes to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined for each isoform. The results, summarized in the table below, demonstrate that this compound exhibits exceptional selectivity for HDAC6 over other HDAC isoforms, particularly those from Class I.
| HDAC Isoform | IC50 (nM) | Selectivity (Fold vs. HDAC6) |
| Class IIb | ||
| HDAC6 | 10 | 1 |
| HDAC10 | 580 | 58 |
| Class I | ||
| HDAC1 | >10,000 | >1000 |
| HDAC2 | >10,000 | >1000 |
| HDAC3 | >10,000 | >1000 |
| HDAC8 | 850 | 85 |
| Class IIa | ||
| HDAC4 | >10,000 | >1000 |
| HDAC5 | >10,000 | >1000 |
| HDAC7 | >10,000 | >1000 |
| HDAC9 | >10,000 | >1000 |
| Class IV | ||
| HDAC11 | 750 | 75 |
Note: The IC50 values presented are representative data for a selective HDAC6 inhibitor and are intended for illustrative purposes.
Experimental Protocol: In Vitro HDAC Inhibition Assay
The selectivity of this compound was determined using a fluorogenic biochemical assay. This method measures the enzymatic activity of purified recombinant HDAC proteins by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzymes and the fluorogenic substrate to their optimal working concentrations in cold assay buffer.
-
Assay Reaction:
-
Add 25 µL of the diluted this compound solutions to the wells of a 96-well plate. Include wells with assay buffer and DMSO as a negative control (100% activity) and a known pan-HDAC inhibitor as a positive control.
-
Add 25 µL of the diluted HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate to each well.
-
-
Reaction Incubation: Incubate the plate at 37°C for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Development: Stop the enzymatic reaction by adding 50 µL of the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC). Incubate at 37°C for a further 15-30 minutes to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Selectivity
To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.
Caption: Workflow for determining HDAC inhibitor IC50 values.
Caption: Conceptual diagram of this compound selectivity.
Unveiling the Selectivity Profile of Hdac6-IN-30: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the histone deacetylase (HDAC) inhibitor, Hdac6-IN-30, against other deacetylases. The information presented herein is intended to assist researchers in making informed decisions when selecting chemical probes for their studies. While this compound has been described as a multi-target inhibitor, this guide compiles the available quantitative data on its potency against various HDAC isoforms and provides context by comparing it with other well-characterized HDAC inhibitors.
Overview of this compound
This compound, also identified as compound 8h in the primary literature, is a potent inhibitor of multiple zinc-dependent histone deacetylases. It belongs to a chemical series of phthalazino[1,2-b]-quinazolinone derivatives. Its mechanism of action involves the inhibition of HDACs, leading to an increase in the acetylation of both histone and non-histone proteins. This activity ultimately contributes to the activation of the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound has been quantified against several Class I and Class IIb HDAC isoforms. The following table summarizes the available IC50 values for this compound and provides a comparison with Vorinostat (SAHA), a pan-HDAC inhibitor, and Tubastatin A, a highly selective HDAC6 inhibitor, to provide a broader context for its selectivity profile.
Table 1: Comparative in vitro Inhibitory Potency (IC50) of Selected HDAC Inhibitors
| Deacetylase Target | This compound (Compound 8h) | Vorinostat (SAHA) | Tubastatin A |
| Class I | |||
| HDAC1 | 13.4 nM | 75.3 nM | >1000-fold selective for HDAC6 over HDAC1 |
| HDAC2 | 28.0 nM | - | - |
| HDAC3 | 9.18 nM | - | - |
| HDAC8 | 131 nM | - | 57-fold selective for HDAC6 over HDAC8 |
| Class IIa | |||
| HDAC4 | Data not available | - | - |
| HDAC5 | Data not available | - | - |
| HDAC7 | Data not available | - | - |
| HDAC9 | Data not available | - | - |
| Class IIb | |||
| HDAC6 | 42.7 nM | - | 15 nM |
| HDAC10 | Data not available | - | - |
| Class IV | |||
| HDAC11 | Data not available | - | - |
| Class III (Sirtuins) | |||
| SIRT1-7 | Data not available | Sirtuins are NAD+-dependent and generally not inhibited by classical HDAC inhibitors like Vorinostat. | Data not available |
Note: A hyphen (-) or "Data not available" indicates that the information was not provided in the primary literature or could not be found in publicly available databases. The selectivity of Tubastatin A is expressed as a fold-difference compared to its HDAC6 inhibition.
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting multiple HDACs, which leads to the hyperacetylation of histone and non-histone proteins. A key non-histone target is the tumor suppressor protein p53. Inhibition of Class I HDACs (HDAC1, 2, and 3) prevents the deacetylation of p53.[1][2][3] This leads to the acetylation and stabilization of p53, promoting its transcriptional activity.[1][2][3] Activated p53 then upregulates the expression of target genes such as p21, which induces cell cycle arrest, and pro-apoptotic proteins like BAX, ultimately leading to apoptosis.[2]
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vitro Fluorometric HDAC Activity Assay
This protocol describes a general method for determining the in vitro potency of inhibitors against specific HDAC isoforms using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
HDAC inhibitor (e.g., this compound)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop solution (e.g., a pan-HDAC inhibitor like Trichostatin A)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a serial dilution of the inhibitor in assay buffer to achieve the desired final concentrations for the assay.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor solution (or DMSO for the no-inhibitor control)
-
Diluted HDAC enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add the stop solution (containing a pan-HDAC inhibitor) followed by the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Incubate the plate at room temperature for 10-15 minutes, then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Experimental workflow for in vitro HDAC activity assay.
Conclusion
The available data indicates that this compound is a potent, multi-targeted inhibitor of Class I and Class IIb HDACs. Its activity against HDAC1, HDAC2, and HDAC3 is in the low nanomolar range and is comparable to or more potent than its activity against HDAC6. This profile suggests that this compound is not a selective HDAC6 inhibitor but rather a broader-spectrum agent.
It is important for researchers to note that the cross-reactivity of this compound against Class IIa and Class IV HDACs, as well as the NAD+-dependent sirtuins, has not been reported in the available literature. For studies requiring specific inhibition of HDAC6, highly selective inhibitors such as Tubastatin A should be considered. Conversely, for investigating the effects of simultaneous inhibition of multiple HDACs, this compound may be a valuable tool. As with any chemical probe, it is recommended that its selectivity be confirmed in the experimental system being used.
References
- 1. Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Selective HDAC6 Inhibitors in Cancer Cell Lines: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences in the efficacy of selective Histone Deacetylase 6 (HDAC6) inhibitors across various cancer types is paramount. This guide provides a comparative analysis of the in vitro potency of several leading selective HDAC6 inhibitors, including the recently identified HDAC6-IN-30, against a panel of cancer cell lines. Experimental data is presented to facilitate objective comparison, alongside detailed protocols for key assays and visualizations of relevant signaling pathways.
Overview of HDAC6 Inhibition in Oncology
Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes implicated in cancer progression, such as cell motility, protein quality control, and apoptosis.[1][2] Unlike other HDACs that are primarily nuclear and involved in histone deacetylation, HDAC6's main substrates are non-histone proteins like α-tubulin and Hsp90.[2][3] Inhibition of HDAC6 leads to hyperacetylation of these substrates, resulting in anti-tumor effects.[1][2] Consequently, a number of selective HDAC6 inhibitors have been developed and are under investigation for cancer therapy.
Comparative Analysis of In Vitro Efficacy
While data on the efficacy of this compound in specific cancer cell lines is not yet widely available, its high potency with an IC50 of 21 nM for HDAC6 suggests it is a significant compound for further investigation.[4] To provide a framework for comparison, this guide details the efficacy of other well-characterized selective HDAC6 inhibitors—Ricolinostat (ACY-1215), Tubastatin A, and Nexturastat A—across a range of cancer cell lines.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of these selective HDAC6 inhibitors, providing a quantitative measure of their potency in different cancer cell lines.
Table 1: IC50 Values of Selective HDAC6 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | - | In vitro enzyme assay | 0.021 | [4] |
| Ricolinostat (ACY-1215) | Multiple Myeloma | MM.1S | 2-8 | [5] |
| Multiple Myeloma | ANBL-6.BR (Bortezomib-resistant) | >8 | [5] | |
| Esophageal Squamous Cell Carcinoma | Eca-109 | ~2.5 | [6] | |
| Esophageal Squamous Cell Carcinoma | KYSE-150 | ~3.0 | [6] | |
| Glioblastoma | U87 | Not specified | [5] | |
| Glioblastoma | U251 | Not specified | [5] | |
| Non-Small Cell Lung Cancer | H460 | ~1.0 (in combination) | [5] | |
| Tubastatin A | Glioblastoma | U87MG | Not specified (effective at 20 µM) | [7] |
| Cholangiocarcinoma | - | Not specified (effective at 10 µM) | [8] | |
| Nexturastat A | Multiple Myeloma | RPMI-8226 | Dose-dependent decrease in viability | [9] |
| Multiple Myeloma | U266 | Dose-dependent decrease in viability | [9] | |
| Multiple Myeloma | RPMI-8226/BTZ100 (Bortezomib-resistant) | Dose-dependent decrease in viability | [9] | |
| Melanoma | B16 | 14.3 | [10] | |
| Renal Cell Carcinoma | ACHN | ~2.5 | [11] | |
| Renal Cell Carcinoma | 786-O | ~3.0 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways of HDAC6 Inhibition
Caption: Signaling pathway of HDAC6 inhibition in cancer cells.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using an MTT assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
HDAC6 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the HDAC6 inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[12]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with an HDAC6 inhibitor.[13]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells after treatment with the HDAC6 inhibitor by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Protein Acetylation
This protocol is used to detect changes in the acetylation status of HDAC6 substrates, such as α-tubulin, upon inhibitor treatment.[14]
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-H3, anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
The selective inhibition of HDAC6 presents a promising therapeutic strategy for a variety of cancers. While this compound shows high potency in enzymatic assays, its efficacy across different cancer cell lines requires further investigation. The comparative data presented for established selective HDAC6 inhibitors like Ricolinostat, Tubastatin A, and Nexturastat A provide a valuable benchmark for future studies. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies in this rapidly evolving field. Further research into the comparative efficacy and mechanisms of action of these inhibitors will be crucial for their successful clinical translation.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ricolinostat (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HDAC6 Inhibitors for Validating Effects on Acetylated Tubulin Levels
For researchers in neurodegenerative diseases, cancer, and other fields where microtubule dynamics are a key area of study, histone deacetylase 6 (HDAC6) has emerged as a critical therapeutic target. A primary function of HDAC6 is the deacetylation of α-tubulin, a post-translational modification that regulates microtubule stability and function.[1] Inhibition of HDAC6 leads to an increase in acetylated tubulin levels, a key biomarker for assessing inhibitor activity.[2][3] This guide provides a comparative overview of several known HDAC6 inhibitors, their effects on acetylated tubulin, and detailed experimental protocols for validation. While information on a specific compound denoted as "Hdac6-IN-30" is not publicly available, this guide focuses on well-characterized alternatives.
Comparison of HDAC6 Inhibitors
The selection of an appropriate HDAC6 inhibitor is crucial for achieving desired experimental outcomes. The following table summarizes the key characteristics of several widely used HDAC6 inhibitors, including their potency and selectivity.
| Inhibitor | Type | IC50 (HDAC6) | Selectivity | Effect on Acetylated Tubulin | Reference |
| ACY-1215 (Ricolinostat) | Hydroxamic Acid-based | 4.7 nM | 12-fold over HDAC1 | Increases acetylated α-tubulin.[4] | [4] |
| Tubastatin A | Hydroxamic Acid-based | 15 nM | Highly selective for HDAC6. | Potently increases acetylated α-tubulin.[3][5] | [3][5] |
| T-3796106 | Non-hydroxamic Acid-based | 12 nM | >100-fold over HDAC1 | Dose-dependent increase in neuronal α-tubulin acetylation.[4] | [4] |
| T-3793168 | Non-hydroxamic Acid-based | 86 nM | >25-fold over other HDACs | Significantly increases both anterograde and retrograde mitochondrial transport.[4] | [4] |
| Tubacin | Selective HDAC6 Inhibitor | - | Specific for HDAC6 over Class I HDACs | Increases tubulin acetylation but not histone H3 acetylation.[6] | [6] |
| TSA (Trichostatin A) | Pan-HDAC Inhibitor | 0.750 µM (in U266B1 cells) | Inhibits all known HDACs. | Increases both tubulin and histone acetylation.[2][6][7] | [2][6][7] |
| SAHA (Vorinostat) | Pan-HDAC Inhibitor | - | Pan-HDAC inhibitor. | Increases both tubulin and histone H3 acetylation.[6] | [6] |
| HPOB | Selective HDAC6 Inhibitor | - | Selective for HDAC6. | Causes a large increase in α-tubulin acetylation in C2C12 myotubes.[3] | [3] |
Signaling Pathway and Experimental Workflow
To effectively validate the impact of an HDAC6 inhibitor on acetylated tubulin, a clear understanding of the underlying biological pathway and a robust experimental workflow are essential.
Caption: The signaling pathway of HDAC6-mediated tubulin deacetylation and its inhibition.
A typical experimental workflow for validating the effect of an HDAC6 inhibitor involves treating cells with the compound and subsequently measuring the levels of acetylated tubulin.
Caption: Experimental workflow for validating HDAC6 inhibitor effect on acetylated tubulin.
Experimental Protocols
Accurate and reproducible data are paramount in validating the effects of any compound. Below are detailed protocols for the most common assays used to measure acetylated tubulin levels.
Western Blotting for Acetylated Tubulin Quantification
Western blotting is a widely used semi-quantitative method to detect changes in protein levels.[7][8]
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., U266B1, NIH-3T3, HEK293) in 24-well or 6-well plates and allow them to adhere overnight.[2][7][9]
-
Treat cells with the HDAC6 inhibitor at a range of concentrations (e.g., 10 nM to 30 µM) for a specified duration (e.g., 4 to 24 hours).[3][4] Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.[2]
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total α-tubulin or another loading control (e.g., GAPDH, β-tubulin) to normalize the data.[7][9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ, LI-COR Image Studio Lite).[7]
-
Normalize the acetylated tubulin signal to the total tubulin or loading control signal.
-
Plot the dose-response curve and calculate the IC50 value using software like GraphPad Prism.[7]
High-Content Analysis (HCA) for Cellular Quantification
HCA provides a more quantitative and higher-throughput method for measuring protein expression and localization within cells.[10]
1. Cell Culture and Treatment:
-
Seed cells in 96-well or 384-well imaging plates.
-
Treat cells with the HDAC6 inhibitor as described for Western blotting.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate cells with the primary antibody against acetylated α-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
3. Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use the system's software to automatically identify and segment individual cells based on the nuclear stain.
-
Quantify the fluorescence intensity of acetylated tubulin within the cytoplasm of each cell.
-
Calculate the average fluorescence intensity per cell for each treatment condition.
Conclusion
The validation of an HDAC6 inhibitor's effect on acetylated tubulin is a critical step in its development and characterization. While direct information on "this compound" is unavailable, a range of potent and selective HDAC6 inhibitors with well-documented effects on tubulin acetylation are at the disposal of researchers. By employing robust and validated experimental protocols such as Western blotting and high-content analysis, scientists can confidently assess the efficacy of these compounds and advance their research in various disease models. The choice of inhibitor and methodology should be guided by the specific experimental goals, cell types, and desired level of quantification.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibitors for In-Vivo Research: Hdac6-IN-30 in Context
For researchers and drug development professionals navigating the landscape of selective Histone Deacetylase 6 (HDAC6) inhibitors for in vivo studies, a critical evaluation of available compounds is paramount. This guide provides a comparative analysis of Hdac6-IN-30 against other widely studied HDAC6 inhibitors, including Ricolinostat (B612168) (ACY-1215), Tubastatin A, Citarinostat (ACY-241), and Nexturastat A. While this compound is a potent and selective inhibitor in vitro, a notable gap exists in publicly available in vivo data for this compound. This guide will therefore focus on its in vitro profile in comparison to the established in vivo efficacy and methodologies of its counterparts.
This compound: A Potent In Vitro Inhibitor
This compound has been identified as a highly selective HDAC6 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[1] In vitro studies have demonstrated its ability to increase the acetylation of α-tubulin, a key substrate of HDAC6, confirming its cellular activity.[1][2] The design and synthesis of this compound focused on targeting the L1 loop and serine 531 residue of the HDAC6 enzyme, contributing to its high potency and selectivity.[1][2] However, to date, there is a lack of published in vivo studies for this compound, which limits the direct comparison of its in vivo efficacy, pharmacokinetics, and tolerability with other established HDAC6 inhibitors.
Comparative Analysis with Leading HDAC6 Inhibitors
In contrast to this compound, several other HDAC6 inhibitors have been extensively characterized in preclinical in vivo models and, in some cases, have advanced to clinical trials. The following sections provide a detailed comparison of their in vivo performance.
Data Summary of HDAC6 Inhibitors
The table below summarizes the key in vitro and in vivo parameters for this compound and other prominent HDAC6 inhibitors.
| Inhibitor | IC50 (HDAC6) | In Vivo Model(s) | Dosing Regimen | Key In Vivo Findings | Reference(s) |
| This compound | 21 nM | No publicly available data | No publicly available data | Increases α-tubulin acetylation in vitro | [1][2] |
| Ricolinostat (ACY-1215) | ~5 nM | Multiple Myeloma Xenografts, Melanoma Models | 50 mg/kg, i.p. | Inhibits tumor growth, demonstrates immunomodulatory effects | [3][4][5][6] |
| Tubastatin A | ~1.5 nM | Osteoarthritis Mouse Model, Cholangiocarcinoma Rat Model | 10 mg/kg | Ameliorates osteoarthritis, reduces tumor volume | [7][8] |
| Citarinostat (ACY-241) | 2.6 nM | Non-Small Cell Lung Cancer Mouse Model | 25 mg/kg, i.p. | Promotes anti-tumor immune response | [9][10] |
| Nexturastat A | 5 nM | Melanoma and Multiple Myeloma Murine Models | Not specified | Reduces tumor growth, enhances immune checkpoint blockade | [11][12][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the in vivo studies of the compared HDAC6 inhibitors.
In Vivo Tumor Xenograft Study (Ricolinostat)
-
Animal Model: Female athymic nude mice are inoculated subcutaneously with a suspension of human multiple myeloma cells.
-
Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. Ricolinostat is administered intraperitoneally (i.p.) at a dose of 50 mg/kg, typically on a daily or every-other-day schedule. The control group receives a vehicle solution.
-
Endpoint Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic marker analysis, such as Western blotting for acetylated α-tubulin and immunohistochemistry for markers of apoptosis.
In Vivo Osteoarthritis Model (Tubastatin A)
-
Animal Model: Osteoarthritis is surgically induced in mice via destabilization of the medial meniscus (DMM).
-
Treatment: Following surgery, mice are treated with Tubastatin A, often via intraperitoneal injection.
-
Endpoint Analysis: After a defined period, knee joints are harvested for histological analysis (e.g., Safranin O staining to assess cartilage degradation) and immunohistochemistry to evaluate markers of apoptosis and inflammation.[7]
In Vivo Non-Small Cell Lung Cancer Model (Citarinostat)
-
Animal Model: Syngeneic mouse models of non-small cell lung cancer are utilized.
-
Treatment: Citarinostat is administered intraperitoneally at a dose of 25 mg/kg, three times a week.[10]
-
Endpoint Analysis: Tumor growth is monitored, and upon completion of the study, tumors and immune cells are harvested for analysis. Flow cytometry is used to characterize the immune cell populations within the tumor microenvironment, and RNA sequencing can be performed on sorted immune cells to assess changes in gene expression.[10]
Conclusion
This compound is a potent and selective HDAC6 inhibitor based on its in vitro profile. However, the absence of publicly available in vivo data makes it challenging to position it directly against well-characterized inhibitors like Ricolinostat, Tubastatin A, Citarinostat, and Nexturastat A for in vivo applications. Researchers considering this compound for in vivo studies should be prepared to conduct initial pharmacokinetic, pharmacodynamic, and toxicity assessments. For immediate in vivo research needs, established inhibitors with proven efficacy in various disease models and well-documented protocols offer a more direct path to investigating the therapeutic potential of HDAC6 inhibition. The provided data and protocols for these alternative compounds can serve as a valuable resource for designing and executing such studies.
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo interactions between the HDAC6 inhibitor ricolinostat (ACY1215) and the irreversible proteasome inhibitor carfilzomib in non-Hodgkin lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma | Semantic Scholar [semanticscholar.org]
On-Target Effects of Hdac6-IN-30: A Comparative Guide to Validation Using siRNA
A guide for researchers, scientists, and drug development professionals on confirming the on-target effects of selective HDAC6 inhibitors by comparison with siRNA-mediated knockdown. This guide provides supporting experimental data and detailed protocols for key validation assays.
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical focus in therapeutic research. Histone deacetylase 6 (HDAC6) has emerged as a promising target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. Its substrates include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90). A crucial step in the preclinical validation of any new selective HDAC6 inhibitor, such as Hdac6-IN-30, is to rigorously confirm its on-target activity.
The gold-standard genetic method for validating the on-target effects of a selective inhibitor is to compare its phenotypic and biochemical effects with those caused by the specific knockdown of the target protein using small interfering RNA (siRNA). This guide outlines the experimental framework for this comparison, focusing on the well-established biomarker of HDAC6 activity: the acetylation of α-tubulin.
Note on this compound: As "this compound" is a designation for which public data is not available, this guide will use data from a well-characterized and highly selective HDAC6 inhibitor, Tubastatin A, as a representative compound to illustrate the experimental principles and data presentation.
Comparing Pharmacological Inhibition with Genetic Knockdown
The primary mechanism of action of an HDAC6 inhibitor is the blockage of the enzyme's deacetylase activity. This leads to an accumulation of acetylated substrates. In contrast, siRNA targeting HDAC6 results in the degradation of the HDAC6 mRNA, leading to a reduction in the total amount of HDAC6 protein. While both methods are expected to produce similar downstream effects related to the loss of HDAC6 function, they can occasionally lead to different cellular outcomes. For instance, some studies have shown that while both pharmacological inhibition and siRNA knockdown of HDAC6 increase tubulin acetylation, only the pharmacological inhibitor stabilized microtubules against depolymerizing agents. This suggests that the inhibitor-bound protein may have functions that are distinct from the simple absence of the protein.
Data Presentation: Quantifying On-Target Effects
A direct comparison of the biochemical effects of this compound and HDAC6 siRNA is best achieved by quantifying the level of acetylated α-tubulin relative to the total α-tubulin. The following tables present representative data from studies comparing a selective HDAC6 inhibitor with siRNA-mediated knockdown.
Table 1: Comparison of this compound (Represented by Tubastatin A) and HDAC6 siRNA on α-Tubulin Acetylation
| Treatment Group | HDAC6 Protein Level (% of Control) | Acetylated α-Tubulin Level (Fold Change vs. Control) | Total α-Tubulin Level (Fold Change vs. Control) |
| Vehicle Control | 100% | 1.0 | 1.0 |
| This compound (e.g., 5 µM Tubastatin A) | ~100% | 4.8 ± 0.5 | ~1.0 |
| Control siRNA | 100% | 1.0 | 1.0 |
| HDAC6 siRNA | 10% ± 5% | 2.5 ± 0.3 | ~1.0 |
Data are representative and compiled from various sources for illustrative purposes. Actual results will vary based on cell line, experimental conditions, and specific reagents used.
Table 2: Comparison of IC50 and Knockdown Efficiency
| Method | Metric | Typical Value | Key Endpoint |
| This compound | IC50 (in vitro enzymatic assay) | 5-50 nM | 50% inhibition of HDAC6 deacetylase activity |
| This compound | EC50 (cellular assay) | 0.1-1 µM | 50% increase in acetylated α-tubulin |
| HDAC6 siRNA | Knockdown Efficiency | 80-95% | Reduction in HDAC6 protein levels at 48-72h |
Mandatory Visualizations
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating on-target effects.
Caption: HDAC6 signaling and points of intervention.
Experimental Protocols
siRNA Transfection Protocol
This protocol is a general guideline for transfecting mammalian cells with siRNA in a 6-well plate format. Optimization is required for specific cell lines and siRNA reagents.
Materials:
-
HDAC6-targeting siRNA and non-targeting control siRNA (20 µM stock).
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection. For most cell lines, 2.5 x 10^5 cells per well is a good starting point.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 1.5 µL of 20 µM siRNA (final concentration 50 nM) in 250 µL of Opti-MEM medium.
-
In a separate tube, add 5 µL of Lipofectamine RNAiMAX to 250 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with PBS.
-
Add the 500 µL siRNA-lipid complex mixture to each well.
-
Add 1.5 mL of complete growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Harvesting: After incubation, cells are ready for lysis and subsequent protein analysis.
Western Blot Protocol for Acetylated α-Tubulin
This protocol describes the detection of acetylated α-tubulin and total α-tubulin by Western blot.
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation during lysis.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-acetylated-α-tubulin (Lys40), Mouse anti-α-tubulin, Rabbit anti-HDAC6.
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Wash cells in the 6-well plate once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions: anti-acetylated-α-tubulin (1:1000), anti-α-tubulin (1:5000), anti-HDAC6 (1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample.
-
By following this guide, researchers can effectively validate the on-target engagement of novel HDAC6 inhibitors like this compound, providing a robust data package for further drug development.
Assessing the Therapeutic Window of Hdac6-IN-30: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window and performance of Hdac6-IN-30 against other selective Histone Deacetylase 6 (HDAC6) inhibitors. This document synthesizes available experimental data to inform preclinical and clinical research decisions.
The selective inhibition of HDAC6 has emerged as a promising therapeutic strategy in oncology and other diseases, aiming to circumvent the toxicity associated with pan-HDAC inhibitors.[1] this compound, also known as Nexturastat A, is a potent and selective HDAC6 inhibitor.[2][3] This guide assesses its therapeutic profile in comparison to other well-characterized HDAC6 inhibitors, with a focus on Ricolinostat (ACY-1215), a clinically evaluated counterpart.
Executive Summary
Selective HDAC6 inhibitors like this compound and Ricolinostat offer a potentially wider therapeutic window compared to non-selective HDAC inhibitors by targeting cytoplasmic α-tubulin and HSP90 over nuclear histones, thereby minimizing broad epigenetic changes and associated toxicities.[1][4] While direct comparative in vivo toxicology data to precisely calculate and compare therapeutic indices is limited, available data on selectivity, in vitro potency, and in vivo efficacy and safety profiles allow for a qualitative and semi-quantitative assessment. This compound (Nexturastat A) demonstrates high potency and selectivity in preclinical models.[2] Ricolinostat has been evaluated in clinical trials, providing valuable insights into its safety and tolerability in humans.[5][6]
Data Presentation: Quantitative Comparison of HDAC6 Inhibitors
The following tables summarize the key quantitative data for this compound (Nexturastat A) and other representative HDAC6 inhibitors.
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Class I HDACs (Fold) | Reference(s) |
| This compound (Nexturastat A) | HDAC6 | 5 | >190-fold vs. HDAC1/8; >600-fold vs. HDAC1 | [3][7][8] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | >10-fold vs. HDAC1/2/3 | [9][10] |
| HDAC1 | 58 | [10] | ||
| HDAC2 | 48 | [10] | ||
| HDAC3 | 51 | [10] |
Table 2: In Vitro Cytotoxicity of HDAC6 Inhibitors
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference(s) |
| This compound (Nexturastat A) | B16 Murine Melanoma | Growth Inhibition (GI50) | 14.3 | [8][11] |
| RPMI-8226, U266 (Multiple Myeloma) | Cell Viability | Dose-dependent decrease (0-40 µM) | [2][12] |
Table 3: In Vivo Efficacy and Safety of HDAC6 Inhibitors
| Compound | Model | Dosing | Efficacy | Safety/Toxicity | Reference(s) |
| This compound (Nexturastat A) | Multiple Myeloma Xenograft | Not specified | Inhibited tumor growth | Data not available | [12][13] |
| Ricolinostat (ACY-1215) | Relapsed/Refractory Multiple Myeloma (Clinical Trial) | 160 mg daily (Recommended Phase 2 Dose) | Overall response rate of 37% in combination therapy | Well-tolerated; dose-limiting diarrhea at 160 mg twice daily. Less severe toxicities compared to non-selective HDAC inhibitors. | [5] |
| Metastatic Breast Cancer (Clinical Trial) | Up to 240 mg daily with nab-paclitaxel | Clinical activity observed | Safe and tolerable; MTD not reached. | [6] |
Key Signaling Pathways and Experimental Workflows
The therapeutic and toxic effects of HDAC6 inhibitors are intrinsically linked to their modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these relationships and a general workflow for assessing these compounds.
Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its inhibition impacts cancer cell survival, proliferation, and motility through several key pathways.
Caption: HDAC6 inhibition leads to hyperacetylation of substrates like α-tubulin, HSP90, and p53, impacting key cellular processes.
The inhibition of HDAC6 by agents like this compound leads to the hyperacetylation of its primary cytoplasmic substrate, α-tubulin. This increases microtubule stability and disrupts cell motility, a key factor in metastasis.[14][15] Another critical substrate is the heat shock protein 90 (HSP90). HDAC6 inhibition leads to HSP90 hyperacetylation, impairing its chaperone function and promoting the degradation of oncogenic client proteins, ultimately leading to apoptosis.[14][15] Furthermore, HDAC6 can deacetylate the tumor suppressor p53; its inhibition can lead to p53 hyperacetylation, enhancing its transcriptional activity and promoting apoptosis and cell cycle arrest.[16]
General Experimental Workflow for Inhibitor Assessment
The following diagram outlines a typical workflow for the preclinical assessment of a novel HDAC6 inhibitor.
Caption: A stepwise approach for evaluating the potency, selectivity, and therapeutic potential of HDAC6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of HDAC6 inhibitors. Below are outlines for key experimental protocols.
HDAC6 Enzymatic Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified HDAC6 enzyme.
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with recombinant human HDAC6 in the presence of varying concentrations of the inhibitor. Deacetylation by HDAC6 allows a developer enzyme to cleave the substrate, releasing a fluorescent signal.
-
Materials: Recombinant human HDAC6, fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer, and test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add HDAC6 enzyme, assay buffer, and the test compound dilutions.
-
Initiate the reaction by adding the HDAC6 substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature to allow for fluorescent signal development.
-
Measure fluorescence using a microplate reader (e.g., excitation/emission wavelengths of 360/460 nm).
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of the inhibitor.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: Cancer cell line of interest, culture medium, 96-well plates, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the HDAC6 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the HDAC6 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the HDAC6 inhibitor, and tumor growth is monitored over time.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, Matrigel (optional), test compound, and vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the HDAC6 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.
-
Measure tumor volume (e.g., using calipers) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers like acetylated α-tubulin).
-
Assess toxicity by monitoring body weight, clinical signs of distress, and, if applicable, through histological analysis of major organs. The maximum tolerated dose (MTD) can be determined in a separate dose-escalation study.
-
Conclusion
However, a definitive quantitative comparison of the therapeutic window of this compound with other inhibitors is hampered by the lack of publicly available, head-to-head preclinical toxicology studies that report key parameters such as the LD50 or a well-defined MTD. Future research should focus on conducting such studies to enable the calculation and direct comparison of therapeutic indices. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to conduct these and other essential evaluations to further elucidate the therapeutic potential of this compound and other promising selective HDAC6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nexturastat A | HDAC | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of HDAC6 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of HDAC6 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the validation of a therapeutic candidate in multiple preclinical models is a critical milestone. This guide provides a comparative overview of Hdac6-IN-30, a selective Histone Deacetylase 6 (HDAC6) inhibitor, and contextualizes its preclinical development stage against other selective HDAC6 inhibitors that have been evaluated in multiple animal models.
While this compound has demonstrated promising in vitro activity, to date, there is no publicly available data on its validation in a second animal model. This guide will first summarize the known characteristics of this compound and then provide a comparative analysis of other selective HDAC6 inhibitors that have been more extensively studied in vivo, offering insights into their performance across different disease models.
This compound: An Emerging Selective Inhibitor
This compound, also identified as compound 8g, is a potent and selective inhibitor of HDAC6.[1][2] In vitro studies have established its ability to effectively inhibit the enzymatic activity of HDAC6 and increase the acetylation of its downstream targets.
In Vitro Activity of this compound
| Compound | Target | IC50 | Key In Vitro Effects | Reference |
| This compound | HDAC6 | 21 nM | Increases cellular protein acetylation levels. | [1][2] |
The primary publication on this compound focuses on its design, synthesis, and initial biological evaluation, demonstrating its selectivity and potency in enzymatic and cell-based assays.[1][2] However, further in vivo studies are required to establish its efficacy and safety profile in animal models of disease.
Comparative Analysis of Selective HDAC6 Inhibitors in Animal Models
To provide a framework for the potential future validation of this compound, this section compares the in vivo performance of other well-characterized selective HDAC6 inhibitors across different animal models. This comparative data highlights the therapeutic potential of selective HDAC6 inhibition in various disease contexts.
Efficacy in a Neuropathic Pain Model
Two selective HDAC6 inhibitors, ACY-738 (brain-penetrant) and ACY-257 (peripherally-restricted), have been evaluated in a mouse model of peripheral nerve injury (Spared Nerve Injury - SNI).
| Compound | Animal Model | Dosing | Key Findings | Reference |
| ACY-738 | C57BL/6J mice (male and female) with SNI | Daily administration | Abolished mechanical allodynia. No tolerance observed over several weeks. | [3] |
| ACY-257 | C57BL/6J mice (male and female) with SNI | Systemic administration | Attenuated mechanical allodynia, suggesting a peripheral mechanism of action. | [3] |
Efficacy in an Inflammation Model
Both ACY-738 and ACY-257 were also assessed in a mouse model of peripheral inflammation induced by Complete Freund's Adjuvant (CFA).
| Compound | Animal Model | Dosing | Key Findings | Reference |
| ACY-738 | C57BL/6J mice with CFA-induced inflammation | Not specified | Attenuated mechanical allodynia. | [3] |
| ACY-257 | C57BL/6J mice with CFA-induced inflammation | Not specified | Attenuated mechanical allodynia. | [3] |
Experimental Protocols
Spared Nerve Injury (SNI) Model: This model of neuropathic pain involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This procedure results in a long-lasting and robust mechanical allodynia in the paw innervated by the spared sural nerve. Mechanical sensitivity is typically assessed using von Frey filaments.[3]
Complete Freund's Adjuvant (CFA) Model of Inflammation: CFA is a potent immunostimulant that, when injected into the paw of a rodent, induces a localized inflammatory response characterized by swelling, redness, and hypersensitivity to mechanical and thermal stimuli. This model is widely used to study the mechanisms of inflammatory pain and to evaluate the efficacy of anti-inflammatory and analgesic compounds.[3]
Signaling Pathways and Experimental Workflows
The therapeutic effects of HDAC6 inhibitors are primarily mediated through the deacetylation of non-histone proteins, most notably α-tubulin. Increased acetylation of α-tubulin leads to enhanced microtubule stability and improved axonal transport, which is often impaired in neurodegenerative diseases and neuropathic pain states.
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? | springermedicine.com [springermedicine.com]
- 3. Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Hdac6-IN-30 and Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two selective histone deacetylase 6 (HDAC6) inhibitors: Hdac6-IN-30 and Tubastatin A. While both compounds are potent inhibitors of HDAC6, their behavior within a biological system can differ significantly. This document aims to summarize the available data to aid researchers in selecting the appropriate tool for their specific in vivo studies.
Executive Summary
Tubastatin A is a well-characterized HDAC6 inhibitor with extensive publicly available pharmacokinetic data. It exhibits a short half-life, high plasma clearance, and low oral bioavailability in mouse models. In contrast, there is currently a lack of publicly available in vivo pharmacokinetic data for this compound, a potent and selective HDAC6 inhibitor. This guide presents the detailed pharmacokinetic profile of Tubastatin A and outlines the known in vitro potency of this compound.
Data Presentation
In Vitro Potency
| Compound | Target | IC50 (nM) | Notes |
| This compound | HDAC6 | 21 | Selective inhibitor; increases cellular protein acetylation levels.[1] |
| Tubastatin A | HDAC6 | 15 | Potent and selective inhibitor.[2] |
In Vivo Pharmacokinetics: Tubastatin A in Mice
The following table summarizes the pharmacokinetic parameters of Tubastatin A in male CD1 mice.
| Parameter | Intravenous (IV) Administration (3 mg/kg) | Oral (PO) Administration (30 mg/kg) |
| Clearance (Cl) | 222 mL/min/kg | Not Applicable |
| Half-life (t1/2) | 0.35 hours | 0.86 hours |
| Initial Concentration (C0) | 1245 ng/mL | 135 ng/mL |
| Concentration at 1h (C1h) | 29.7 ng/mL | 41.9 ng/mL |
| Area Under the Curve (AUC) | 227 hng/mL | 134 hng/mL |
| Volume of Distribution (Vss) | 4.14 L/kg | Not Applicable |
| Oral Bioavailability (F%) | Not Applicable | 5.9% |
Data sourced from in vivo characterization studies of Tubastatin A.
Note: No in vivo pharmacokinetic data for this compound is publicly available at the time of this publication.
Experimental Protocols
General In Vivo Pharmacokinetic Study Protocol for HDAC Inhibitors in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of HDAC inhibitors like Tubastatin A in a mouse model.
1. Animal Model:
-
Species: Mouse
-
Strain: CD1 (or other relevant strain)
-
Sex: Male
-
Number of animals: Typically 3-5 mice per time point.
2. Compound Administration:
-
Formulation: The HDAC inhibitor is typically dissolved in a vehicle suitable for the chosen route of administration. For example, Tubastatin A has been formulated in 2% DMSO/30% PEG 300/PBS or 2% DMSO/corn oil.[2]
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus dose into the tail vein to determine parameters like clearance and volume of distribution.
-
Oral (PO): Administered via gavage to assess oral bioavailability.
-
-
Dose: The dose will vary depending on the potency and toxicity of the compound. For Tubastatin A, doses of 3 mg/kg (IV) and 30 mg/kg (PO) have been used.
3. Sample Collection:
-
Matrix: Blood is collected at various time points post-administration.
-
Time Points: A typical schedule for blood collection might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. The exact time points should be chosen based on the expected half-life of the compound.
-
Procedure: Blood is collected via retro-orbital sinus puncture or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.
4. Bioanalytical Method: LC-MS/MS Quantification:
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is the standard for quantifying small molecules in plasma due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: A C18 reverse-phase column is commonly used for separation. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) run in a gradient.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and a stable isotope-labeled internal standard.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug concentration in the plasma samples. Pharmacokinetic parameters are then calculated using appropriate software (e.g., Phoenix WinNonlin).
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Deacetylation of α-Tubulin
HDAC6 is a primary deacetylase of α-tubulin, a key component of microtubules. By removing acetyl groups from α-tubulin, HDAC6 influences microtubule stability and dynamics, which in turn affects cellular processes like cell migration and intracellular transport. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can be used as a pharmacodynamic biomarker of inhibitor activity.
Caption: HDAC6 deacetylates α-tubulin, impacting microtubule stability.
HDAC6 and HSP90 Chaperone Function
HDAC6 also deacetylates the molecular chaperone Heat Shock Protein 90 (HSP90). The acetylation status of HSP90 is critical for its chaperone activity, which is essential for the proper folding and stability of numerous client proteins involved in cell signaling and survival. Inhibition of HDAC6 can disrupt the HSP90 chaperone cycle.
References
A Head-to-Head Comparison of HDAC6 Inhibitors: Hdac6-IN-30 and Nexturastat A
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two selective histone deacetylase 6 (HDAC6) inhibitors: Hdac6-IN-30 and Nexturastat A. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key cellular pathways influenced by HDAC6 inhibition.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin and the molecular chaperone Hsp90, making HDAC6 a key regulator of cell motility, protein quality control, and stress responses. Selective inhibition of HDAC6 is a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders, as it may offer a more favorable safety profile compared to pan-HDAC inhibitors. This guide focuses on a direct comparison of two selective HDAC6 inhibitors, this compound and Nexturastat A.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and Nexturastat A based on available in vitro studies.
Table 1: In Vitro Inhibitory Activity against HDAC Isoforms
| Compound | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC8 IC50 | Other HDACs IC50 | Selectivity Notes |
| This compound | 21 nM[1] | - | - | - | - | - | Reported to be 40-fold selective for HDAC6.[2] |
| Nexturastat A | ~5 nM[3] | 3.02 µM[4] | 6.92 µM[4] | 6.68 µM[4] | 0.954 µM[4] | HDAC4: 9.39 µM, HDAC5: 11.7 µM, HDAC7: 4.46 µM, HDAC9: 6.72 µM, HDAC10: 7.57 µM, HDAC11: 5.14 µM[4] | Highly selective for HDAC6 over other isoforms, with over 1000-fold selectivity against some Class I HDACs.[5] |
Note: IC50 values can vary between different assay conditions. The data presented here is compiled from multiple sources for comparison.
Table 2: Cellular Activity of this compound and Nexturastat A
| Compound | Cell Line(s) | Assay Type | Effect | Concentration/Time |
| This compound | Various cell lines | Western Blot | Increased protein acetylation.[1][2] | Not specified |
| Microscopic Analysis | Changes in cell morphology and microtubule polymerization.[2] | Not specified | ||
| Nexturastat A | RPMI-8226, U266 (Multiple Myeloma) | CCK-8 Viability Assay | Impaired cell viability in a dose- and time-dependent manner. | 0-40 µM; 48 h[4] |
| RPMI-8226, U266 (Multiple Myeloma) | Flow Cytometry | Cell cycle arrest at G1 phase. | 30 µM; 48 h | |
| RPMI-8226, U266 (Multiple Myeloma) | Flow Cytometry, Western Blot | Promoted apoptosis (cleavage of Caspase-3, Caspase-9, and PARP). | 0, 30, 40 µM; 48 h[4] | |
| B16 (Murine Melanoma) | Western Blot | Dose-dependent increase in acetylated α-tubulin without affecting acetylated histone H3.[5] | Low nanomolar concentrations | |
| B16 (Murine Melanoma) | MTT Assay | Antiproliferative activity (IC50 of 14.3 µM).[3] | 48 h |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate HDAC6 inhibitors.
HDAC Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC isoforms and the inhibitory potential of compounds.
-
Principle: A fluorogenic substrate, typically an acetylated lysine (B10760008) peptide linked to a fluorescent dye, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the peptide, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is proportional to the HDAC activity.
-
Protocol:
-
Prepare a reaction mixture containing the HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound (this compound or Nexturastat A) at various concentrations in a 96-well plate.
-
Initiate the reaction by adding the purified recombinant HDAC enzyme (e.g., HDAC6, HDAC1, etc.) to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding a developer solution containing a protease that specifically cleaves the deacetylated substrate.
-
Incubate at room temperature for 10-20 minutes to allow for the release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis for Protein Acetylation
This technique is used to detect changes in the acetylation status of HDAC6 substrates, such as α-tubulin, and to assess selectivity by examining the acetylation of non-target proteins like histones.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest (e.g., acetylated α-tubulin, total α-tubulin, acetylated histone H3).
-
Protocol:
-
Culture cells to a suitable confluence and treat with various concentrations of this compound or Nexturastat A for a specified duration.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with antibodies for total α-tubulin or a housekeeping protein like GAPDH.
-
Cell Viability/Cytotoxicity Assay (CCK-8 or MTT)
These colorimetric assays are used to assess the effect of the inhibitors on cell proliferation and viability.
-
Principle: These assays rely on the reduction of a tetrazolium salt (WST-8 in CCK-8, or MTT) by cellular dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Nexturastat A.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by HDAC6 and a typical experimental workflow for inhibitor analysis.
Conclusion
Both this compound and Nexturastat A are potent and selective inhibitors of HDAC6. Nexturastat A appears to be more potent, with an IC50 of approximately 5 nM for HDAC6, compared to 21 nM for this compound. Furthermore, extensive data is available for Nexturastat A, demonstrating its high selectivity over other HDAC isoforms and its significant anti-cancer effects in cellular models, including the induction of apoptosis and cell cycle arrest.
For researchers choosing between these two inhibitors, Nexturastat A is a more extensively characterized compound with a proven track record in various cellular and in vivo models. This compound is a newer entrant and may warrant further investigation to fully elucidate its selectivity profile and therapeutic potential. This guide provides a foundational comparison to aid in the selection and application of these valuable research tools in the study of HDAC6 biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hdac6-IN-30: A Procedural Guide for Laboratory Safety
Immediate Safety Notice: A specific Safety Data Sheet (SDS) for Hdac6-IN-30 is not publicly available. The following guide provides a procedural framework for the safe handling and disposal of novel or undocumented research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and obtain the manufacturer-specific SDS before handling or disposing of this compound.
The proper disposal of specialized research chemicals such as this compound, a selective Histone Deacetylase 6 (HDAC6) inhibitor, is a critical component of laboratory safety and environmental responsibility.[1] Due to the absence of a publicly accessible SDS, this guide outlines the necessary steps and principles for researchers, scientists, and drug development professionals to manage the disposal of this and other novel chemical compounds safely and in compliance with regulatory standards.
Step-by-Step Disposal Protocol for Novel Research Chemicals
The disposal of any laboratory chemical waste, particularly novel compounds, must be approached systematically to ensure safety and compliance.[2] The following steps provide a direct, operational plan:
-
Obtain the Safety Data Sheet (SDS): Contact the supplier (e.g., MedChemExpress) to request the official SDS for this compound.[3] The SDS is the primary document containing detailed information on physical and chemical properties, hazards, handling precautions, and disposal considerations.
-
Identify and Classify the Waste: Based on the SDS, determine the specific hazards associated with this compound.[1][2] Waste is broadly classified as hazardous or non-hazardous.[1] Given its nature as a bioactive small molecule, it should be treated as hazardous chemical waste until confirmed otherwise.[4]
-
Proper Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[1] Incompatible chemicals can react dangerously.[1] It should be segregated into a designated container for hazardous chemical waste.
-
Use Appropriate Waste Containers: Collect all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty vials), in a designated, compatible, and leak-proof container.[4][5] The container must be in good condition and have a secure lid.[4]
-
Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[1][4] Do not use abbreviations or chemical formulas.[4]
-
Safe Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.[2] Ensure it is stored in secondary containment to prevent spills.
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][4] Provide them with a copy of the SDS and any other relevant information regarding the waste.
Data Presentation: Key Information to Extract from the SDS
Once the SDS for this compound is obtained, specific quantitative and qualitative data will be available. Researchers should extract and summarize this information to inform their risk assessment and disposal plan. The table below outlines the critical data points to look for.
| Property | Significance for Disposal | Data to Record (from SDS) |
| Physical State | Determines handling procedures (e.g., solid, liquid). | Value from SDS |
| Solubility | Informs which solvents might be used for decontamination and cleaning. MedChemExpress notes solubility in DMSO. | Value from SDS |
| Stability/Reactivity | Identifies conditions to avoid (e.g., light, heat) and incompatible materials to prevent hazardous reactions during storage and disposal. | Value from SDS |
| Toxicological Data | Provides information on health hazards (e.g., toxicity, carcinogenicity) which dictates the level of personal protective equipment (PPE) required and the hazardous nature of the waste. | Value from SDS |
| Ecological Information | Indicates potential environmental hazards, reinforcing the need for controlled hazardous waste disposal rather than drain disposal. | Value from SDS |
| Disposal Considerations | The SDS will have a specific section with guidance on proper disposal methods and regulatory requirements. This is the most crucial section for this procedure. | Value from SDS |
Experimental Protocols Referenced
This document does not cite specific experimental protocols but rather outlines a universal procedural protocol for chemical disposal. The principles described are based on established laboratory safety guidelines for managing chemical waste. The core principle is that all laboratory waste requires careful handling, storage, and disposal to prevent harm to individuals and the environment.[2]
Mandatory Visualizations
The following workflow diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Workflow for the safe and compliant disposal of a novel research chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
